molecular formula C25H37N5O2S B15586071 UAMC-3203

UAMC-3203

Katalognummer: B15586071
Molekulargewicht: 471.7 g/mol
InChI-Schlüssel: HSYSVXKJIVUNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UAMC-3203 is a useful research compound. Its molecular formula is C25H37N5O2S and its molecular weight is 471.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSVXKJIVUNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UAMC-3203: A Technical Guide to its Mechanism of Action as a Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

UAMC-3203 is a novel, third-generation ferroptosis inhibitor with significant therapeutic potential in diseases driven by iron-dependent lipid peroxidation.[1] Developed as a more potent and metabolically stable analog of Ferrostatin-1 (Fer-1), this compound acts as a powerful, lipophilic radical-trapping antioxidant (RTA).[2][3][4] Its primary mechanism involves embedding within cellular membranes to intercept and neutralize lipid radicals, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[2] Preclinical studies have demonstrated its efficacy in various models of organ injury, including myocardial dysfunction and spinal cord injury, underscoring its promise as a clinical candidate for ferroptosis-driven pathologies.[2][5][6]

Core Mechanism of Action

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1] The core mechanism of this compound is the direct inhibition of this process.

2.1 Radical-Trapping Antioxidant Activity Unlike iron chelators such as deferoxamine (B1203445) (DFO), which act by reducing the availability of catalytic iron, this compound does not significantly alter intracellular iron levels.[5] Instead, its lipophilic nature allows it to rapidly insert into phospholipid bilayers.[2] Within the membrane, it functions as a potent RTA, donating a hydrogen atom to lipid peroxyl radicals. This action terminates the self-propagating lipid peroxidation chain reaction, preventing catastrophic damage to the cell membrane and subsequent cell death.[2] This mechanism is analogous to that of its parent compound, Fer-1, but with superior potency and stability.[2][3]

2.2 Modulation of Key Ferroptosis Regulators Beyond its direct antioxidant activity, this compound has been shown to modulate the expression of critical proteins within the ferroptosis signaling pathway. In models of spinal cord injury, treatment with this compound led to:

  • Upregulation of Glutathione (B108866) Peroxidase 4 (GPX4) and xCT (SLC7A11): GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides. xCT is a component of the system Xc- cystine/glutamate antiporter, which is essential for the synthesis of glutathione (GSH), a necessary cofactor for GPX4 activity. By increasing the expression of these protective proteins, this compound reinforces the cell's endogenous defense against ferroptosis.[6]

  • Downregulation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): ACSL4 is an enzyme critical for the execution of ferroptosis.[7][8] It esterifies long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid and adrenic acid, into phospholipids, enriching membranes with substrates susceptible to peroxidation.[7] By reducing ACSL4 expression, this compound limits the availability of these pro-ferroptotic lipids.[6]

The combined effect of direct radical scavenging and modulation of key regulatory proteins makes this compound a highly effective inhibitor of ferroptosis.

Signaling Pathway

The following diagram illustrates the central ferroptosis pathway and the points of intervention by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL L_radical Lipid Radical (L•) PUFA->L_radical ROS LPO Lipid Peroxidation (L-OOH) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOO_radical->LPO + L-H LOO_radical->L_radical Propagation UAMC3203 This compound UAMC3203->LOO_radical Radical Trapping (Inhibition) GPX4 GPX4 GPX4->LPO Detoxification (Inhibition) ACSL4 ACSL4 PUFA_CoA PUFA-CoA System_Xc System Xc- (xCT) GSH GSH System_Xc->GSH Cystine import & GSH Synthesis GSH->GPX4 PUFA_CoA->PUFA Incorporation into Membrane PUFA_free Free PUFAs PUFA_free->PUFA_CoA Esterification ACSL4_node ACSL4 ACSL4_node->PUFA_free Activates UAMC3203_effect This compound (Cellular Effects) UAMC3203_effect->GPX4 Upregulates UAMC3203_effect->System_Xc Upregulates UAMC3203_effect->ACSL4_node Downregulates Fe2 Fe2+ Fe2->L_radical Fenton Reaction

Caption: Mechanism of Action of this compound in the Ferroptosis Pathway.

Quantitative Data Summary

This compound exhibits superior potency and pharmacokinetic properties compared to its predecessor, Fer-1.

ParameterValueCell Line / ConditionSource
In Vitro Potency (IC50) 10 nMHuman IMR-32 Neuroblastoma (Erastin-induced)[3][9]
(vs. 33 nM for Fer-1)[3][4]
In Vivo Dosage 5 mg/kgRat (Intraperitoneal injection)[5][6]
Metabolic Stability (t1/2) 20.5 hoursHuman Liver Microsomes[3][4]
(vs. 0.1 hours for Fer-1)[3][4]
Plasma Stability 84% recovery after 6hHuman Plasma[3][4]
(vs. 47% for Fer-1)[3][4]
Cytotoxicity (3h exposure) No toxicityHuman Corneal Epithelial (HCE) Cells (10 nM, 1 µM)[3][4]
75% viabilityHCE Cells (10 µM)[3][4]
39% viabilityHCE Cells (50 µM)[3][4]
Aqueous Solubility 127.3 ± 17.3 µMpH 7.4[3]
36.7 ± 5.7 µMpH 5.0[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the action of this compound.

5.1 In Vitro Ferroptosis Inhibition Assay

This protocol assesses the ability of this compound to prevent ferroptosis induced by a GPX4 inhibitor (e.g., RSL3) in a cell culture model.

  • Cell Seeding: Bone Marrow-Derived Macrophages (BMDMs) are seeded in appropriate multi-well plates and cultured to confluence.[1]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour.[9]

  • Ferroptosis Induction: Ferroptosis is induced by adding 1 µM 1S,3R-RSL3 to the culture medium.[1] In some experiments, 100 µM ferric ammonium (B1175870) citrate (B86180) (FAC) is co-administered to ensure iron availability.[1]

  • Endpoint Analysis (Lipid Peroxidation): After 2 hours of induction, cells are stained with Bodipy C11 581/591, a fluorescent probe that shifts from red to green upon oxidation of its polyunsaturated butadienyl portion. The shift in fluorescence is quantified using flow cytometry to measure the extent of lipid peroxidation.[1]

  • Endpoint Analysis (Cell Viability): After 6-13 hours of induction, cell viability is assessed.[1][9] This can be done using a neutral red uptake assay, which measures the accumulation of the dye in the lysosomes of viable cells, or by staining with a viability dye like Propidium Iodide (PI) or Sytox Green and quantifying fluorescence.[1][9]

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

5.2 In Vivo Myocardial Dysfunction Model (Rat)

This protocol evaluates the efficacy of this compound in a clinically relevant model of ischemia-reperfusion injury.[5]

  • Animal Model: Male Sprague-Dawley rats are anesthetized and mechanically ventilated.[5]

  • Induction of Cardiac Arrest: Ventricular fibrillation (VF) is induced via a guidewire placed in the right ventricle, followed by 6 minutes of untreated VF.[5]

  • Cardiopulmonary Resuscitation (CPR): CPR is initiated with mechanical chest compressions and ventilation for 8 minutes. Defibrillation is then attempted to achieve the return of spontaneous circulation (ROSC).[5]

  • Drug Administration: Animals are randomized into groups. The treatment group receives this compound (5 mg/kg) via intraperitoneal injection at the start of precordial compressions. The control group receives a corresponding placebo (e.g., 2% DMSO in saline).[5]

  • Post-ROSC Monitoring: Animals are monitored for 6 hours post-ROSC. Hemodynamic parameters and myocardial function (e.g., via echocardiography) are assessed.[5]

  • Tissue Analysis: At the end of the monitoring period, heart tissue is harvested. Western blotting is performed on tissue lysates to quantify the expression levels of ferroptosis markers, including GPX4 and the lipid peroxidation product 4-HNE.[5]

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating a ferroptosis inhibitor in vitro.

G cluster_endpoints Endpoint Measurement start Start: Seed Cells (e.g., BMDMs) in Multi-well Plates culture Culture to Confluence start->culture preincubation Pre-incubate (1 hr) with: - this compound (Dose Range) - Vehicle Control (DMSO) culture->preincubation induction Induce Ferroptosis with: - RSL3 (1 µM) - Erastin preincubation->induction lipid_ros Lipid ROS Assay (2 hr) (e.g., Bodipy C11) induction->lipid_ros Early-stage Marker viability Cell Viability Assay (6-24 hr) (e.g., Neutral Red, PI, Sytox) induction->viability Late-stage Marker analysis Data Analysis: - Quantify Fluorescence/Absorbance - Calculate % Viability - Determine IC50 Value lipid_ros->analysis viability->analysis end End analysis->end

Caption: General workflow for in vitro testing of this compound.

Conclusion

This compound is a highly potent and specific inhibitor of ferroptosis, distinguished by its dual mechanism of action: direct, membrane-localized radical-trapping antioxidant activity and favorable modulation of key ferroptosis-regulating proteins like GPX4 and ACSL4. Its improved pharmacokinetic profile over earlier-generation inhibitors, combined with demonstrated in vivo efficacy, positions this compound as a compelling lead compound for therapeutic development in a range of pathologies where ferroptosis is a key driver of tissue damage.[2] Further research and clinical trials are warranted to translate these promising preclinical findings into novel treatments for human diseases.

References

UAMC-3203: A Technical Guide to a Potent Radical-Trapping Antioxidant and Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a novel, drug-like small molecule that has emerged as a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its mechanism of action is rooted in its ability to act as a lipophilic, radical-trapping antioxidant (RTA), effectively halting the chain reaction of lipid peroxidation within cellular membranes.[2] Developed as an analog of the first-generation ferroptosis inhibitor ferrostatin-1 (Fer-1), this compound exhibits superior physicochemical properties, including enhanced stability and solubility, making it a more robust tool for in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and illustrating its mechanism of action through signaling pathway and workflow diagrams.

Introduction

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] It is implicated in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and cancer.[1][2] The discovery of ferroptosis has opened new avenues for therapeutic intervention, with a focus on developing compounds that can mitigate the damaging effects of lipid peroxidation.

This compound was developed to improve upon the limitations of earlier ferroptosis inhibitors like ferrostatin-1, which suffers from poor metabolic stability. As a radical-trapping antioxidant, this compound directly intercepts and neutralizes lipid radicals, thereby preventing the propagation of lipid peroxidation and subsequent cell death. Its efficacy has been demonstrated in various cellular and animal models, highlighting its potential as a therapeutic agent.[1][2]

Quantitative Data

The potency and properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound, including its efficacy in cellular assays and its physicochemical properties compared to ferrostatin-1.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionValueReference
IC50 IMR-32 NeuroblastomaErastin-induced ferroptosis10 nM[3]
IC50 -Erastin-induced ferroptosis12 nM[3]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound vs. Ferrostatin-1

PropertyThis compoundFerrostatin-1Reference
Kinetic Solubility > 200 µM-[3]
Half-life (Human Microsomes) 20.5 hours-[3]
Half-life (Rat Microsomes) 16.5 hours-[3]
Half-life (Murine Microsomes) 3.46 hours-[3]

Mechanism of Action: Inhibition of Ferroptosis

This compound's primary mechanism of action is the inhibition of ferroptosis by acting as a radical-trapping antioxidant within the lipid bilayer of cellular membranes. The process of ferroptosis is initiated by the irondependent peroxidation of polyunsaturated fatty acids (PUFAs) in membrane phospholipids. This can be triggered by the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides. When GPX4 is inhibited (e.g., by the compound erastin), lipid hydroperoxides accumulate, leading to a cascade of radical reactions that damage the cell membrane and ultimately cause cell death. This compound, due to its lipophilic nature, intercalates into the membrane and donates a hydrogen atom to lipid radicals, thereby terminating the chain reaction of lipid peroxidation.

Signaling Pathway of Ferroptosis and this compound Intervention

ferroptosis_pathway cluster_inducers Ferroptosis Inducers cluster_cellular_processes Cellular Processes Erastin (B1684096) Erastin System_xc- System xc- Erastin->System_xc- inhibits GSH_synthesis GSH Synthesis System_xc-->GSH_synthesis leads to GPX4 GPX4 GSH_synthesis->GPX4 required for Lipid_ROS Lipid ROS (Lipid Peroxidation) GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis leads to UAMC3203 This compound (Radical Trapping) UAMC3203->Lipid_ROS inhibits experimental_workflow Start Start Seed_Cells Seed IMR-32 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat cells with this compound (1 hour) Incubate_24h->Pretreat Prepare_Compounds Prepare serial dilutions of this compound and erastin solution Prepare_Compounds->Pretreat Induce_Ferroptosis Add erastin to induce ferroptosis Pretreat->Induce_Ferroptosis Incubate_13h Incubate for 13 hours Induce_Ferroptosis->Incubate_13h Add_SYTOX Add SYTOX Green stain Incubate_13h->Add_SYTOX Incubate_30min Incubate for 30 minutes Add_SYTOX->Incubate_30min Measure_Fluorescence Measure fluorescence (Ex/Em: 485/520 nm) Incubate_30min->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to the Synthesis and Purification of UAMC-3203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for UAMC-3203, a potent ferroptosis inhibitor. The information presented is collated from key scientific literature and patent filings, offering a detailed resource for researchers engaged in the study and development of this compound.

Core Synthesis and Purification Overview

This compound, with the chemical name 4-(cyclohexylamino)-3-((phenylmethyl)amino)-N-(2-(1-piperazinyl)ethyl)benzenesulfonamide, is a derivative of Ferrostatin-1 (Fer-1) with improved stability and solubility. The synthesis, as detailed in the primary literature by Devisscher L., et al., involves a multi-step process. While specific, step-by-step public protocols with quantitative yields for every reaction are limited due to their proprietary nature, the general synthetic pathway can be outlined.

The synthesis of analogous compounds, as described in patent literature, follows a general procedure involving the reaction of a substituted aminobenzenesulfonamide core with appropriate reagents to introduce the cyclohexylamino, benzylamino, and piperazinylethyl groups. Purification is typically achieved through standard chromatographic techniques.

Experimental Protocols

While the exact, detailed experimental protocols for the synthesis of this compound are not fully disclosed in publicly available literature, a general methodology can be inferred from related syntheses of similar sulfonamide derivatives. The following represents a plausible, generalized protocol based on available information.

General Synthesis Scheme:

The synthesis likely proceeds through the formation of a key intermediate, a substituted 3-amino-4-(cyclohexylamino)benzenesulfonamide, which is then further functionalized.

Step 1: Synthesis of the Sulfonamide Intermediate

A suitable starting material, such as a commercially available aminobenzenesulfonyl chloride, would be reacted with N-Boc-piperazine to form the sulfonamide. The Boc protecting group is then removed under acidic conditions.

Step 2: Introduction of the Cyclohexylamino and Benzylamino Groups

The resulting piperazinyl-sulfonamide intermediate would then undergo sequential amination reactions. This would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to introduce the cyclohexylamino and benzylamino moieties at the 3 and 4 positions of the benzene (B151609) ring. The order of these additions may vary.

Purification:

Purification of the final this compound compound is expected to be performed using normal phase flash chromatography.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in the public domain. However, some key physicochemical and pharmacological properties have been published.

ParameterValueReference
IC₅₀ (Ferroptosis Inhibition) 10 nM (IMR-32 Neuroblastoma Cells)[1]
Solubility (pH 5.0) 36.7 ± 5.7 µM[1]
Solubility (pH 6.0) 127.9 ± 16.1 µM[1]
Solubility (pH 7.4, PBS) 127.3 ± 17.3 µM[1]
Half-life (Human Microsomes) 20.5 h[2]
Half-life (Rat Microsomes) 16.5 h[2]
Half-life (Mouse Microsomes) 3.46 h[2]

Visualizing the Synthesis and Mechanism of Action

To aid in the understanding of this compound's synthesis and its role in cellular pathways, the following diagrams have been generated.

This compound Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification Starting Material 1 Substituted Aminobenzenesulfonyl Chloride Intermediate 1 Boc-protected Piperazinyl Sulfonamide Starting Material 1->Intermediate 1 Reaction with N-Boc-piperazine Starting Material 2 N-Boc-piperazine Starting Material 2->Intermediate 1 Intermediate 2 Piperazinyl Sulfonamide (deprotected) Intermediate 1->Intermediate 2 Deprotection (Acidic conditions) Final Product This compound Intermediate 2->Final Product Sequential Aminations (Cyclohexylamine, Benzylamine) Purification Flash Chromatography Final Product->Purification

Caption: Generalized synthetic workflow for this compound.

Ferroptosis Inhibition Pathway by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxides Lipid Peroxides (L-OOH) PUFA->LipidPeroxides Ferroptosis Ferroptosis (Cell Death) LipidPeroxides->Ferroptosis Accumulation Iron Fe²⁺ ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->PUFA Oxidation GPX4 GPX4 GPX4->LipidPeroxides Reduces UAMC3203 This compound UAMC3203->LipidPeroxides Inhibits (Radical Trapping)

Caption: this compound inhibits ferroptosis by trapping lipid peroxyl radicals.

References

UAMC-3203 and Ferroptosis: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is distinct from other forms of programmed cell death, such as apoptosis, and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemic injury, and cancer.[1][2] UAMC-3203 has emerged as a potent and drug-like inhibitor of ferroptosis, demonstrating significant therapeutic potential in various preclinical models.[2][3] This technical guide provides an in-depth overview of the foundational research on this compound and its role in modulating the ferroptosis signaling pathway.

This compound: A Potent Ferroptosis Inhibitor

This compound is a novel analog of Ferrostatin-1 (Fer-1), a well-known ferroptosis inhibitor.[3] Developed to overcome the metabolic instability and limited in vivo efficacy of Fer-1, this compound exhibits superior properties, including enhanced stability and solubility.[3][4] It functions as a radical-trapping antioxidant, effectively halting the chain reaction of lipid peroxidation within cell membranes, a key event in ferroptosis.[2][3] Preclinical studies have shown that this compound is well-tolerated and demonstrates significant protective effects in models of multi-organ injury, spinal cord injury, and post-resuscitation myocardial dysfunction.[2][3][5]

The Ferroptosis Signaling Pathway and the Role of this compound

Ferroptosis is a complex process involving multiple interconnected pathways. The canonical pathway involves the depletion of glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[6][7] The accumulation of iron, which catalyzes the formation of ROS through the Fenton reaction, is also a critical driver of ferroptosis.[1][7]

This compound intervenes in this pathway by acting as a lipophilic radical-trapping antioxidant.[3] It effectively scavenges lipid peroxyl radicals, thereby breaking the cycle of lipid peroxidation and preventing the subsequent membrane damage that leads to cell death.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and this compound Inhibition cluster_upstream Upstream Triggers cluster_core Core Ferroptosis Machinery cluster_downstream Downstream Events Glutathione_Depletion Glutathione (GSH) Depletion GPX4_Inactivation GPX4 Inactivation Glutathione_Depletion->GPX4_Inactivation leads to Iron_Accumulation Iron (Fe2+) Accumulation Lipid_Peroxidation Lipid Peroxidation (L-OOH) Iron_Accumulation->Lipid_Peroxidation catalyzes GPX4_Inactivation->Lipid_Peroxidation promotes Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage causes Cell_Death Ferroptotic Cell Death Membrane_Damage->Cell_Death results in UAMC3203 This compound UAMC3203->Lipid_Peroxidation Inhibits

Caption: The role of this compound in the ferroptosis signaling pathway.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from foundational studies on this compound, demonstrating its potency and efficacy in various experimental models.

Table 1: In Vitro Potency and Stability of this compound

ParameterThis compoundFerrostatin-1 (Fer-1)Reference
IC50 for Ferroptosis Inhibition 10 nM33 nM[8]
Metabolic Half-life (Human Microsomes) 20 hours0.1 hours[8]
Plasma Recovery (6 hours) 84%47%[8]
Water Solubility (pH 7.4) 127.3 ± 17.3 µM-[8]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest

ParameterControl GroupThis compound (5 mg/kg)Deferoxamine (DFO)This compound + DFOReference
GPX4 Expression (relative to sham) DecreasedUpregulatedUpregulatedFurther Increased[2]
4-HNE Modified Proteins (relative to sham) IncreasedMarkedly DecreasedMarkedly Decreased-[2]
Myocardial Non-heme Iron (µg/g) 70.500 ± 3.15872.43 ± 4.92055.95 ± 2.497-[2]

Table 3: Effects of this compound on Spinal Cord Injury (SCI) in Rats

ParameterSCI GroupSCI + this compound (5 mg/kg)SCI + this compound + BrusatolReference
GPX4 Expression DecreasedUpregulatedLess Upregulated[5]
xCT Expression DecreasedUpregulatedLess Upregulated[5]
ACSL4 Expression IncreasedDown-regulatedLess Down-regulated[5]
MDA Expression IncreasedInhibited-[5]
GSH Expression DecreasedInhibited Decrease-[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.

In Vivo Model of Cardiac Arrest and Resuscitation

A rat model of ventricular fibrillation (VF)-induced cardiac arrest followed by cardiopulmonary resuscitation (CPR) is utilized to assess the cardioprotective effects of this compound.[2]

Cardiac_Arrest_Workflow Experimental Workflow: Cardiac Arrest Model Animal_Prep Animal Preparation (Anesthesia, Ventilation) VF_Induction VF Induction (6 min untreated) Animal_Prep->VF_Induction CPR CPR (8 min) VF_Induction->CPR ROSC Return of Spontaneous Circulation (ROSC) CPR->ROSC Treatment Treatment Administration (this compound, DFO, etc.) at start of PC CPR->Treatment Monitoring Post-ROSC Monitoring (6 hours) ROSC->Monitoring Analysis Tissue & Data Analysis (Western Blot, Iron Assay) Monitoring->Analysis Western_Blot_Workflow Experimental Workflow: Western Blot Analysis Tissue_Lysis Tissue Lysis & Protein Extraction Protein_Quant Protein Quantification (e.g., BCA Assay) Tissue_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-GPX4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (e.g., Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

References

The Rise of a Novel Ferroptosis Inhibitor: A Technical Deep Dive into UAMC-3203

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ANTWERP, Belgium – In the landscape of cellular biology and drug discovery, the emergence of UAMC-3203, a potent and stable inhibitor of ferroptosis, marks a significant advancement with therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.

This compound was developed as a third-generation analog of ferrostatin-1 (Fer-1), designed to overcome the limitations of earlier ferroptosis inhibitors, such as poor metabolic stability and solubility.[1][2] As a radical-trapping antioxidant (RTA), this compound effectively halts the chain reaction of lipid peroxidation within cell membranes, the hallmark of ferroptosis, an iron-dependent form of regulated cell death.[1][3]

Physicochemical and Pharmacokinetic Profile

This compound exhibits superior physicochemical and pharmacokinetic properties compared to its predecessor, Fer-1, positioning it as a more viable candidate for clinical development.

PropertyThis compoundFerrostatin-1 (Fer-1)Reference
In Vitro Potency (IC₅₀) 10 nM33 nM[4][5]
Metabolic Stability (Human Microsomes, t₁/₂) 20 hours0.1 hours[4][5]
Plasma Stability (Recovery at 6h) 84%47%[4][5]
Aqueous Solubility ~3.5x higher at pH 6.0 and 7.4 than at pH 5.0Suffers from solubility issues[1][2][4]

Preclinical Efficacy and Mechanism of Action

Preclinical studies have demonstrated the therapeutic potential of this compound in a variety of disease models where ferroptosis is implicated as a key driver of pathology.

Signaling Pathway of Ferroptosis and this compound Inhibition

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), leading to lipid peroxidation and eventual cell death. The enzyme Glutathione Peroxidase 4 (GPX4) is a central regulator of this process. This compound acts as a lipophilic antioxidant, intercalating into the cell membrane to neutralize lipid radicals and terminate the peroxidative chain reaction.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO Oxidation LPO->LPO CellDeath Ferroptotic Cell Death LPO->CellDeath Leads to UAMC3203 This compound UAMC3203->LPO Inhibits (Radical Trapping) Iron Iron (Fe2+) ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->PUFA Initiates GPX4 GPX4 GPX4->LPO Inhibits

Caption: Mechanism of this compound in inhibiting the ferroptosis signaling pathway.

Key Preclinical Findings
Disease ModelAnimal ModelDosage of this compoundKey FindingsReference(s)
Stroke in Diabetic Rats Rat2 mg/kgPreserved memory and prevented anxiety-like behavior.[6]
Corneal Epithelial Wound Healing Mouse (ex vivo)10 µMPromoted positive corneal epithelial wound healing.[4][7]
Post-Resuscitation Myocardial Dysfunction Rat5 mg/kgImproved myocardial function by suppressing ferroptosis; upregulated GPX4 and downregulated 4-HNE.[8][9]
Spinal Cord Injury (SCI) Rat5 mg/kgPromoted functional recovery, reduced lipid peroxides (MDA), and increased GSH.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cytotoxicity Assay
  • Cell Line: Human Corneal Epithelial (HCE) cells.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: HCE cells were exposed to varying concentrations of this compound (e.g., 10 nM, 1 µM, 10 µM, 50 µM) for a 3-hour incubation period. Cell viability was then determined by measuring the mitochondrial-dependent reduction of MTT to formazan.

  • Results: this compound showed concentration-dependent cytotoxicity, with significant reductions in cell viability observed at 10 µM and 50 µM, while lower concentrations (10 nM and 1 µM) did not cause toxicity.[4][5]

In Vivo Model of Post-Resuscitation Myocardial Dysfunction
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Ventricular fibrillation (VF) was induced to simulate cardiac arrest.

    • After 6 minutes of untreated VF, cardiopulmonary resuscitation (CPR) was initiated.

    • Upon return of spontaneous circulation (ROSC), animals were randomized into treatment groups.

    • This compound (5 mg/kg) was administered via intraperitoneal injection at the start of precordial compression.

    • Myocardial function and biomarkers of ferroptosis (GPX4, 4-HNE) were assessed 6 hours post-ROSC.[8][9]

Experimental_Workflow_Myocardial_Dysfunction start Induce Ventricular Fibrillation (VF) in Rats cpr Initiate Cardiopulmonary Resuscitation (CPR) start->cpr 6 min untreated VF rosc Achieve Return of Spontaneous Circulation (ROSC) cpr->rosc randomize Randomize into Treatment Groups rosc->randomize treatment Administer this compound (5 mg/kg, IP) randomize->treatment This compound Group control Administer Vehicle randomize->control Control Group monitoring Monitor for 6 hours treatment->monitoring control->monitoring analysis Assess Myocardial Function & Ferroptosis Biomarkers monitoring->analysis

Caption: Workflow for the in vivo study of this compound on myocardial dysfunction.

Synthesis and Development Logic

The development of this compound stemmed from a logical progression aimed at improving the drug-like properties of the initial ferroptosis inhibitor, Fer-1.

Development_Logic Fer1 Ferrostatin-1 (Fer-1) Limitations Limitations: - Poor Metabolic Stability - Low Solubility Fer1->Limitations SAR Structure-Activity Relationship (SAR) Studies Limitations->SAR Analogs Synthesis of Novel Analogs SAR->Analogs UAMC3203 This compound Analogs->UAMC3203 Properties Improved Properties: - High Potency - Enhanced Stability - Better Solubility UAMC3203->Properties Preclinical Preclinical In Vivo Efficacy UAMC3203->Preclinical

Caption: Logical progression of this compound's development from Ferrostatin-1.

Future Directions

The compelling preclinical data for this compound warrants further investigation. Future studies will likely focus on its application in other ferroptosis-driven diseases, long-term safety profiling, and the potential for combination therapies. The development of analogs with improved blood-brain barrier permeability is also an active area of research to expand its therapeutic reach to neurodegenerative disorders.[11] As a potent and stable inhibitor of a fundamental cell death pathway, this compound holds considerable promise for translation into novel therapeutics for a range of unmet medical needs.

References

UAMC-3203: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of UAMC-3203, a potent third-generation ferroptosis inhibitor, in dimethyl sulfoxide (B87167) (DMSO). This compound is a valuable research tool for studying ferroptosis, a form of regulated, iron-dependent cell death characterized by lipid peroxidation.[1][2] As an analogue of ferrostatin-1, this compound exhibits improved solubility, stability, and potency, making it a superior compound for both in vitro and in vivo studies.[3][4] Understanding its behavior in DMSO, a common solvent for compound storage and handling in research, is critical for ensuring experimental accuracy and reproducibility.

Solubility of this compound in DMSO

This compound demonstrates high solubility in DMSO. However, reported values vary across different suppliers, which may be attributed to differences in the compound form (e.g., free base vs. hydrochloride salt) and experimental conditions. It is crucial to note that the hygroscopic nature of DMSO can significantly reduce the solubility of this compound; therefore, the use of fresh, anhydrous DMSO is strongly recommended.[5][6] In some cases, gentle warming or sonication may be required to achieve complete dissolution.[7][8]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound and its hydrochloride salt in DMSO from various sources.

Compound FormReported Solubility (mg/mL)Molar Concentration (mM)Source / Notes
This compound (Free Base)175 mg/mL371.03 mMMedchemExpress; requires ultrasonic treatment.[6]
This compound (Free Base)94 mg/mL199.29 mMSelleck Chemicals.[5]
This compound (Free Base)50 mg/mL106.01 mMTargetMol; sonication is recommended.[7]
This compound (hydrochloride)125 mg/mL246.00 mMMedchemExpress; requires ultrasonic treatment.[9]
This compound (hydrochloride)25 mg/mL~49.2 mMCayman Chemical.[4]

Stability of this compound in DMSO Stock Solutions

Proper storage of this compound stock solutions in DMSO is essential to maintain compound integrity over time. Generally, storing aliquots at low temperatures (-20°C or -80°C) is recommended to minimize degradation and prevent contamination from repeated freeze-thaw cycles.[5][10] Studies have shown that many compounds remain stable in DMSO for extended periods under appropriate conditions.[10][11]

Storage Recommendations and Stability Data

The following table outlines the recommended storage conditions and stability periods for this compound in DMSO.

Storage TemperatureDurationSource / Notes
-80°C1 yearTargetMol.[7]
-80°C6 monthsMedchemExpress.[6][9]
-20°C1 monthSelleck Chemicals, MedchemExpress.[5][6][9]

Beyond DMSO, a study on a 100 µM solution of this compound in phosphate-buffered saline (PBS, pH 7.4) demonstrated high stability for up to 30 days at 4°C, room temperature, and 37°C.[12][13] This suggests good chemical stability under aqueous conditions relevant to cell culture experiments.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and assessing the stability of this compound in DMSO.

Protocol for Kinetic Solubility Determination in DMSO

This protocol provides a method to determine the kinetic solubility of this compound using a direct approach.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipette

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of a Saturated Solution:

    • Weigh a precise amount of this compound powder (e.g., 10-20 mg) into a microcentrifuge tube.

    • Add a small, measured volume of anhydrous DMSO to create a high-concentration slurry.

    • Vortex the tube vigorously for 2 minutes to facilitate initial dissolution.[8]

  • Facilitating Dissolution:

    • If solids remain, place the tube in a water bath sonicator for 15-20 minutes.[8]

    • If sonication is insufficient, gently warm the solution in a 37°C water bath for 10 minutes, with intermittent vortexing.[8]

    • Allow the solution to equilibrate at room temperature for at least 2 hours to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Quantification of Soluble Compound:

    • Carefully collect a precise aliquot of the clear supernatant, avoiding disturbance of the pellet.

    • Perform a serial dilution of the supernatant with fresh DMSO.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.

    • Calculate the original concentration in the supernatant to determine the kinetic solubility.

G cluster_prep 1. Preparation cluster_dissolve 2. Dissolution cluster_quantify 3. Quantification weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex1 Vortex for 2 min add_dmso->vortex1 check_solid Solid Remains? vortex1->check_solid sonicate Sonicate (15-20 min) check_solid->sonicate Yes equilibrate Equilibrate (2h, RT) check_solid->equilibrate No warm Warm to 37°C (10 min) sonicate->warm warm->equilibrate centrifuge Centrifuge at 14,000 rpm equilibrate->centrifuge collect Collect Supernatant centrifuge->collect dilute Serial Dilution collect->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis Workflow cluster_eval 3. Stability Evaluation prepare_sol Prepare this compound in DMSO Solution transfer Aliquot into NMR Tubes prepare_sol->transfer acquire_t0 Acquire Initial Spectrum (t=0) transfer->acquire_t0 store Store Samples (Varying Temp/Light) acquire_t0->store acquire_tx Acquire Spectra at Defined Time Points store->acquire_tx acquire_tx->store compare Compare Spectra to t=0 acquire_tx->compare check_degradation New Peaks or Signal Loss? compare->check_degradation stable Compound is Stable check_degradation->stable No unstable Degradation Occurred (Quantify Loss) check_degradation->unstable Yes G cluster_pathway Ferroptosis Signaling Pathway erastin Erastin system_xc System Xc- erastin->system_xc gsh Glutathione (GSH) system_xc->gsh GSH Synthesis gpx4 GPX4 gsh->gpx4 pufa_ooh PUFA-PL-OOH (Lipid Peroxides) gpx4->pufa_ooh Reduces pufa PUFA-PLs ros Lipid ROS pufa->ros Oxidation ferroptosis Ferroptosis pufa_ooh->ferroptosis rsl3 RSL3 rsl3->gpx4 uamc3203 This compound uamc3203->ros Traps Radicals ros->pufa_ooh

References

UAMC-3203 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UAMC-3203, a potent and selective ferroptosis inhibitor. This document details its mechanism of action, provides key quantitative data, outlines experimental protocols, and includes purchasing information for research purposes.

Introduction

This compound is a small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It is a third-generation ferrostatin-1 (Fer-1) analog with improved solubility and metabolic stability, making it a valuable tool for studying ferroptosis in both in vitro and in vivo models.[1] this compound has demonstrated protective effects in various models of ferroptosis-driven diseases, including multi-organ injury, spinal cord injury, and neurodegenerative conditions.

Purchasing Information

This compound is available for research purposes from several chemical suppliers. Below is a summary of purchasing information from prominent vendors. Please note that prices and availability are subject to change and researchers should confirm details directly with the suppliers.

SupplierCatalog NumberPurityFormulationStorage
MedchemExpressHY-114223>98%Solid-20°C (powder)
ProbechemPC-35743≥98%Crystalline solid-20°C
Cayman Chemical26525≥98%A crystalline solid-20°C
Selleck ChemicalsS8792≥98%Solid-20°C (powder)
CenmedC007B-304750Not specifiedNot specifiedNot specified

Quantitative Data

This compound exhibits potent inhibition of ferroptosis and favorable pharmacokinetic properties compared to its predecessor, Ferrostatin-1.

ParameterValueCell Line / ModelReference
IC₅₀ 10 nMIMR-32 Neuroblastoma Cells (Erastin-induced ferroptosis)Cayman Chemical, Selleck Chemicals
IC₅₀ 12 nMNot specified (Erastin-induced ferroptotic cell death)MedchemExpress, Probechem
In Vivo Efficacy 5 mg/kgRat model of cardiac arrest (intraperitoneal injection)[2]
In Vivo Efficacy 9.5 mg/kgMouse model of acetaminophen-induced liver injury (pre-treatment)[1]
Toxicity No toxicity observedMice, daily injection for 4 weeks[1]

Mechanism of Action and Signaling Pathway

This compound functions as a radical-trapping antioxidant within cell membranes, thereby inhibiting the propagation of lipid peroxidation that is characteristic of ferroptosis. The primary target of this protective mechanism is the inhibition of the iron-dependent enzymatic activity that leads to the accumulation of lipid reactive oxygen species (ROS).

The core of the ferroptosis signaling pathway revolves around the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of the cystine/glutamate antiporter (system Xc⁻) by molecules like erastin (B1684096) leads to depleted intracellular cysteine, a key precursor for GSH synthesis. The resulting decrease in GSH levels inactivates GPX4, allowing for the accumulation of lipid peroxides. This process is further exacerbated by the presence of labile iron, which catalyzes the formation of lipid radicals. This compound acts downstream in this pathway, directly scavenging lipid radicals to halt the peroxidative chain reaction.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Cystine Cystine System Xc-->Cystine uptake Lipid Peroxidation Lipid Peroxidation Lipid ROS Lipid Reactive Oxygen Species (ROS) Lipid Peroxidation->Lipid ROS This compound This compound This compound->Lipid Peroxidation inhibits (radical trapping) Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Glutamate Glutamate Glutamate->System Xc- export GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 activates GPX4->Lipid Peroxidation inhibits Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Iron Labile Iron Pool (Fe2+) Iron->Lipid Peroxidation catalyzes Erastin Erastin Erastin->System Xc- inhibits

Caption: Ferroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for in vivo administration of this compound and subsequent analysis of ferroptosis markers by Western blotting. These protocols are synthesized from methodologies described in the cited literature and should be adapted as necessary for specific experimental designs.

In Vivo Administration of this compound in a Rat Model of Cardiac Arrest

This protocol is based on the study by Wang et al. (2022).[2]

Materials:

  • This compound (Selleckchem, S8792 or equivalent)

  • 2% Dimethyl sulfoxide (B87167) (DMSO) in saline (vehicle)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Model: Induce cardiac arrest and perform cardiopulmonary resuscitation (CPR) according to the established experimental model.[2]

  • Drug Preparation: Prepare a 1 mg/mL stock solution of this compound in the vehicle (2% DMSO in saline).

  • Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal injection at the start of precordial compression.[2] For the control group, administer an equivalent volume of the vehicle.

  • Post-operative Care and Monitoring: Monitor the animals for a defined period (e.g., 6 hours) post-resuscitation.[2]

  • Tissue Collection: At the experimental endpoint, euthanize the animals and collect tissues of interest (e.g., heart) for further analysis.

Western Blotting for GPX4 and 4-HNE

This protocol outlines the general steps for detecting key ferroptosis-related proteins in tissue lysates.

Materials:

  • Collected tissue samples

  • Radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-4-HNE, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the collected heart tissues in RIPA buffer containing protease inhibitors. Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, 4-HNE, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the protein bands using software such as ImageJ and normalize the expression of target proteins to the loading control.[2]

Western_Blot_Workflow Western Blotting Experimental Workflow Tissue_Homogenization Tissue Homogenization in RIPA Buffer Protein_Quantification Protein Quantification (BCA Assay) Tissue_Homogenization->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Electrotransfer Electrotransfer to PVDF Membrane SDS_PAGE->Electrotransfer Blocking Blocking (5% Milk/BSA) Electrotransfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-GPX4, anti-4-HNE) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Acquisition and Densitometry Detection->Analysis

Caption: A generalized workflow for Western blot analysis of ferroptosis markers.

References

UAMC-3203: A Technical Guide to its Applications in Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a potent and metabolically stable, third-generation ferrostatin analogue that functions as a robust inhibitor of ferroptosis, an iron-dependent form of regulated cell death.[1][2] Its primary mechanism of action involves radical trapping, thereby preventing the accumulation of lethal lipid reactive oxygen species (ROS) and subsequent cell membrane damage.[2] This technical guide provides an in-depth overview of the basic research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Its superior potency and stability compared to its predecessor, Ferrostatin-1, make it a valuable tool for investigating the role of ferroptosis in a wide range of pathological conditions.[3][4]

Mechanism of Action and Signaling Pathway

This compound is a lipophilic radical-trapping antioxidant (RTA) that inhibits ferroptosis.[2] Ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[5] this compound exerts its protective effect by preserving GPX4 function and preventing the downstream accumulation of cytotoxic lipid peroxidation products, such as 4-hydroxynonenal (B163490) (4-HNE).[6][7]

UAMC3203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation (LPO) PUFA->LPO Iron-dependent Oxidative Stress Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Induces GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->LPO Reduces GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) UAMC3203 This compound UAMC3203->LPO Inhibits

Figure 1: Simplified signaling pathway of this compound in the inhibition of ferroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Potency and Stability

ParameterValueCell Line/SystemReference
IC50 (Ferroptosis Inhibition) 10 nMHT-1080 cells[3][4]
Metabolic Stability (t1/2 in human microsomes) 20 hoursHuman liver microsomes[3][4]
Plasma Stability (recovery at 6h) 84%Human plasma[3][4]
Water Solubility (pH 7.4) 127.3 ± 17.3 µMPhosphate-buffered saline[4]

Table 2: In Vivo Dosages and Efficacy

ApplicationAnimal ModelDosageKey FindingsReference
Post-Resuscitation Myocardial Dysfunction Rat model of cardiac arrest5 mg/kg (intraperitoneal)Improved myocardial function, upregulated GPX4, decreased 4-HNE[6]
Spinal Cord Injury (SCI) Rat model of SCI5 mg/kg (intraperitoneal) for 7 daysPromoted functional recovery, reduced neuroinflammation[8]
Atherosclerosis Mouse modelNot specifiedBlocked erythrophage-induced ferroptosis[1]
Corneal Epithelial Wound Healing Mouse ex vivo model10 µM (topical)Promoted wound healing[3][9]
Stroke in Diabetic Rats Rat modelNot specifiedPreserved memory and prevented anxiety-like behavior[7]

Key Experimental Protocols

Rat Model of Cardiac Arrest and Resuscitation

This protocol is designed to induce and study post-resuscitation myocardial dysfunction.

Cardiac_Arrest_Workflow Start Anesthetize Sprague-Dawley Rat Surgical_Prep Surgical Preparation: - Intubation - Catheterization (aorta, right atrium) Start->Surgical_Prep Induce_VF Induce Ventricular Fibrillation (VF) (60 Hz, max 3.5 mA) Surgical_Prep->Induce_VF Untreated_VF 6 min Untreated VF Induce_VF->Untreated_VF CPR 8 min Cardiopulmonary Resuscitation (CPR) - Mechanical chest compressions (200/min) - Mechanical ventilation (100% FiO2) Untreated_VF->CPR Defibrillation Defibrillation (up to 4 J) CPR->Defibrillation Treatment_Admin Administer this compound (5 mg/kg, i.p.) at start of CPR CPR->Treatment_Admin Defibrillation->CPR Unsuccessful (repeat up to 3 cycles) ROSC Return of Spontaneous Circulation (ROSC) Defibrillation->ROSC Post_ROSC_Monitoring 6h Post-ROSC Monitoring ROSC->Post_ROSC_Monitoring Successful Analysis Echocardiography, Western Blot (GPX4, 4-HNE), Iron concentration measurement Post_ROSC_Monitoring->Analysis End End of Experiment Analysis->End

Figure 2: Experimental workflow for the rat model of cardiac arrest and resuscitation.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the aorta and right atrium for pressure monitoring and drug administration.[6]

  • Induction of Cardiac Arrest: Ventricular fibrillation (VF) is induced via a guidewire in the right ventricle.[6]

  • Cardiopulmonary Resuscitation (CPR): After 6 minutes of untreated VF, CPR is initiated with mechanical chest compressions and ventilation.[6]

  • Treatment: this compound (5 mg/kg) or a vehicle is administered via intraperitoneal injection at the start of CPR.[6]

  • Resuscitation: Defibrillation is attempted after 8 minutes of CPR. Return of spontaneous circulation (ROSC) is defined as a mean aortic pressure greater than 50 mm Hg for 5 minutes.[6]

  • Post-ROSC Monitoring and Analysis: Animals are monitored for 6 hours post-ROSC. Myocardial function is assessed by echocardiography. Heart tissue is harvested for Western blot analysis of GPX4 and 4-HNE, and for determination of iron concentration.[6]

In Vitro Scratch Assay for Corneal Wound Healing

This assay is used to evaluate the effect of this compound on the migration of corneal epithelial cells.

Methodology:

  • Cell Culture: Human corneal epithelial (HCE) cells are cultured to confluence in appropriate media.[3]

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.[3]

  • Treatment: The cells are then incubated with varying concentrations of this compound (e.g., 10 nM, 1 µM, 10 µM, 50 µM).[3]

  • Image Acquisition: Images of the scratch are captured at defined time points (e.g., 0, 24, 48, 72 hours).[3]

  • Analysis: The area of the scratch is measured over time to determine the rate of cell migration and wound closure.[3]

Applications in Disease Models

Neurological Disorders
  • Spinal Cord Injury (SCI): this compound has been shown to promote functional recovery and reduce neuroinflammation in a rat model of SCI.[8] It also reduces secondary damage after SCI.[10]

  • Stroke: In a preclinical model of stroke in diabetic rats, this compound preserved memory and prevented anxiety-like behavior, although it worsened aversive learning.[7] This highlights the need for further investigation into its effects on different cognitive domains.

  • Neurodegenerative Diseases: Given that ferroptosis is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, this compound is a valuable tool for studying the therapeutic potential of ferroptosis inhibition in these conditions.[5]

Cardiovascular Diseases
  • Myocardial Ischemia-Reperfusion Injury: this compound improves post-resuscitation myocardial dysfunction in a rat model of cardiac arrest, suggesting its potential as a cardioprotective agent.[6][11]

  • Atherosclerosis: this compound can block erythrophage-induced ferroptosis, a process that contributes to the formation of atherosclerotic plaques.[1]

Other Pathologies
  • Multi-organ Dysfunction Syndrome (MODS): this compound has shown efficacy in reducing injury and death in experimental non-septic multi-organ dysfunction.[12]

  • Corneal Wound Healing: this compound promotes the healing of corneal epithelial wounds in vitro and ex vivo, indicating its potential for topical ophthalmic applications.[4][9]

Conclusion

This compound is a highly potent and stable inhibitor of ferroptosis with demonstrated efficacy in a variety of preclinical disease models. Its well-defined mechanism of action and favorable pharmacokinetic properties make it an invaluable research tool for elucidating the role of ferroptosis in health and disease. Further research is warranted to explore its full therapeutic potential and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for UAMC-3203: An In Vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

UAMC-3203 is a potent and metabolically stable inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] As a radical-trapping antioxidant, this compound offers significant therapeutic potential in diseases associated with ferroptosis-driven pathology.[4] It has demonstrated greater in vitro potency than the first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1).[3][5] These application notes provide detailed protocols for in vitro experimentation with this compound to assess its biological activity.

Mechanism of Action:

This compound functions as a lipophilic radical-trapping antioxidant.[4] It acts by inserting into lipid bilayers and halting the chain reaction of lipid peroxidation, thereby preventing the execution of ferroptotic cell death.[4] A key target in the ferroptosis pathway is Glutathione Peroxidase 4 (GPX4), an enzyme responsible for reducing lipid hydroperoxides.[2][5] During ferroptosis, GPX4 is often depleted or inactivated.[2] Treatment with this compound has been shown to upregulate the expression of GPX4, thus mitigating the effects of ferroptotic inducers.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various experimental setups.

Table 1: In Vitro Potency of this compound

ParameterCell LineConditionValueReference
IC50IMR-32 NeuroblastomaErastin-induced ferroptosis10 nM[3]
IC50IMR-32 NeuroblastomaFerroptosis12 nM[4]
Optimal ConcentrationHuman Corneal Epithelial (HCE) cellsCorneal epithelial wound healing10 nM[5][6]

Table 2: Effect of this compound on Cell Viability and Migration

AssayCell LineThis compound ConcentrationIncubation TimeResultReference
Cell Viability (MTT Assay)HCE cells10 nM3 hoursNo toxicity[5]
Cell Viability (MTT Assay)HCE cells1 µM3 hoursNo toxicity[5]
Cell Viability (MTT Assay)HCE cells10 µM3 hours75 ± 6.7% viability[5]
Cell Viability (MTT Assay)HCE cells50 µM3 hours39.2 ± 5.6% viability[5]
Cell Migration (Scratch Assay)HCE cells10 nM72 hours84.9 ± 12.5% scratch closure[3]
Cell Migration (Scratch Assay)HCE cells1 µM72 hours76.6 ± 15.2% scratch closure[3]
Cell Migration (Scratch Assay)HCE cellsControl (untreated)72 hours55.6 ± 17.6% scratch closure[3]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cells, such as Human Corneal Epithelial (HCE) cells.

Materials:

  • This compound

  • Human Corneal Epithelial (HCE) cells

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCE cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Recommended concentrations to test range from 10 nM to 50 µM.[5][6] Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration (Scratch) Assay

This protocol is designed to assess the effect of this compound on cell migration.

Materials:

  • This compound

  • Adherent cells (e.g., HCE cells)

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Phosphate Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[8]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.[9]

  • Compound Treatment: Add fresh cell culture medium containing the desired concentrations of this compound (e.g., 10 nM, 1 µM) or vehicle control.[3]

  • Imaging (Time 0): Immediately capture images of the scratch in each well at predefined locations.

  • Incubation: Incubate the plate at 37°C.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 24 hours) for a total of 72 hours.[3]

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of scratch closure over time relative to the initial scratch width at time 0.

Lipid Peroxidation Assay (MDA Quantification)

This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

  • This compound

  • Cells of interest

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • Lipid Peroxidation (MDA) Assay Kit (commercially available)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Induction of Ferroptosis: Add a ferroptosis inducer (e.g., 1 µM RSL3) to the wells (except for the negative control) and incubate for the recommended time to induce lipid peroxidation.[10]

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the MDA assay kit.

  • MDA Measurement: Perform the MDA assay according to the kit's instructions.[11] This typically involves the reaction of MDA in the sample with a chromogenic reagent to produce a colored product.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 586 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the concentration of MDA in each sample based on a standard curve. Compare the MDA levels in this compound-treated cells to those in cells treated with the ferroptosis inducer alone.

Western Blot for GPX4 Expression

This protocol is for determining the effect of this compound on the expression of GPX4.

Materials:

  • This compound

  • Cells or tissue samples

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound and/or a ferroptosis inducer. Lyse the cells or homogenize tissue samples in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the GPX4 band intensity to the loading control.

Visualizations

UAMC_3203_Mechanism_of_Action cluster_0 Ferroptosis Induction cluster_1 Cellular Defense cluster_2 This compound Intervention Ferroptotic\nStimuli Ferroptotic Stimuli Lipid_ROS Lipid ROS Accumulation Ferroptotic\nStimuli->Lipid_ROS leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis causes Lipid\nPeroxides Lipid Peroxides GPX4 GPX4 Lipid\nAlcohols Lipid Alcohols GPX4->Lipid\nAlcohols Reduces Lipid\nPeroxides->GPX4 This compound This compound This compound->Lipid_ROS Inhibits (Radical Trapping) This compound->GPX4 Upregulates

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Experimental_Workflow_UAMC3203 cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Seed_Cells Seed Cells in appropriate plate Incubate_24h Incubate for 24h to allow adherence Seed_Cells->Incubate_24h Add_UAMC3203 Add this compound (various concentrations) Incubate_24h->Add_UAMC3203 Incubate Incubate for specified duration Add_UAMC3203->Incubate Add_Inducer Add Ferroptosis Inducer (for mechanism studies) Add_Inducer->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Migration_Assay Cell Migration Assay (e.g., Scratch Assay) Incubate->Migration_Assay Lipid_Peroxidation Lipid Peroxidation Assay Incubate->Lipid_Peroxidation Western_Blot Western Blot (e.g., for GPX4) Incubate->Western_Blot

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols: Optimal Concentration of UAMC-3203 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a third-generation ferrostatin-1 (Fer-1) analog, this compound exhibits improved stability and solubility, making it a valuable tool for studying the role of ferroptosis in various physiological and pathological processes.[3] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture, assessing its effects on cell viability and migration, and analyzing its impact on key ferroptosis signaling molecules.

Mechanism of Action

This compound functions as a radical-trapping antioxidant, inhibiting the propagation of lipid peroxidation within cellular membranes. The primary target of this inhibition is the downstream effects of reactive oxygen species (ROS) on polyunsaturated fatty acids. A key regulator in this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme responsible for reducing lipid hydroperoxides.[1][4] By scavenging lipid radicals, this compound effectively blocks the ferroptotic cell death cascade that is often initiated by the inhibition or depletion of GPX4.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following table summarizes the effective concentrations and cytotoxic effects of this compound in Human Corneal Epithelial (HCE) cells. This data can serve as a starting point for optimizing the compound's concentration in other cell lines.

Cell LineAssayConcentrationObservationReference
Human Corneal Epithelial (HCE)Scratch Wound Healing10 nMSignificant increase in cell migration (84.9% scratch closure at 72h).[5][6]
Human Corneal Epithelial (HCE)Scratch Wound Healing1 µMSignificant increase in cell migration (76.6% scratch closure at 72h).[5][6]
Human Corneal Epithelial (HCE)MTT Cytotoxicity Assay10 nMNo significant cytotoxicity observed after 3 hours of exposure.[5][6]
Human Corneal Epithelial (HCE)MTT Cytotoxicity Assay1 µMNo significant cytotoxicity observed after 3 hours of exposure.[5][6]
Human Corneal Epithelial (HCE)MTT Cytotoxicity Assay10 µMReduced cell viability to approximately 75% after 3 hours of exposure.[5][6]
Human Corneal Epithelial (HCE)MTT Cytotoxicity Assay50 µMReduced cell viability to approximately 39% after 3 hours of exposure.[5][6]
IMR-32 NeuroblastomaFerroptosis InhibitionIC50 = 10 nMInhibition of erastin-induced ferroptosis.

Experimental Protocols

Protocol 1: Determining Optimal Non-toxic Concentration using MTT Assay

This protocol outlines the steps to determine the dose-dependent cytotoxicity of this compound on a specific cell line.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of desired final concentrations (e.g., 1 nM to 100 µM).

  • Cell Treatment: After overnight incubation, carefully remove the culture medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 3, 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of this compound concentration to determine the cytotoxic profile.

Protocol 2: Assessing Cell Migration with a Scratch Wound Healing Assay

This protocol is used to evaluate the effect of this compound on cell migration.

Materials:

  • Target cells

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • This compound

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a complete culture medium containing the desired non-toxic concentrations of this compound (as determined by the MTT assay) or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, and 72 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Western Blot Analysis of GPX4 Expression

This protocol details the detection of GPX4 protein levels in cells treated with this compound, particularly under conditions of induced ferroptosis.

Materials:

  • Target cells

  • This compound

  • Ferroptosis inducer (e.g., erastin (B1684096) or RSL3)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed cells and treat them with a ferroptosis inducer in the presence or absence of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the GPX4 expression to the loading control.

Visualizations

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-PLs PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) SystemXc System Xc- Cystine_in Cystine (in) SystemXc->Cystine_in Cystine Cystine SystemXc->Cystine Glutamate_in Glutamate (out) Glutamate_in->SystemXc Cysteine Cysteine Cystine->Cysteine Fe2 Fe2+ GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor ROS ROS GSSG GSSG GPX4->PUFA_PL_OOH Reduces GPX4->GSSG Reduces Fe2->ROS Fenton Reaction ROS->PUFA_PL Oxidizes UAMC3203 This compound UAMC3203->PUFA_PL_OOH Inhibits Peroxidation

Caption: Ferroptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Protocol 1: Cytotoxicity Assessment cluster_migration Protocol 2: Migration Assay cluster_western Protocol 3: Western Blot A1 Seed Cells in 96-well plate A2 Treat with this compound dose range A1->A2 A3 Incubate for 3-72h A2->A3 A4 Add MTT reagent A3->A4 A5 Solubilize formazan A4->A5 A6 Measure Absorbance (570nm) A5->A6 B3 Treat with non-toxic this compound A6->B3 Determine Non-toxic Dose C1 Treat cells +/- this compound & Inducer A6->C1 Determine Non-toxic Dose B1 Grow cells to confluence B2 Create scratch B1->B2 B2->B3 B4 Image at 0h, 24h, 48h, 72h B3->B4 B5 Measure wound closure B4->B5 C2 Lyse cells & quantify protein C1->C2 C3 SDS-PAGE & transfer C2->C3 C4 Incubate with anti-GPX4 Ab C3->C4 C5 Detect and analyze C4->C5

Caption: Experimental workflow for characterizing this compound in cell culture.

References

Application Notes and Protocols for UAMC-3203 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the ferroptosis inhibitor UAMC-3203 in mice, based on currently available preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies.

Overview of this compound

This compound is a potent and soluble analogue of Ferrostatin-1 (Fer-1), designed to inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][2][3] It has demonstrated therapeutic potential in various murine models of disease, including multiorgan injury, spinal cord injury, and acetaminophen-induced liver toxicity.[1][2][4][5] Compared to its parent compound, this compound offers improved stability and solubility, making it a more suitable candidate for in vivo applications.[2]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mice and rats.

Table 1: Reported Dosages of this compound in Mice

DosageAdministration RouteVehicleMouse ModelStudy FocusReference
15 mg/kgIntraperitoneal (daily)3% DMSO in normal salineSpinal Cord InjuryLocomotor recovery and secondary damage[2][4]
9.5 mg/kgIntraperitoneal (pre-treatment)Not specifiedAcetaminophen-induced liver injuryHepatoprotection[2][5]
10 mg/kgIntravenousNot specifiedPharmacokineticsBioavailability and clearance[6]
10 mg/kgOralNot specifiedPharmacokineticsBioavailability[6]
Not SpecifiedDaily injectionNot specifiedMultiorgan InjuryToxicity assessment[1][3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesParameterValueAdministration RouteReference
MiceTerminal half-life (t½)~3-4 hoursIntravenous[7]
RatsTerminal half-life (t½)~4-6 hoursIntravenous[7]
RatsPlasma ConcentrationBelow detection limit after 6 hoursIntravenous (5 mg/kg)[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in mice.

Protocol for Spinal Cord Injury (SCI) Model

This protocol is based on studies investigating the neuroprotective effects of this compound in a murine model of SCI.[4]

Objective: To assess the efficacy of this compound in improving functional recovery and reducing secondary damage after spinal cord injury.

Materials:

  • This compound-HCL (e.g., MedChem Express, HY-112909A)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Normal saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Animal model: Mice with induced spinal cord injury (e.g., 30 kdyne force)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound-HCL in a vehicle of 3% DMSO in normal saline to a final concentration that allows for the administration of 15 mg/kg body weight in a suitable injection volume.

  • Animal Groups:

    • Randomly assign mice to a treatment group and a control (vehicle) group.

  • Administration:

    • Treatment Group: Administer this compound solution (15 mg/kg) via intraperitoneal injection daily.

    • Control Group: Administer an equal volume of the vehicle (3% DMSO in normal saline) via intraperitoneal injection daily.

  • Treatment Duration:

    • Early (Acute) Treatment: 1-14 days post-SCI.

    • Delayed Treatment: 28-42 days post-SCI.

  • Assessment:

    • Monitor and assess locomotor recovery at regular intervals.

    • Evaluate secondary damage through histological and molecular analyses of spinal cord tissue.

Protocol for Acetaminophen-Induced Liver Injury Model

This protocol is adapted from studies evaluating the hepatoprotective effects of this compound.[5]

Objective: To determine the protective effect of this compound against acetaminophen-induced acute liver injury.

Materials:

  • This compound

  • Acetaminophen (B1664979) (500 mg/kg)

  • Vehicle for this compound

  • Syringes and needles for administration

  • Animal model: Mice

Procedure:

  • Animal Groups:

    • Divide mice into three groups:

      • Vehicle control

      • Acetaminophen only

      • This compound + Acetaminophen

  • Administration:

    • This compound + Acetaminophen Group: Pre-treat mice with this compound (9.5 mg/kg) one hour before acetaminophen administration.

    • Acetaminophen Only Group: Administer vehicle one hour before acetaminophen.

    • Induce liver injury by administering a single dose of acetaminophen (500 mg/kg).

  • Sample Collection and Analysis:

    • Sacrifice mice at 2 and 6 hours post-acetaminophen overdose.

    • Collect blood samples to measure serum alanine (B10760859) aminotransferase (ALT) levels as a marker of liver injury.

    • Collect liver tissue for histological analysis to assess the extent of necrosis.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental application.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and this compound Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Lipid Peroxidation Lipid Peroxidation Lipid ROS Lipid ROS Lipid Peroxidation->Lipid ROS produces PUFA-PLs PUFA-PLs PUFA-PLs->Lipid Peroxidation substrate Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Iron Pool Iron Pool Iron Pool->Lipid Peroxidation catalyzes GPX4 GPX4 GPX4->Lipid Peroxidation inhibits GSH GSH GSH->GPX4 cofactor This compound This compound This compound->Lipid Peroxidation inhibits

Caption: this compound inhibits ferroptosis by suppressing lipid peroxidation.

Experimental_Workflow General Experimental Workflow for this compound In Vivo Studies Animal Model Selection Animal Model Selection This compound Preparation This compound Preparation Animal Model Selection->this compound Preparation Randomization Randomization This compound Preparation->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Administration Administration Treatment Group->Administration Control Group->Administration Monitoring & Assessment Monitoring & Assessment Administration->Monitoring & Assessment Data Analysis Data Analysis Monitoring & Assessment->Data Analysis

Caption: A generalized workflow for conducting in vivo studies with this compound.

References

Application Notes and Protocols for Topical UAMC-3203 in Corneal Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UAMC-3203, a novel ferroptosis inhibitor, for promoting corneal wound healing. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for in vitro and ex vivo studies.

Introduction

Corneal wounds, resulting from physical or chemical trauma, can lead to pain, impaired vision, and even blindness.[1][2] Recent research has identified ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation, as a key process in corneal injury. This compound is a potent and stable synthetic radical-trapping antioxidant that inhibits ferroptosis and has shown significant promise as a therapeutic agent for accelerating corneal epithelial wound healing.[3][4][5] Studies have demonstrated its efficacy in both in vitro and ex vivo models, highlighting its potential for topical application.[1][2][6][7]

Mechanism of Action

This compound functions as a ferroptosis inhibitor. In the context of corneal injury, cellular stress and damage can trigger an iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to cell death and delayed wound healing. This compound acts as a radical-trapping antioxidant, neutralizing lipid peroxyl radicals within cell membranes to halt the propagation of lipid peroxidation and prevent ferroptotic cell death. This protective effect on corneal epithelial cells is believed to facilitate their migration and proliferation, thereby accelerating wound closure.

cluster_0 Corneal Injury (e.g., Alkali Burn) cluster_1 Ferroptosis Cascade cluster_2 Therapeutic Intervention cluster_3 Outcome Corneal Injury Corneal Injury Iron Overload Iron Overload Corneal Injury->Iron Overload Lipid Peroxidation Lipid Peroxidation Iron Overload->Lipid Peroxidation Catalyzes Cell Death Cell Death Lipid Peroxidation->Cell Death Induces Enhanced Corneal\nWound Healing Enhanced Corneal Wound Healing This compound This compound Radical Trapping Radical Trapping This compound->Radical Trapping Mediates Radical Trapping->Lipid Peroxidation Inhibits Inhibition of Ferroptosis Inhibition of Ferroptosis Inhibition of Ferroptosis->Enhanced Corneal\nWound Healing Promotes

Caption: Mechanism of this compound in Corneal Wound Healing.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The tables below summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Human Corneal Epithelial (HCE) Cells [1][2][6][7]

ConcentrationEfficacy MetricResult
10 nMWound HealingOptimal concentration for positive effect.[1][2][6][7]
10 nMFerroptosis InhibitionIC50 value.[1][6][7]
10 nM - 10 µMWound Healing>85% wound healing observed.[6]
50 µMCytotoxicityProbable toxicity, no wound healing observed.[6]

Table 2: Ex Vivo Efficacy of this compound in Alkali-Induced Corneal Wounds (Mouse Eye Model) [6][8]

ConcentrationInitial Wound Area (mm²)Final Wound Area (mm²) at 48h
10 nM2.59 ± 0.270.22 ± 0.16
1 µM2.46 ± 0.420.35 ± 0.3
10 µM2.44 ± 0.520.10 ± 0.21
Positive Control2.76 ± 0.620.12 ± 0.26
Negative Control2.72 ± 0.440.82 ± 0.54

Table 3: Corneal Distribution of this compound (Ex Vivo, Porcine Cornea) [1][6][7]

ParameterValue
Epithelium vs. Stroma Concentration~12-38-fold higher in epithelium.[1][6][7]
Partition Coefficient (Kp)~52 times higher in epithelium.[1][6][7]
Epithelium Concentration at 5 min (from 50 µM solution)~20 µM.[6]

Table 4: Physicochemical Properties of this compound [1][2][6]

PropertyResult
Water Solubility~3.5 mg/mL.[6]
Stability (100 µM solution)Stable for up to 30 days at 4°C, 37°C, and room temperature.[1][2]
In Vivo Tolerability (Rats, 100 µM topical solution)Well tolerated with no signs of toxicity or inflammation after twice-daily application for 5 days.[1][2][7]

Experimental Protocols

Detailed protocols for key experiments are provided below. These are based on methodologies reported in the literature.[1][8]

Protocol 1: In Vitro Scratch Assay for Corneal Epithelial Cell Migration

This protocol is used to assess the effect of this compound on the migration of human corneal epithelial (HCE) cells.

Materials:

  • Human Corneal Epithelial (HCE) cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Pipette tips (p200)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed HCE cells in 24-well plates and culture until they form a confluent monolayer.

  • Scratch Creation: Create a sterile, uniform scratch in the center of each well using a p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh cell culture medium containing various concentrations of this compound (e.g., 10 nM, 1 µM, 10 µM, 50 µM) to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound) and a negative control (medium only).

  • Imaging: Capture images of the scratch in each well at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

A Seed HCE Cells in 24-well plate B Culture to confluency A->B C Create scratch with pipette tip B->C D Wash with PBS C->D E Add this compound treatment groups D->E F Image at T=0 E->F G Incubate F->G H Image at T=x hours G->H I Analyze Wound Closure H->I

Caption: In Vitro Scratch Assay Workflow.

Protocol 2: Ex Vivo Corneal Wound Healing Model (Alkali Burn)

This protocol describes the creation of an alkali burn on ex vivo mouse eyes to study the wound healing effects of this compound.

Materials:

  • Freshly enucleated mouse eyes

  • Filter paper discs (e.g., 2mm diameter)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N)

  • This compound solutions at desired concentrations

  • Fluorescein (B123965) sodium ophthalmic strips

  • Stereomicroscope with a camera

  • Organ culture medium

Procedure:

  • Eye Preparation: Place freshly enucleated mouse eyes in organ culture medium.

  • Alkali Burn: Soak a filter paper disc in NaOH solution for a few seconds, blot excess solution, and apply it to the central cornea for a defined period (e.g., 30-60 seconds).

  • Washing: Immediately after removing the filter paper, thoroughly rinse the eye with sterile saline to neutralize the alkali.

  • Wound Staining and Imaging (T=0): Stain the cornea with fluorescein and capture an image of the epithelial defect using a stereomicroscope. This is the initial wound area.

  • Treatment: Place the eyes in a culture plate with organ culture medium containing the different concentrations of this compound or control solutions.

  • Incubation: Incubate the eyes under appropriate culture conditions.

  • Follow-up Imaging: At set time points (e.g., 24, 48 hours), re-stain the corneas with fluorescein and image the wound area.

  • Data Analysis: Measure the area of the fluorescein-stained defect at each time point and calculate the rate of re-epithelialization.

A Enucleate Mouse Eye B Apply NaOH-soaked filter paper to cornea A->B C Rinse with Saline B->C D Stain with Fluorescein C->D E Image Wound (T=0) D->E F Incubate eye in This compound solution E->F G Re-stain and Image at later time points F->G H Measure Wound Area & Analyze Healing G->H

Caption: Ex Vivo Alkali Burn Corneal Wound Model Workflow.

Protocol 3: Ex Vivo Corneal Permeation and Distribution Study

This protocol is for determining the partitioning of this compound into the corneal epithelium and stroma using an excised porcine cornea.

Materials:

  • Freshly excised porcine corneas

  • This compound solution (e.g., 100 µM in phosphate (B84403) buffer, pH 7.4)

  • Surgical blades or trephine

  • Microcentrifuge tubes

  • Homogenizer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cornea Mounting: Mount the excised porcine cornea in a perfusion chamber or similar device, separating the epithelial and endothelial sides.

  • Drug Application: Apply a known volume and concentration of this compound solution to the epithelial surface.

  • Incubation: Incubate for various time points (e.g., 5, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).

  • Separation of Layers: After incubation, carefully dissect the cornea to separate the epithelium from the underlying stroma.

  • Tissue Processing: Weigh each tissue sample (epithelium and stroma), and homogenize it in a suitable solvent to extract the drug.

  • Sample Analysis: Centrifuge the homogenates and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Calculation: Determine the concentration of this compound per unit weight of tissue and calculate the epithelium-to-stroma partition coefficient (Kp).

A Apply this compound solution to excised porcine cornea B Incubate for various time points A->B C Separate corneal epithelium and stroma B->C D Homogenize tissues and extract drug C->D E Analyze drug concentration using HPLC D->E F Calculate tissue concentration and partition coefficient E->F

Caption: Corneal Permeation and Distribution Study Workflow.

Conclusion

This compound demonstrates significant potential as a topical treatment for corneal wounds by inhibiting ferroptosis and promoting epithelial healing.[6] Its favorable characteristics, including efficacy at low concentrations, preferential distribution to the corneal epithelium, and good stability, make it a promising candidate for further preclinical and clinical development.[1][2][6][7] The protocols outlined above provide a framework for researchers to investigate and verify the therapeutic effects of this compound in relevant models of corneal injury.

References

Application Notes and Protocols for UAMC-3203 in HT-1080 and IMR-32 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a third-generation ferroptosis inhibitor, this compound demonstrates superior stability and efficacy compared to its predecessor, Ferrostatin-1.[3] These characteristics make it a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential in various diseases, including cancer. This document provides detailed application notes and protocols for the use of this compound in two commonly used cancer cell lines: HT-1080 fibrosarcoma and IMR-32 neuroblastoma.

Mechanism of Action

This compound functions as a radical-trapping antioxidant that halts the chain reaction of lipid peroxidation within cellular membranes. The primary pathway through which this compound exerts its anti-ferroptotic effect is by modulating the Glutathione Peroxidase 4 (GPX4) axis. It has been shown to upregulate the expression of GPX4 and the cystine/glutamate antiporter (xCT), while downregulating Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).[4] This concerted action leads to a reduction in lipid reactive oxygen species (ROS) and protects cells from ferroptotic death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in HT-1080 and IMR-32 cell lines, based on available literature.

Table 1: this compound Potency

ParameterCell LineValueReference
IC50 (Ferroptosis Inhibition)IMR-3210 nM--INVALID-LINK--
IC50 (General)Not Specified12 nM[1]
Recommended Working ConcentrationHT-108010 nM - 1 µMInferred from analog data and general potency

Table 2: Effect of this compound on Ferroptosis Markers (In Vivo Data, Applicable to Cellular Assays)

MarkerEffect of this compound TreatmentReference
GPX4Upregulation[4]
xCTUpregulation[4]
ACSL4Downregulation[4]
Lipid Peroxidation (MDA levels)Decrease[4]

Experimental Protocols

Herein are detailed protocols for essential experiments to characterize the effects of this compound on HT-1080 and IMR-32 cells.

Cell Culture and Maintenance

Protocol for HT-1080 Cell Culture:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Protocol for IMR-32 Cell Culture:

  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Induction of Ferroptosis

Ferroptosis can be induced in HT-1080 and IMR-32 cells using established inducers such as Erastin or RSL3.

Protocol for Inducing Ferroptosis:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentration of Erastin (e.g., 1-10 µM for HT-1080) or RSL3 (e.g., 1 µM for HT-1080).

  • To test the inhibitory effect of this compound, pre-incubate the cells with this compound for 1-2 hours before adding the ferroptosis inducer.

  • Incubate the cells for the desired time period (e.g., 24-48 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol is to assess the protective effect of this compound against ferroptosis-induced cell death.

Materials:

  • HT-1080 or IMR-32 cells

  • 96-well plates

  • This compound

  • Ferroptosis inducer (Erastin or RSL3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Add the ferroptosis inducer (e.g., Erastin at a pre-determined EC50 concentration) to the wells. Include appropriate controls (untreated cells, cells with inducer only, cells with this compound only).

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Ferroptosis Markers

This protocol is to determine the effect of this compound on the protein levels of key ferroptosis regulators.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures lipid ROS, a key hallmark of ferroptosis.

Materials:

  • HT-1080 or IMR-32 cells

  • 6-well plates or imaging dishes

  • This compound

  • Ferroptosis inducer (Erastin or RSL3)

  • C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate or imaging dish and treat with this compound and/or a ferroptosis inducer as described above.

  • At the end of the treatment period, add C11-BODIPY 581/591 to the cells at a final concentration of 2.5 µM.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with PBS.

  • For flow cytometry, trypsinize and resuspend the cells in PBS. Analyze the cells using a flow cytometer with excitation/emission settings appropriate for the oxidized (green) and reduced (red) forms of the dye.

  • For fluorescence microscopy, image the cells directly.

  • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Visualizations

UAMC_3203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm xCT System xCT (Cystine/Glutamate Antiporter) Cystine_in Cystine xCT->Cystine_in Uptake PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Oxidation Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid_Peroxidation Inhibits ACSL4 ACSL4 ACSL4->PUFA Esterification Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis UAMC3203 This compound UAMC3203->GPX4 Upregulates UAMC3203->ACSL4 Downregulates UAMC3203->Lipid_Peroxidation Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HT-1080 or IMR-32) Treatment 2. Treatment - this compound - Ferroptosis Inducer (Erastin/RSL3) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot 3b. Western Blot (GPX4, ACSL4) Treatment->Western_Blot Lipid_Peroxidation 3c. Lipid Peroxidation Assay (C11-BODIPY) Treatment->Lipid_Peroxidation Data_Quantification 4. Data Quantification and Analysis Viability->Data_Quantification Western_Blot->Data_Quantification Lipid_Peroxidation->Data_Quantification

References

Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with UAMC-3203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and organ transplantation. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, as a key driver of IRI.[1][2]

UAMC-3203 is a potent and selective second-generation ferroptosis inhibitor.[3][4] It is an analog of Ferrostatin-1 with improved metabolic stability and in vivo efficacy.[4][5] this compound acts as a radical-trapping antioxidant, effectively inhibiting lipid peroxidation and protecting cells from ferroptotic death.[3] These properties make this compound a valuable research tool for investigating the role of ferroptosis in IRI and a potential therapeutic candidate for mitigating its detrimental effects.[6]

Mechanism of Action of this compound in Ischemia-Reperfusion Injury

During ischemia-reperfusion, the imbalance between pro-oxidants and antioxidants leads to a surge in reactive oxygen species (ROS) and lipid peroxidation. This process is exacerbated by the release of iron from cellular stores. Ferroptosis is initiated when the key enzyme Glutathione Peroxidase 4 (GPX4), which normally detoxifies lipid peroxides, is inactivated or depleted.[7][8] this compound intervenes in this pathway by directly scavenging lipid radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the execution of ferroptotic cell death. This protective effect helps to preserve the integrity and function of tissues subjected to ischemic insults.[1]

digraph "UAMC-3203_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Ischemia_Reperfusion [label="Ischemia-Reperfusion\nInjury", fillcolor="#F1F3F4", fontcolor="#202124"]; Iron_Overload [label="Iron Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Generation [label="↑ ROS Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Peroxidation [label="Lipid Peroxidation\n(↑ 4-HNE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX4_Inactivation [label="↓ GPX4 Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death &\nTissue Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UAMC3203 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ischemia_Reperfusion -> Iron_Overload [color="#5F6368"]; Ischemia_Reperfusion -> ROS_Generation [color="#5F6368"]; Iron_Overload -> Lipid_Peroxidation [color="#5F6368"]; ROS_Generation -> Lipid_Peroxidation [color="#5F6368"]; Lipid_Peroxidation -> Ferroptosis [color="#5F6368"]; Ischemia_Reperfusion -> GPX4_Inactivation [color="#5F6368"]; GPX4_Inactivation -> Lipid_Peroxidation [label="fails to inhibit", style=dashed, color="#5F6368"]; Ferroptosis -> Cell_Death [color="#5F6368"]; UAMC3203 -> Lipid_Peroxidation [label="inhibits", color="#34A853", style=bold, fontcolor="#34A853"]; }

Figure 1: this compound mechanism in IRI.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effect of this compound in a rat model of myocardial ischemia-reperfusion injury.

Table 1: Effect of this compound on Cardiac Function Following Myocardial IRI in Rats

Treatment GroupEjection Fraction (%)Cardiac Output (mL/min)
Sham75.4 ± 3.285.7 ± 5.1
IRI + Vehicle45.2 ± 4.152.3 ± 4.8
IRI + this compound (5 mg/kg)62.8 ± 3.971.5 ± 5.3

* p < 0.05 compared to IRI + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Myocardial Ferroptosis Markers

Treatment GroupRelative GPX4 ExpressionRelative 4-HNE LevelNon-Heme Iron (µg/g tissue)
Sham1.00 ± 0.061.00 ± 0.1552.01 ± 3.59
IRI + Vehicle0.21 ± 0.023.34 ± 0.2270.50 ± 3.16
IRI + this compound (5 mg/kg)0.87 ± 0.041.85 ± 0.1755.95 ± 2.50*

* p < 0.05 compared to IRI + Vehicle. Data are presented as mean ± SEM.[9][10]

Experimental Protocols

This section provides a detailed protocol for inducing myocardial ischemia-reperfusion injury in rats and administering this compound, based on established methodologies.[9][11]

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Animal_Prep [label="Animal Preparation\n(Anesthesia, Ventilation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Surgical Procedure\n(Thoracotomy, LAD Ligation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ischemia [label="Ischemia\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Reperfusion [label="Reperfusion\n(Release of Ligation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="this compound or Vehicle\nAdministration (e.g., IV)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring & Data Collection\n(ECG, Hemodynamics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue_Harvest [label="Tissue Harvesting\n(Heart, Blood)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis\n(Infarct Size, Biomarkers)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Animal_Prep -> Surgery [color="#5F6368"]; Surgery -> Ischemia [color="#5F6368"]; Ischemia -> Reperfusion [color="#5F6368"]; Reperfusion -> Treatment [style=dashed, color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Tissue_Harvest [color="#5F6368"]; Tissue_Harvest -> Analysis [color="#5F6368"]; }

Figure 2: Workflow for in vivo IRI studies.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300 g) are used.
  • Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
  • Intubate the trachea and ventilate the animals with a rodent ventilator.
  • Monitor the electrocardiogram (ECG) throughout the procedure.

2. Surgical Procedure:

  • Perform a left thoracotomy to expose the heart.
  • Carefully dissect the pericardium to visualize the left anterior descending (LAD) coronary artery.
  • Pass a 6-0 silk suture underneath the LAD artery.

3. Induction of Ischemia:

  • Induce regional myocardial ischemia by tightening the suture around the LAD artery.
  • Successful ligation is confirmed by the appearance of a pale color in the ischemic area of the myocardium and changes in the ECG.
  • Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).

4. Reperfusion and Treatment:

  • Initiate reperfusion by releasing the ligature.
  • Administer this compound (e.g., 5 mg/kg) or the vehicle control (e.g., 2% DMSO in saline) intravenously at the onset of reperfusion.

5. Monitoring and Tissue Collection:

  • Monitor the animals for a specified reperfusion period (e.g., 24 hours).
  • At the end of the reperfusion period, re-anesthetize the animals.
  • Collect blood samples for biochemical analysis (e.g., troponin, LDH).
  • Excise the heart for infarct size measurement and molecular analysis.

6. Infarct Size Measurement (TTC Staining):

  • Cannulate the aorta and perfuse the heart with saline to wash out the blood.
  • Ligate the LAD artery at the same location as before and perfuse the coronary arteries with Evans blue dye to delineate the area at risk (AAR).
  • Slice the heart transversely and incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.
  • The viable myocardium will stain red, while the infarcted tissue will remain pale.
  • Quantify the infarct size as a percentage of the AAR.

7. Western Blot Analysis for Ferroptosis Markers:

  • Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against GPX4 and 4-HNE overnight at 4°C.
  • Incubate with the appropriate HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of ferroptosis in ischemia-reperfusion injury. Its superior in vivo properties compared to first-generation inhibitors make it a promising agent for preclinical studies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations of IRI and to explore its therapeutic potential in a range of ischemic diseases.

References

Application Notes and Protocols for UAMC-3203 in Experimental Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UAMC-3203 is a potent, third-generation ferroptosis inhibitor with improved solubility and stability compared to its analogue, Ferrostatin-1.[1] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and it has been implicated in the pathophysiology of various neurodegenerative diseases.[2] These application notes provide a summary of the use of this compound in several preclinical models of neurodegenerative conditions, including spinal cord injury (SCI), stroke in a diabetic context, and multiple sclerosis (MS). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Mechanism of Action

This compound acts as a radical-trapping antioxidant that specifically inhibits lipid peroxidation, a key event in the ferroptosis cascade. By neutralizing lipid reactive oxygen species (ROS), this compound prevents damage to cellular membranes and subsequent cell death.[1][3] Evidence suggests that this compound's neuroprotective effects are mediated through the preservation of key antioxidant enzymes like Glutathione Peroxidase 4 (GPX4) and the modulation of pathways such as the NRF2/HO-1 axis, which is involved in the cellular response to oxidative stress.[1][4]

Data Presentation: Efficacy of this compound in Neurodegenerative Models

The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound.

Table 1: Effects of this compound in a Rat Model of Spinal Cord Injury (SCI)

ParameterModel DetailsTreatment GroupOutcomeReference
Motor Function Adult rats with SCIThis compoundImproved gait coordination, increased MEP amplitude, and decreased MEP latency.[5]
Neuroinflammation Adult rats with SCIThis compoundReduced activation of astrocytes (GFAP staining) and microglia/macrophages (IBA-1 staining).[5]
Ferroptosis Markers Adult rats with SCIThis compoundInhibits the production of reactive oxygen species (ROS) and lipid peroxides.[1][3]

Table 2: Effects of this compound in a Diabetic Rat Model of Stroke

ParameterModel DetailsTreatment GroupOutcomeReference
Cognitive Function Diabetic male rats with 60-min MCAOThis compound (2 mg/kg) for 2 weeks, starting day 3 post-strokePrevented episodic and spatial memory deficits; reversed anxiety-like behavior.[4][6]
Aversive Learning Diabetic male rats with 60-min MCAOThis compound (2 mg/kg)Worsened aversive learning (lower latency in passive avoidance test).[4][6]
Molecular Markers Diabetic male rats with 60-min MCAOThis compound (2 mg/kg)Prevented the increase in lipid peroxidation (4-HNE levels) and preserved GPX-4 protein levels.[4]

Table 3: Effects of this compound in a Mouse Model of Multiple Sclerosis (Chronic EAE)

ParameterModel DetailsTreatment GroupOutcomeReference
Disease Severity Chronic Experimental Autoimmune Encephalomyelitis (CH-EAE) miceThis compound (treatment started at peak of disease)Significantly reduced disease severity and induced remission.[7][8]
Histopathology CH-EAE miceThis compoundSignificant reduction in lesion size and reduced myelin loss.[7][8]
Ferroptosis Markers CH-EAE miceThis compoundSignificant reduction in 4-HNE labeling.[7]
Cellular Effects CH-EAE miceThis compoundSignificant increase in CC1+ oligodendrocytes.[7]

Mandatory Visualizations

G insult Cellular Stress (e.g., Oxidative Stress, Ischemia) iron Increased Labile Iron Pool (Fe2+) insult->iron gpx4 GPX4 Inactivation insult->gpx4 lipid_perox Lipid Peroxidation (PUFA-OOH) iron->lipid_perox Fenton Reaction cell_death Ferroptotic Cell Death lipid_perox->cell_death uamc This compound uamc->lipid_perox Inhibits

Caption: Signaling pathway of this compound in inhibiting ferroptosis.

G cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment sci Spinal Cord Injury (Clip Compression/Contusion) treatment This compound Administration (e.g., 2 mg/kg, i.p.) sci->treatment vehicle Vehicle Control sci->vehicle stroke Stroke (MCAO) + Diabetic Model stroke->treatment stroke->vehicle eae EAE Induction (MOG35-55 + CFA + PTX) eae->treatment eae->vehicle behavioral Behavioral Tests (BBB, Cognitive Assays) treatment->behavioral histology Histological Analysis (Lesion Volume, Myelination) treatment->histology molecular Molecular Analysis (Western Blot, IHC) treatment->molecular vehicle->behavioral vehicle->histology vehicle->molecular

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Spinal Cord Injury (SCI) Model in Rats and this compound Treatment

Objective: To induce a reproducible spinal cord injury in rats and assess the neuroprotective effects of this compound.

Materials:

  • Adult female Wistar rats (250-300 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device (e.g., clip compression or weight drop)

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, final concentration of DMSO should be low and consistent across all animals)

  • Suturing material

  • Animal warming pad

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical area over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the desired spinal level (e.g., T9-T10) to expose the spinal cord.

  • Spinal Cord Injury: Induce a moderate contusion injury using a spinal cord impactor device. The force should be calibrated to produce a consistent level of injury (e.g., 30 kdyne force).

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose. Treatment can be initiated shortly after injury and continued for a specified duration (e.g., daily for 14 days).

    • The control group should receive an equivalent volume of the vehicle.

  • Post-operative Care: Suture the muscle layers and skin. Provide post-operative analgesia and supportive care, including manual bladder expression, until autonomic function returns. Monitor the animals closely for recovery.

  • Functional Assessment (Basso, Beattie, and Bresnahan - BBB - Scale):

    • Acclimatize rats to an open field testing environment before surgery.

    • At regular intervals post-injury (e.g., weekly), place the rat in the open field and observe its locomotor activity for 4-5 minutes.

    • Score the hindlimb movements based on the 22-point BBB scale, which ranges from 0 (no observable hindlimb movement) to 21 (consistent coordinated stepping with normal trunk stability and paw position).[2][9][10]

Middle Cerebral Artery Occlusion (MCAO) Stroke Model in Diabetic Rats and this compound Treatment

Objective: To induce focal cerebral ischemia in a diabetic rat model and evaluate the therapeutic effects of this compound.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Streptozotocin (STZ) for diabetes induction

  • Anesthetic (e.g., Isoflurane)

  • Surgical microscope

  • Monofilament suture (e.g., 4-0 nylon) with a rounded tip

  • This compound (2 mg/kg)

  • Vehicle

  • Behavioral testing apparatus (e.g., Y-maze, novel object recognition chamber)

Procedure:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 65 mg/kg in citrate (B86180) buffer). Confirm hyperglycemia (blood glucose > 250 mg/dL) after 48-72 hours.

  • MCAO Surgery (8 weeks after diabetes induction):

    • Anesthetize the rat. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA. Temporarily clamp the CCA and ICA.

    • Introduce a monofilament suture through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.[6][11]

  • This compound Treatment: On day 3 post-MCAO, randomize animals to receive either this compound (2 mg/kg) or vehicle for 2 weeks.

  • Cognitive and Behavioral Testing (up to 8 weeks post-MCAO):

    • Y-Maze: To assess spatial working memory.

    • Novel Object Recognition: To evaluate recognition memory.

    • Passive Avoidance Test: To measure aversive learning and memory.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice and this compound Treatment

Objective: To induce a model of multiple sclerosis and assess the efficacy of this compound in mitigating disease progression.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • This compound

  • Vehicle

Procedure:

  • EAE Induction:

    • Emulsify MOG35-55 in CFA.

    • On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.

    • Administer PTX (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization.[7]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

  • This compound Treatment: Initiate treatment with this compound or vehicle at the peak of the disease (typically around days 14-18). Continue treatment for a specified period (e.g., 2 weeks).

  • Histological Analysis: At the end of the study, perfuse the animals and collect spinal cord tissue. Process the tissue for histological staining (e.g., Luxol Fast Blue for myelination, Nissl stain for lesion size) and immunohistochemistry for markers of ferroptosis (4-HNE) and oligodendrocytes (CC1).

Western Blot Analysis for Ferroptosis Markers

Objective: To quantify the protein levels of key ferroptosis markers (e.g., GPX4, 4-HNE) in tissue lysates.

Materials:

  • Spinal cord or brain tissue from experimental animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-4-HNE, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-GPX4, diluted according to manufacturer's instructions) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in GPX4 and an increase in 4-HNE adducts are indicative of ferroptosis.

References

Application of UAMC-3203 in Spinal Cord Injury Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

UAMC-3203 is a radical-trapping antioxidant that effectively inhibits ferroptosis.[4] Following SCI, hemorrhage and subsequent red blood cell phagocytosis lead to an accumulation of iron in the spinal cord tissue.[1] This excess iron, particularly in its redox-active ferrous (Fe2+) form, participates in Fenton reactions, generating reactive oxygen species (ROS) that trigger lipid peroxidation.[1] This process is further exacerbated by the upregulation of NCOA4, which mediates the degradation of ferritin (ferritinophagy), releasing more free iron.[1][2] The accumulation of lipid peroxides, such as 4-hydroxynonenal (B163490) (4-HNE), leads to membrane damage and cell death.[3]

This compound is thought to mitigate this damage by scavenging lipid peroxyl radicals within cell membranes, thereby breaking the chain reaction of lipid peroxidation.[5] Additionally, studies have shown that this compound treatment can activate the NRF2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[5] This dual action of inhibiting ferroptosis and promoting antioxidant responses contributes to its neuroprotective effects in SCI.[5]

Signaling Pathways

The therapeutic effects of this compound in spinal cord injury are primarily mediated through the inhibition of the ferroptosis pathway and modulation of associated signaling cascades.

cluster_sci Spinal Cord Injury cluster_ferroptosis Ferroptosis Cascade cluster_nrf2 NRF2 Pathway SCI Spinal Cord Injury (Primary Trauma) Hemorrhage Hemorrhage SCI->Hemorrhage Inflammation Inflammation SCI->Inflammation Iron_Accumulation Iron (Fe²⁺) Accumulation Hemorrhage->Iron_Accumulation ROS_Generation ROS Generation (Fenton Reaction) Iron_Accumulation->ROS_Generation Lipid_Peroxidation Lipid Peroxidation (4-HNE accumulation) ROS_Generation->Lipid_Peroxidation Cell_Death Neuronal & Glial Cell Death Lipid_Peroxidation->Cell_Death Secondary Damage\n& Functional Deficits Secondary Damage & Functional Deficits Cell_Death->Secondary Damage\n& Functional Deficits NRF2 NRF2 Activation HO1 HO-1 Expression NRF2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS_Generation Reduces UAMC3203 This compound UAMC3203->Lipid_Peroxidation Inhibits UAMC3203->NRF2 Activates

Figure 1: this compound Mechanism of Action in SCI.

Quantitative Data Summary

The efficacy of this compound in preclinical models of SCI has been demonstrated through various quantitative measures. The following tables summarize key findings from published studies.

Table 1: Effects of this compound on Locomotor Recovery in Rodent SCI Models

ModelTreatment ParadigmOutcome MeasureVehicle ControlThis compound TreatedReference
Mouse (mild contusion, 30 kdyne)Early (days 1-14 post-SCI)BMS Score (day 56)~5.5~6.5
Mouse (mild contusion, 30 kdyne)Delayed (days 28-42 post-SCI)BMS Score (day 56)~5.5~6.8
Rat (contusion)Not specifiedMax Contact Area (CatWalk, day 28)LowerSignificantly Higher[6]
Rat (contusion)Not specifiedRegularity Index (CatWalk, day 28)LowerSignificantly Higher[6]

Table 2: Histological and Molecular Outcomes of this compound Treatment in Rodent SCI Models

ModelTreatment ParadigmOutcome MeasureVehicle ControlThis compound TreatedReference
Mouse (mild contusion, 30 kdyne)Delayed (days 28-42 post-SCI)Lesion Size (GFAP loss, day 56)LargerSignificantly Smaller[7]
Mouse (mild contusion, 30 kdyne)Delayed (days 28-42 post-SCI)Myelin Sparing (LFB staining, day 56)LowerSignificantly Greater[7]
Mouse (mild contusion, 30 kdyne)Delayed (days 28-42 post-SCI)5-HT Fiber Sprouting (day 56)LowerSignificantly Increased[7]
Rat (contusion)Not specifiedNeuronal Cell Count (NeuN, day 28)LowerSignificantly Higher[8]
Rat (contusion)Not specifiedUndamaged Myelin (MBP, day 28)LowerSignificantly Higher[8]

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating this compound in SCI.

Protocol 1: In Vivo Murine Contusion Spinal Cord Injury Model and this compound Administration

This protocol describes the induction of a mild contusion SCI in mice and the subsequent administration of this compound.

cluster_preop Pre-operative cluster_injury Injury Induction cluster_postop Post-operative cluster_treatment This compound Treatment Anesthesia Anesthetize Mouse (e.g., Isoflurane) Laminectomy Perform Laminectomy (e.g., at T10) Anesthesia->Laminectomy Stabilize Stabilize Vertebral Column Laminectomy->Stabilize Contusion Induce Contusion Injury (e.g., 30 kdyne force) Stabilize->Contusion Suture Suture Muscle and Skin Contusion->Suture PostOpCare Post-operative Care (Analgesia, Bladder Expression) Suture->PostOpCare Administration Administer this compound (e.g., i.p. injection) PostOpCare->Administration Preparation Prepare this compound Solution Preparation->Administration

Figure 2: Experimental Workflow for In Vivo SCI and this compound Treatment.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, 2% DMSO in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Infinite Horizon Impactor or similar device

  • Syringes and needles

Procedure:

  • Anesthesia and Laminectomy: Anesthetize the mouse using a standard protocol. Perform a laminectomy at the desired spinal level (e.g., T10) to expose the spinal cord.

  • Contusion Injury: Stabilize the vertebral column and induce a contusion injury of a specific force (e.g., 30 kdyne for a mild injury).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. For in vivo administration, dilute the stock solution to the final desired concentration in a sterile vehicle.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). The treatment paradigm can be varied (e.g., early administration from day 1-14 post-SCI or delayed administration from day 28-42 post-SCI).

  • Post-operative Care: Provide appropriate post-operative care, including analgesia, bladder expression, and monitoring for any signs of distress.

Protocol 2: Assessment of Locomotor Recovery using the Basso Mouse Scale (BMS)

The BMS is a widely used 9-point scale to assess locomotor recovery in mice following SCI.

Procedure:

  • Allow mice to acclimatize in an open field.

  • Observe the locomotor behavior of the hindlimbs for a set period (e.g., 4 minutes).

  • Score the locomotor function based on the BMS criteria, which include ankle movement, stepping, coordination, paw position, and trunk stability.

  • Perform scoring at regular intervals post-SCI (e.g., weekly) to track recovery.

Protocol 3: Histological Analysis of Spinal Cord Tissue

1. Tissue Processing:

  • At the designated endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the spinal cord and post-fix in 4% paraformaldehyde.

  • Cryoprotect the tissue in a sucrose (B13894) solution.

  • Section the spinal cord on a cryostat.

2. Luxol Fast Blue (LFB) Staining for Myelin:

  • Hydrate the sections.

  • Incubate in LFB solution.

  • Differentiate in lithium carbonate solution and 70% ethanol.

  • Counterstain if desired (e.g., with Cresyl Violet).

  • Dehydrate and mount.

3. Immunohistochemistry for 5-HT:

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites.

  • Incubate with a primary antibody against 5-HT.

  • Incubate with an appropriate fluorescently labeled secondary antibody.

  • Mount with a DAPI-containing medium to visualize cell nuclei.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of spinal cord injury. Its ability to inhibit ferroptosis and bolster endogenous antioxidant defenses has been shown to reduce secondary damage and improve functional outcomes in preclinical models. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound in the context of SCI. Further research is warranted to optimize dosing and treatment paradigms and to explore its efficacy in more chronic stages of injury.

References

Application Notes and Protocols for the Detection of UAMC-3203 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a third-generation ferrostatin-1 analogue, this compound exhibits improved stability and solubility, making it a valuable tool for studying the role of ferroptosis in various disease models and as a potential therapeutic agent.[3][4] Accurate and reliable analytical methods for the quantification of this compound in biological tissues are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and protocols for the analytical detection of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[5]

Quantitative Data Summary

While specific quantitative validation data for the analysis of this compound in a variety of tissues is not extensively published, the following table summarizes the known performance characteristics and provides recommended parameters based on established guidelines for LC-MS/MS method validation.

ParameterValue/RangeRemarks
Limit of Detection (LOD) Analyte- and matrix-dependentTo be determined during method validation.
Limit of Quantification (LOQ) Analyte- and matrix-dependentThe lowest concentration on the calibration curve with acceptable precision and accuracy (typically within 20%).[5]
Linearity (r²) > 0.99A linear regression is used to fit the calibration curve.
Accuracy 80-120%The closeness of the measured value to the true value.
Precision (%CV) < 20%The degree of scatter between a series of measurements.
Recovery To be determinedThe efficiency of the extraction procedure.
Internal Standard (IS) Diclofenac (recommended) or a stable isotope-labeled this compoundAn internal standard is crucial for accurate quantification to compensate for matrix effects and variations in sample processing.
Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in tissue samples.

workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_collection Tissue Collection homogenization Tissue Homogenization tissue_collection->homogenization Add IS extraction Analyte Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Workflow for this compound analysis in tissue.

Protocols

Protocol 1: Tissue Sample Preparation and Extraction

This protocol is a general guideline and should be optimized for the specific tissue type.

Materials:

  • Tissue sample (frozen at -80°C)

  • Internal Standard (IS) solution (e.g., Diclofenac in methanol)

  • Homogenization buffer (e.g., 50% methanol (B129727) in water)

  • Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase A)

  • Vortex mixer

Procedure:

  • Sample Weighing: On dry ice, weigh approximately 20-50 mg of the frozen tissue into a pre-chilled homogenization tube containing beads.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each tissue sample.

  • Homogenization:

    • Add 500 µL of ice-cold homogenization buffer to the tube.

    • Homogenize the tissue using a bead beater according to the manufacturer's instructions. Ensure the samples remain cold during the process.

  • Protein Precipitation and Analyte Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., the initial mobile phase of the LC gradient). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

The following parameters are based on a published method for the analysis of this compound in corneal tissue and can be adapted for other tissue types.[6]

Instrumentation:

  • Liquid Chromatograph: Agilent 1290 series or equivalent

  • Mass Spectrometer: Agilent 6495 triple-quadrupole or equivalent

LC Parameters:

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 4 µm) or equivalent

  • Mobile Phase A: 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 - 3.0 min: 25% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 25% B

    • 3.6 - 5.0 min: 25% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

The following table provides the suggested MS/MS parameters for this compound and the internal standard, diclofenac. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 471.2182.125
Diclofenac (IS) 296.0250.010

Signaling Pathway

This compound functions as a ferroptosis inhibitor by trapping lipid radicals, thereby preventing the accumulation of lipid peroxides. This action primarily interferes with the ferroptosis cascade downstream of the inhibition of Glutathione Peroxidase 4 (GPX4).

ferroptosis Ferroptosis Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO oxidized to MembraneDamage Membrane Damage LPO->MembraneDamage Ferroptosis Ferroptosis MembraneDamage->Ferroptosis SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine imports Cystine Cystine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor GPX4->PUFA protects from oxidation GPX4->LPO inhibits Iron Iron (Fe2+) ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->LPO initiates UAMC3203 This compound UAMC3203->LPO inhibits by radical trapping

This compound inhibits ferroptosis by trapping lipid radicals.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in tissue samples. Adherence to the detailed protocols for sample preparation and analysis is critical for obtaining accurate and reproducible results. The provided signaling pathway diagram offers a visual representation of the mechanism of action of this compound as a ferroptosis inhibitor. Researchers and drug development professionals can utilize this information to advance their understanding of the role of ferroptosis and the therapeutic potential of this compound.

References

Preparing UAMC-3203 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] With a reported IC50 value as low as 10-12 nM in various cell lines, this compound has emerged as a valuable tool for investigating the role of ferroptosis in a range of physio-pathological conditions and as a potential therapeutic agent.[1][2][4] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental applications, ensuring accurate and reproducible results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C25H37N5O2S[3][5]
Molecular Weight 471.66 g/mol (free base)[2][3][5]
Molecular Weight (HCl salt) 508.12 g/mol [1]
Appearance Crystalline solid, White to off-white[5][6]
Purity ≥98%[5]
IC50 10 nM (IMR-32 neuroblastoma cells, erastin-induced ferroptosis)[3][4][5], 12 nM[1][2][1][2][3][4][5]

Solubility Data

The solubility of this compound varies significantly across different solvents. Accurate preparation of stock solutions necessitates adherence to these solubility parameters to avoid precipitation and ensure solution homogeneity.

SolventSolubilitySpecial ConsiderationsReference
DMSO 94 mg/mL (199.29 mM)[4], 175 mg/mL (371.03 mM)[6]Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4][6] Sonication may be required.[2][2][4][6]
Ethanol (B145695) Soluble, 94 mg/mLA stock solution can be prepared by dissolving in ethanol purged with an inert gas.[7][4][5][7]
Water Insoluble[4]
Phosphate-Buffered Saline (PBS) pH 7.4 127.3 ± 17.3 µM[8]
Citrate Buffer pH 6.0 127.9 ± 16.1 µM[8]
Citrate Buffer pH 5.0 36.7 ± 5.7 µM[8]

Mechanism of Action: Ferroptosis Inhibition

This compound acts as a radical-trapping antioxidant within cellular membranes.[3] It inhibits ferroptosis by scavenging lipid peroxyl radicals, thereby halting the chain reaction of lipid peroxidation that leads to membrane damage and cell death.[3] This mechanism is distinct from that of iron chelators like deferoxamine (B1203445) (DFO), which inhibit ferroptosis by reducing the availability of iron.[9]

cluster_0 Cell Membrane cluster_1 This compound Action PUFA PUFA LPO Lipid Peroxidation PUFA->LPO Iron, ROS MembraneDamage Membrane Damage LPO->MembraneDamage Ferroptosis Ferroptosis MembraneDamage->Ferroptosis UAMC3203 This compound RadicalTrapping Radical Trapping UAMC3203->RadicalTrapping RadicalTrapping->LPO Inhibits

This compound inhibits ferroptosis by trapping lipid radicals.

Experimental Protocols

Preparation of Stock Solutions

4.1.1. High Concentration Stock Solution (10-100 mM in DMSO)

This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous media for cell culture experiments.

Materials:

  • This compound (free base, MW: 471.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 4.72 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solution at -20°C or -80°C for long-term stability.[6][10]

Storage and Stability:

  • -20°C: Stable for up to 1 month.[6][10]

  • -80°C: Stable for up to 6 months.[6][10]

Preparation of Working Solutions for In Vitro Assays

4.2.1. Dilution for Cell-Based Assays

This protocol describes the preparation of working solutions for treating cells in culture.

Materials:

  • This compound high-concentration stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the final working solution to the cell cultures. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in the experimental design.

Stock 10 mM Stock in DMSO Intermediate Intermediate Dilutions in Culture Medium Stock->Intermediate Dilute Working Final Working Solutions (e.g., 10 nM - 1 µM) Intermediate->Working Dilute Cells Cell Culture Working->Cells Treat

Workflow for preparing in vitro working solutions.

Preparation of Formulations for In Vivo Studies

For animal studies, this compound is often administered via intraperitoneal (i.p.) injection. The following are examples of formulations that have been used in published studies.

4.3.1. Formulation in Saline with DMSO

This formulation has been used for intraperitoneal injections in mice.[2]

Materials:

  • This compound high-concentration stock solution in DMSO

  • Sterile 0.9% Saline

  • Sterile tubes

Procedure:

  • Prepare a 2 mM solution of this compound in a vehicle of 2% DMSO in 0.9% NaCl.[2]

  • For example, to prepare 1 mL of the final solution, mix 20 µL of a 100 mM this compound stock in DMSO with 980 µL of sterile 0.9% saline.

  • Vortex the solution to ensure it is well-mixed.

  • The solution should be used immediately.

4.3.2. Formulation with PEG300 and Tween 80

This formulation is designed to improve the solubility and bioavailability of the compound.[2][4]

Materials:

  • This compound high-concentration stock solution in DMSO

  • PEG300

  • Tween 80

  • Sterile Saline or ddH2O

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution, add 50 µL of a 94 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.[4]

  • Mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.[4]

  • This mixed solution should be used immediately for optimal results.[4]

Key Experimental Considerations

  • Cytotoxicity: At higher concentrations (e.g., 10 µM and 50 µM), this compound has been shown to reduce cell viability in some cell lines.[8][11] It is essential to determine the optimal non-toxic concentration range for the specific cell type and experimental duration.

  • In Vivo Dosing: Dosing in animal models has ranged from 2 mg/kg to 20 µmol/kg.[9][12] The appropriate dose will depend on the animal model, the disease context, and the route of administration.

  • Stability in Solution: While stock solutions in DMSO are stable when stored correctly, aqueous working solutions should generally be prepared fresh for each experiment. A study has shown that a 100 µM solution in PBS (pH 7.4) is stable for up to 30 days at various temperatures.[8][11]

Conclusion

The successful application of this compound in research depends on the careful preparation of stock and working solutions. By following these detailed protocols and considering the compound's physicochemical properties, researchers can ensure the accuracy and reproducibility of their experimental findings in the investigation of ferroptosis-related phenomena.

References

Application Notes and Protocols for UAMC-3203 Treatment in Diabetic Rat Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stroke is a leading cause of mortality and long-term disability, with diabetes being a significant risk factor that exacerbates stroke outcomes and impairs recovery. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been identified as a key mechanism contributing to neuronal damage following ischemic stroke. UAMC-3203 is a potent, third-generation ferroptosis inhibitor with improved stability and solubility compared to its predecessors like Ferrostatin-1.[1][2] These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in a clinically relevant model of diabetic stroke in rats. The information is based on preclinical studies demonstrating the effects of this compound on cognitive function and molecular markers of ferroptosis.[3][4]

Data Presentation

The following tables summarize the quantitative data from studies investigating this compound in diabetic rat stroke models.

Table 1: Experimental Design and Treatment Parameters

ParameterDescription
Animal Model Male diabetic rats
Diabetes Induction Streptozotocin (B1681764) (STZ)-induced
Stroke Model 60-minute transient middle cerebral artery occlusion (MCAO)
Treatment Group This compound
Vehicle Group Vehicle control
This compound Dosage 2 mg/kg[3][4]
Route of Administration Intraperitoneal (i.p.) or Intravenous (i.v.) - Note: Route to be optimized based on formulation
Treatment Start Time Day 3 post-stroke[3][4]
Treatment Duration 2 weeks[3][4]
Sample Size 8-12 animals per group[3][4]

Table 2: Summary of Reported Outcomes

Outcome MeasureEffect of this compound Treatment
Episodic and Spatial Memory Prevents stroke-induced decline[3]
Anxiety-like Behavior Reverses stroke-induced anxiety[3]
Aversive Learning (Passive Avoidance) Worsens learning performance[3][4]
Lipid Peroxidation (4-HNE levels) Prevents stroke-induced increase[3]
Antioxidant Protein (GPX-4 levels) Preserves post-stroke levels[3]
Acute Neurological Deficits Significant deficits observed post-MCAO[3][4]

Experimental Protocols

Diabetic Rat Model Induction (Streptozotocin-Induced)

This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (STZ).

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • 0.1 M Sodium Citrate (B86180) Buffer (pH 4.5), sterile-filtered

  • Blood glucose meter and test strips

  • Insulin (B600854) (optional, for maintaining animal health)

Procedure:

  • Fast rats for 6-8 hours prior to STZ injection, with water provided ad libitum.

  • Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.

  • Return animals to their cages and provide free access to food and a 10% sucrose (B13894) solution for the first 24-48 hours to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours post-injection from a tail vein blood sample.

  • Confirm diabetes by a blood glucose reading of >15 mmol/L (>250 mg/dL).

  • Animals can be maintained for several weeks to establish a chronic diabetic state before stroke surgery. If necessary, administer a low dose of long-acting insulin to maintain animal health and prevent excessive weight loss.

Middle Cerebral Artery Occlusion (MCAO) Stroke Model

This protocol details the induction of transient focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silicon-coated monofilament suture

  • Suturing material

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the diabetic rat with isoflurane (B1672236) (e.g., 5% for induction, 2% for maintenance).

  • Place the animal in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA stump.

  • Gently insert the 4-0 silicon-coated monofilament suture through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 18-20 mm from the carotid bifurcation).

  • After 60 minutes of occlusion, carefully withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover. Monitor for any signs of distress.

This compound Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 2% DMSO in saline or as recommended by the manufacturer)

  • Syringes and needles for administration

Procedure:

  • On day 3 post-MCAO surgery, randomize the animals into treatment and vehicle groups.

  • Prepare the this compound solution in the appropriate vehicle to a final concentration for a 2 mg/kg dosage.

  • Administer this compound or vehicle solution via intraperitoneal (i.p.) injection daily for 14 consecutive days.

Behavioral Assessments

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The dark chamber has an electrifiable grid floor.

Procedure:

  • Acquisition Trial: Place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Retention Trial: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

Apparatus: An open-field arena. Two identical objects for the familiarization phase and one novel object for the test phase.

Procedure:

  • Habituation: Allow the rat to explore the empty open-field arena for 5-10 minutes for 2-3 days.

  • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set period (e.g., 5 minutes).

  • Test Phase: After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object. A preference for the novel object indicates recognition memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

  • Place the rat at the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into three different arms.

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. A higher percentage reflects better spatial working memory.

Molecular Analysis

Procedure:

  • At the end of the study, euthanize the animals and harvest the brain tissue (ischemic penumbra).

  • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against GPX-4 and 4-HNE overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

experimental_workflow cluster_model Animal Model Preparation cluster_stroke Stroke Induction and Treatment cluster_analysis Endpoint Analysis diabetes Diabetes Induction (STZ) acclimation Acclimation Period (8 weeks) diabetes->acclimation mcao 60 min MCAO Surgery acclimation->mcao Day 0 recovery Post-operative Recovery (3 days) mcao->recovery treatment This compound (2 mg/kg) or Vehicle Treatment (2 weeks) recovery->treatment behavior Behavioral Testing (Weeks 3-8) treatment->behavior molecular Molecular Analysis (End of study) behavior->molecular

Caption: Experimental workflow for this compound treatment in a diabetic rat stroke model.

signaling_pathway cluster_stroke Diabetic Stroke cluster_ferroptosis Ferroptosis Pathway stroke Ischemia/Reperfusion iron Iron Overload stroke->iron ros Lipid ROS Accumulation iron->ros Fenton Reaction gpx4 GPX4 (Glutathione Peroxidase 4) ros->gpx4 Inactivates lipid_peroxidation Lipid Peroxidation (4-HNE) ros->lipid_peroxidation Induces gpx4->lipid_peroxidation Inhibits cell_death Neuronal Cell Death lipid_peroxidation->cell_death uamc3203 This compound uamc3203->gpx4 Preserves uamc3203->lipid_peroxidation Prevents

Caption: Proposed signaling pathway of this compound in inhibiting ferroptosis after diabetic stroke.

References

Application Notes and Protocols for Subcutaneous Delivery of UAMC-3203 Using Osmotic Minipumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-3203 is a potent and metabolically stable synthetic inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Ferroptosis has been implicated in the pathophysiology of a range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.[3][4] this compound acts as a radical-trapping antioxidant within the phospholipid bilayer of cell membranes, thereby preventing lipid peroxidation and subsequent cell death.[1][5] Compared to the first-generation ferroptosis inhibitor Ferrostatin-1, this compound exhibits superior solubility, stability, and in vivo efficacy.[2][6]

Continuous delivery of therapeutic agents in preclinical research is often crucial for maintaining steady-state plasma concentrations and maximizing therapeutic efficacy. Subcutaneous osmotic minipumps offer a reliable and convenient method for the continuous, long-term administration of experimental compounds in laboratory animals.[5][7] This document provides detailed application notes and protocols for the preparation and subcutaneous implantation of osmotic minipumps for the delivery of this compound in preclinical research models.

This compound: Properties and Quantitative Data

A summary of the key properties and quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂₅H₃₇N₅O₂S[8]
Molecular Weight 471.66 g/mol [8]
CAS Number 2271358-64-4[8]
Appearance White to off-white solid[8]
IC₅₀ (Ferroptosis) 12 nM[8]
Solubility in DMSO ≥ 94 mg/mL[7]
In Vivo Formulation Example: 2% DMSO in 0.9% NaCl[5]
Toxicity No toxicity observed in mice with daily intraperitoneal injections of 20 µmol/kg for 4 weeks.[5][8]
Metabolic Stability (t₁/₂) Human microsomes: 20.5 h; Rat microsomes: 16.5 h; Murine microsomes: 3.46 h[7]

Signaling Pathway of Ferroptosis and this compound Intervention

The diagram below illustrates the central role of GPX4 in the ferroptosis signaling pathway and the point of intervention for this compound.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL L_OOH Lipid Peroxides (L-OOH) PUFA->L_OOH Oxidation GPX4 GPX4 Ferroptosis Ferroptosis L_OOH->Ferroptosis L_OH Lipid Alcohols (L-OH) ACSL4 ACSL4 ACSL4->PUFA Esterification LOX LOX GPX4->L_OH GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Iron Fe²⁺ Iron->L_OOH Fenton Reaction UAMC3203 This compound UAMC3203->L_OOH Inhibits Peroxidation

Ferroptosis signaling pathway and this compound mechanism.

Experimental Protocols

Preparation of this compound Formulation for Osmotic Minipumps

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the required concentration of this compound. This will depend on the desired daily dose and the pumping rate of the selected osmotic minipump.

    • Dosage Calculation: As there is no established specific dose for continuous subcutaneous delivery of this compound, a pilot study is recommended to determine the optimal dosage for your specific animal model and disease state. A starting point for dose-ranging studies can be extrapolated from effective intraperitoneal doses (e.g., 5-20 µmol/kg/day).

    • Concentration Calculation Example:

      • Desired dose: 10 µmol/kg/day

      • Animal weight: 25 g (0.025 kg)

      • Daily dose: 10 µmol/kg/day * 0.025 kg = 0.25 µmol/day

      • Osmotic pump (e.g., ALZET® Model 1007D) pumping rate: 0.5 µl/hour = 12 µl/day

      • Required concentration: 0.25 µmol / 12 µl = 0.0208 µmol/µl = 20.8 mM

  • Prepare the this compound stock solution. In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a small volume of sterile DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Prepare the final formulation. In a separate sterile tube, add the required volume of sterile 0.9% saline. While vortexing the saline, slowly add the this compound stock solution to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (e.g., ≤ 5%) to avoid potential local tissue irritation.

  • Filter sterilize the final formulation. Use a 0.22 µm syringe filter to sterilize the this compound formulation before filling the osmotic minipumps.

Subcutaneous Osmotic Minipump Implantation Procedure

Materials:

  • ALZET® osmotic minipumps (select model based on desired duration and flow rate)

  • This compound formulation (prepared as above)

  • Sterile syringe with filling tube (provided with ALZET® pumps)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Sterile gauze

  • Heating pad

  • Analgesics

Surgical Workflow:

surgical_workflow start Start anesthetize Anesthetize Animal start->anesthetize prepare_site Prepare Surgical Site (Shave and Disinfect) anesthetize->prepare_site incision Make Mid-scapular Incision prepare_site->incision pocket Create Subcutaneous Pocket incision->pocket implant Implant Osmotic Minipump pocket->implant close Close Incision implant->close recover Post-operative Care and Recovery close->recover end End recover->end

Experimental workflow for osmotic minipump implantation.

Protocol:

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Prepare the surgical site. Shave the fur from the mid-scapular region of the back. Disinfect the skin with an antiseptic solution, such as povidone-iodine followed by 70% ethanol.

  • Make a small incision (approximately 1 cm) in the skin at the prepared site.

  • Create a subcutaneous pocket. Using blunt forceps, gently separate the skin from the underlying connective tissue to create a small pocket large enough to accommodate the osmotic minipump.

  • Fill the osmotic minipump. Following the manufacturer's instructions, fill the sterile osmotic minipump with the prepared this compound formulation using a sterile syringe and filling tube.

  • Implant the minipump. Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

  • Close the incision. Close the skin incision using wound clips or sutures.

  • Post-operative care. Administer analgesics as per your institution's guidelines. Monitor the animal closely during recovery until it is ambulatory. Check the incision site daily for signs of infection or inflammation.

Conclusion

The use of subcutaneous osmotic minipumps provides a robust and reliable method for the continuous delivery of the ferroptosis inhibitor this compound in preclinical research. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this technology to investigate the therapeutic potential of this compound in various disease models. Adherence to sterile surgical techniques and appropriate post-operative care is essential for the successful implementation of this procedure. A pilot study to determine the optimal dose for continuous delivery is highly recommended.

References

Troubleshooting & Optimization

Navigating the Nuances of UAMC-3203: A Technical Guide to Managing In Vitro Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the novel ferroptosis inhibitor UAMC-3203, understanding its concentration-dependent effects is paramount to achieving reliable and reproducible in vitro results. This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during experimentation.

Troubleshooting Guide: Concentration-Dependent Toxicity

Issue: High levels of cytotoxicity observed at concentrations intended to be therapeutic.

Question Possible Cause Recommended Solution
Why am I seeing significant cell death? This compound exhibits a concentration-dependent cytotoxic profile. In human corneal epithelial (HCE) cells, for instance, concentrations of 10 µM and 50 µM have been shown to significantly reduce cell viability.[1]It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration. Start with a broad range of concentrations, from nanomolar to micromolar, to identify the therapeutic window. For HCE cells, concentrations of 10 nM and 1 µM did not induce toxicity.[1]
Could the solvent be contributing to toxicity? While this compound has improved solubility compared to its predecessor, Ferrostatin-1, the solvent used for reconstitution (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration to accurately assess the compound's effect.
Is the duration of exposure a factor? The cytotoxic effects of this compound can be time-dependent. A 3-hour exposure to 10 µM and 50 µM this compound was sufficient to reduce HCE cell viability.[1]Consider optimizing the incubation time. Shorter exposure times may be sufficient to achieve the desired inhibitory effect on ferroptosis without inducing significant cytotoxicity.

Issue: Inconsistent or unexpected results in ferroptosis inhibition assays.

Question Possible Cause Recommended Solution
Why is this compound not inhibiting ferroptosis in my model? The concentration of this compound may be too low to effectively counteract the ferroptosis-inducing stimulus. The IC50 for ferroptosis inhibition by this compound has been reported to be 10 nM.[1][2]Confirm that the concentration of this compound used is at or above its IC50 for ferroptosis inhibition. Also, verify the potency of your ferroptosis inducer (e.g., erastin, RSL3) as a stronger stimulus may require a higher concentration of the inhibitor.
Could the compound's stability be an issue? This compound demonstrates good stability in PBS (pH 7.4) for up to 30 days at various temperatures.[1][2] However, its stability in complex cell culture media over longer periods may vary.Prepare fresh dilutions of this compound from a stock solution for each experiment. If long-term incubations are necessary, consider replenishing the compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3][4] It acts as a radical-trapping antioxidant, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: Based on published data, a concentration of 10 nM is the IC50 value for ferroptosis inhibition and has been shown to be non-toxic and effective in promoting corneal epithelial wound healing in vitro.[1][2] However, the optimal concentration is cell-type dependent and should be determined empirically.

Q3: How does the potency of this compound compare to Ferrostatin-1?

A3: this compound has a higher in vitro potency than Ferrostatin-1, with a reported IC50 of 10 nM compared to 33 nM for Ferrostatin-1.[1][5] It also exhibits better metabolic stability.[1][5]

Q4: At what concentrations does this compound become toxic?

A4: In human corneal epithelial (HCE) cells, significant cytotoxicity was observed at 10 µM and 50 µM after a 3-hour incubation, with cell viability reduced to approximately 75% and 39%, respectively.[1]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Human Corneal Epithelial (HCE) Cells

ConcentrationIncubation TimeCell Viability (%)Reference
10 nM3 hoursNo significant toxicity[1]
1 µM3 hoursNo significant toxicity[1]
10 µM3 hours75 ± 6.7[1]
50 µM3 hours39.2 ± 5.6[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Visualizing Key Pathways and Workflows

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA_PL PUFA-containing Phospholipids PUFA->PUFA_PL LPO Lipid Peroxidation PUFA_PL->LPO Iron-dependent oxidation Ferroptosis Ferroptosis LPO->Ferroptosis UAMC3203 This compound (Radical Trapping) UAMC3203->LPO Inhibits Iron Fe²⁺ Iron->LPO GPX4 GPX4 GPX4->PUFA_PL Reduces lipid hydroperoxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4

Caption: Signaling pathway of ferroptosis and the inhibitory action of this compound.

Experimental_Workflow start Start: Determine Optimal This compound Concentration dose_response 1. Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response determine_nontoxic 2. Identify Highest Non-Toxic Concentration dose_response->determine_nontoxic ferroptosis_assay 3. Conduct Ferroptosis Inhibition Assay determine_nontoxic->ferroptosis_assay inducer Induce Ferroptosis (e.g., Erastin, RSL3) ferroptosis_assay->inducer treatment Treat with Non-Toxic This compound Concentration ferroptosis_assay->treatment analysis 4. Analyze Ferroptosis Markers (Lipid ROS, Cell Viability) treatment->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Troubleshooting_Logic start High Cytotoxicity Observed? check_conc Is Concentration >1µM? start->check_conc Yes ok Cytotoxicity is Likely Due to Other Factors start->ok No lower_conc Action: Lower Concentration (Start with 10 nM - 1 µM) check_conc->lower_conc Yes check_solvent Is Solvent Control Toxic? check_conc->check_solvent No lower_solvent Action: Reduce Final Solvent Concentration (<0.1%) check_solvent->lower_solvent Yes check_duration Is Exposure Time Long? check_solvent->check_duration No shorten_duration Action: Reduce Incubation Time check_duration->shorten_duration Yes check_duration->ok No

Caption: Decision tree for troubleshooting high cytotoxicity with this compound.

References

unexpected off-target effects of UAMC-3203

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of UAMC-3203 in research experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected behavioral changes, specifically impaired aversive learning, in our rodent model of stroke after treatment with this compound. Is this a known off-target effect?

A1: Yes, this is a documented finding in a specific preclinical model. A study in diabetic rats that underwent a 60-minute middle cerebral artery occlusion (stroke model) found that while this compound treatment preserved memory and prevented anxiety-like behavior, it impaired aversive learning.[1][2] The latency in the passive avoidance test was lower in the this compound treated group, suggesting an unexpected negative impact on this specific cognitive function.[1][2] Researchers should be aware of this potential behavioral artifact when designing and interpreting studies involving complex cognitive assessments.

Q2: Our in vitro experiments are showing cellular toxicity at higher concentrations of this compound. What is the recommended concentration range for this compound?

A2: this compound exhibits a concentration-dependent effect, and toxicity at higher concentrations has been reported. For instance, in a study on human corneal epithelial (HCE) cells, a concentration of 50 µM was found to be toxic and inhibited wound healing.[3][4] In the same study, cell viability was significantly reduced at 10 µM and 50 µM after 3 hours of exposure.[3][4] However, lower concentrations of 10 nM and 1 µM showed no toxicity and were effective in promoting cell migration and wound healing.[3][4] The IC50 value for erastin-induced ferroptosis inhibition in IMR-32 neuroblastoma cells is 10 nM.[5][6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental setup.

Q3: We are using this compound in an ischemia-reperfusion injury model and are not observing a decrease in total iron concentration in the tissue. Is this expected?

A3: Yes, this is a plausible finding depending on the specifics of your model. This compound is a ferroptosis inhibitor that acts as a radical-trapping antioxidant, thereby inhibiting lipid peroxidation.[7] It does not directly chelate or reduce the overall concentration of iron. In a study on a rat model of cardiac arrest, it was observed that while the iron chelator Deferoxamine (DFO) reduced iron concentration in the myocardium, this compound was ineffective in doing so.[7] This highlights a key mechanistic difference between this compound and iron chelators in the context of ferroptosis inhibition.

Q4: We are considering using this compound in our in vivo experiments. What is known about its stability and pharmacokinetics?

A4: this compound was developed as an analog of ferrostatin-1 with improved stability and a longer half-life in mouse, rat, and human microsomes and plasma.[5] It has demonstrated good metabolic stability, particularly in human and rat microsomes.[6] Due to its lipophilic nature, it is rapidly distributed to various tissues, including the liver, kidney, and lungs.[6] Its enhanced stability and bioavailability make it a more suitable candidate for in vivo studies compared to ferrostatin-1.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High cell toxicity in vitro. The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Start with concentrations in the low nanomolar range (e.g., 10 nM) and titrate up.
Inconsistent or no effect on ferroptosis. The experimental model does not involve ferroptosis as a primary cell death mechanism. / The concentration of this compound is too low.Confirm the involvement of ferroptosis in your model using other markers (e.g., GPX4, lipid peroxidation assays). / Increase the concentration of this compound, being mindful of potential toxicity at higher doses.
Unexpected behavioral or physiological outcomes in vivo. Potential for context-dependent off-target effects.Carefully review existing literature for any reported effects in similar models. Consider including additional control groups or behavioral tests to isolate the specific impact of this compound.
No reduction in total iron levels. This compound is not an iron chelator.This is an expected outcome. If the experimental goal is to reduce iron load, consider using an iron chelator like Deferoxamine (DFO) in conjunction with or as a comparison to this compound.

Quantitative Data Summary

Parameter Value Cell Line / Model Reference
IC50 (Erastin-induced ferroptosis) 10 nMIMR-32 Neuroblastoma Cells[5][6]
Effective Concentration (in vitro wound healing) 10 nM - 10 µMHuman Corneal Epithelial (HCE) Cells[3]
Toxic Concentration (in vitro wound healing) 50 µMHuman Corneal Epithelial (HCE) Cells[3][4]
In vivo dosage (mouse model of acute iron poisoning) 20 µmol/kgMouse[5]
In vivo dosage (rat model of spinal cord injury) 5 mg/kgRat[10]

Experimental Protocols

General Protocol for Assessing this compound Efficacy in an In Vitro Ferroptosis Model

  • Cell Culture: Plate cells (e.g., IMR-32, HT-1080) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Ferroptosis: Add a ferroptosis-inducing agent such as erastin (B1684096) (e.g., 10 µM) or RSL3 (e.g., 1 µM) to the media.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 8-24 hours).

  • Assessment of Cell Viability: Measure cell viability using a suitable assay such as MTT, CellTiter-Glo, or by quantifying LDH release in the supernatant.

  • Assessment of Ferroptosis Markers (Optional):

    • Lipid Peroxidation: Measure lipid ROS using probes like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy.

    • Western Blot: Analyze the expression levels of key ferroptosis-related proteins such as GPX4 and ACSL4.

Visualizations

Ferroptosis_Pathway_and_UAMC3203_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-PLs LPO Lipid Peroxidation PUFA_PL->LPO Iron, ROS Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->LPO inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Erastin Erastin System_xc System xc- Erastin->System_xc inhibits Cysteine Cysteine System_xc->Cysteine Cystine Cystine Cystine->System_xc Cysteine->GSH UAMC3203 This compound UAMC3203->LPO inhibits (Radical Trapping)

Caption: Mechanism of this compound in the ferroptosis signaling pathway.

Experimental_Workflow_for_UAMC3203 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A 1. Cell Culture B 2. This compound Treatment (Dose-Response) A->B C 3. Induction of Injury (e.g., Erastin) B->C D 4. Viability & Ferroptosis Assays C->D E 1. Animal Model of Disease D->E Proceed to in vivo if promising F 2. This compound Administration E->F G 3. Behavioral/Physiological Assessment F->G H 4. Histological & Molecular Analysis G->H

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: UAMC-3203 in Acetaminophen-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing UAMC-3203 in the context of acetaminophen (B1664979) (APAP)-induced liver injury models.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected protective effect of this compound against APAP-induced liver injury. What could be the reason?

A1: Several factors could contribute to this. Please review the following:

  • Timing of Administration: this compound is often administered as a pretreatment before the APAP challenge. Ensure your experimental timeline aligns with published protocols, which typically involve administering this compound about 1 hour before APAP.[1]

  • Dosage: The dosage of both this compound and APAP is critical. Doses around 9.5 mg/kg for this compound and 500 mg/kg for APAP have been reported to show effects in mice.[1] However, the optimal APAP dose to induce significant but sublethal injury can vary between mouse strains and even facilities. It is advisable to perform a dose-response study for APAP in your specific mouse strain.

  • Mouse Strain: The genetic background of the mice can influence their susceptibility to APAP-induced liver injury. C57BL/6J mice are a commonly used strain in these studies.[2][3]

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound is appropriate and that a vehicle-only control group is included in your experiment. A common vehicle is a mixture of PEG-400 and Tween-80.[3]

Q2: Is the protective mechanism of this compound in APAP-induced liver injury solely due to its ferroptosis inhibitory activity?

A2: While this compound is known as a ferroptosis inhibitor, current research suggests its protective effect in APAP-induced liver injury is likely not primarily due to the inhibition of ferroptosis.[1][2] Studies have shown that this compound can reduce liver injury even in the absence of significant lipid peroxidation, a key feature of ferroptosis.[2][4] The protective effect is thought to be an "off-target" effect involving the downregulation of the mitochondrial anchor protein Sab.[2][4][5] This leads to reduced translocation of phosphorylated JNK (pJNK) to the mitochondria, thereby mitigating mitochondrial dysfunction.[1][2][3]

Q3: We see a reduction in ALT and AST levels with this compound treatment, but the histological changes in the liver are not as pronounced. How should we interpret this?

A3: Discrepancies between plasma biomarkers and liver histology can occur. Plasma ALT and AST are sensitive indicators of acute hepatocellular injury, and their levels can change rapidly. Histological changes, such as the extent of necrosis, may take longer to fully develop or resolve. Consider the time point of sample collection. Early time points might show significant enzyme release before widespread necrosis is histologically evident. It is also important to have a standardized and blinded scoring system for histological evaluation to ensure objectivity.

Q4: Can this compound be used as a therapeutic intervention after APAP-induced liver injury has already occurred?

A4: Most published studies have investigated this compound as a prophylactic agent, administered before the APAP challenge.[1] Its efficacy as a treatment after the onset of injury is not as well-established in the literature. The mechanism involving the prevention of pJNK translocation to mitochondria suggests it may be more effective when present before the insult. Further studies would be needed to validate its therapeutic potential.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in liver injury markers (ALT/AST) within the same experimental group. Inconsistent APAP administration (e.g., intraperitoneal injection technique).Genetic drift within the mouse colony.Differences in fasting times.Ensure consistent and accurate intraperitoneal injection technique.Use age- and weight-matched animals from a reliable vendor.Standardize the duration of fasting before APAP administration.
No significant difference in lipid peroxidation markers (e.g., MDA, 4-HNE) between APAP and APAP + this compound groups. APAP-induced liver injury under standard conditions may not involve significant ferroptosis.[2]This finding is consistent with recent literature. The protective effect of this compound is likely independent of ferroptosis inhibition.[1][2] Consider measuring markers of the JNK signaling pathway.
Unexpected mortality in the APAP-treated group. APAP dose is too high for the specific mouse strain or substrain.Underlying health issues in the animal colony.Perform a dose-ranging study to determine the optimal APAP dose that induces significant liver injury without causing high mortality.Ensure the health status of the animals is monitored.

Data Presentation

Table 1: Effect of this compound on Plasma ALT and Liver Necrosis in APAP-Induced Liver Injury in Mice

Treatment GroupPlasma ALT (U/L)Necrotic Area (%)Reference
VehicleLower than APAP group-[1]
APAPSignificantly elevated~21%[1]
APAP + this compound (9.5 mg/kg)Significantly reduced (53% less than APAP)~11%[1]

Experimental Protocols

Murine Model of Acetaminophen-Induced Liver Injury

  • Animals: Male C57BL/6J mice are commonly used.[2][3] Animals should be acclimated for at least one week before the experiment.

  • Fasting: Mice are typically fasted overnight before APAP administration to deplete glutathione (B108866) stores, which sensitizes them to APAP toxicity.[3][6]

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG-400 and Tween-80). A dose of 9.5 mg/kg is administered intraperitoneally 1 hour prior to the APAP injection.[1][3]

  • Acetaminophen Administration: Acetaminophen (APAP) is dissolved in warm saline. A dose of around 500 mg/kg is administered intraperitoneally.[1][6]

  • Sample Collection: Animals are euthanized at specific time points after APAP administration (e.g., 2, 6, or 10 hours).[1][7] Blood is collected for plasma analysis (e.g., ALT, AST), and liver tissue is harvested for histology and biochemical assays.

Biochemical Assays

  • Plasma ALT/AST: Measured using commercially available kits according to the manufacturer's instructions to quantify liver injury.

  • Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) levels in liver homogenates using commercial kits.

  • Western Blotting: Used to analyze the protein levels of key signaling molecules such as total JNK, phospho-JNK, and Sab in mitochondrial and cytosolic fractions of liver lysates.

Mandatory Visualizations

APAP_UAMC3203_Pathway cluster_APAP Acetaminophen (APAP) Overdose cluster_Metabolism Hepatocyte cluster_JNK_Pathway JNK Signaling cluster_Mitochondrion Mitochondrial Dysfunction APAP APAP NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1 GSH_depletion GSH Depletion NAPQI->GSH_depletion Mitochondrial_Stress Mitochondrial Oxidative Stress GSH_depletion->Mitochondrial_Stress JNK JNK Mitochondrial_Stress->JNK pJNK pJNK JNK->pJNK Sab Sab (Mitochondrial Anchor) pJNK->Sab Translocation to Mitochondria Mito_pJNK Mitochondrial pJNK Sab->Mito_pJNK MPT Mitochondrial Permeability Transition (MPT) Mito_pJNK->MPT Necrosis Hepatocyte Necrosis MPT->Necrosis UAMC3203 This compound UAMC3203->Sab Downregulates

Caption: Proposed mechanism of this compound in APAP-induced liver injury.

Experimental_Workflow cluster_analysis Analysis start Start: C57BL/6J Mice fasting Overnight Fasting start->fasting pretreatment This compound (9.5 mg/kg) or Vehicle (1 hour prior to APAP) fasting->pretreatment group1 Group 1: Vehicle group2 Group 2: APAP group3 Group 3: This compound + APAP apap_admin APAP (500 mg/kg) pretreatment->apap_admin euthanasia Euthanasia (e.g., 6 hours post-APAP) apap_admin->euthanasia blood Blood Collection (Plasma ALT/AST) euthanasia->blood liver Liver Harvest euthanasia->liver histology Histology (H&E) liver->histology biochem Biochemical Assays (MDA, Western Blot) liver->biochem

Caption: Experimental workflow for studying this compound in APAP-induced liver injury.

References

why UAMC-3203 protective effects might be ferroptosis-independent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UAMC-3203. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound, with a specific focus on exploring its potential ferroptosis-independent protective effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily characterized as a potent, third-generation ferroptosis inhibitor.[1][2] It functions as a lipophilic radical-trapping antioxidant, which means it integrates into cellular membranes and halts the chain reaction of lipid peroxidation, the key driver of ferroptosis.[2][3] This mechanism is similar to that of its parent compound, Ferrostatin-1 (Fer-1), but this compound was developed to have superior stability, solubility, and in vivo efficacy.[2]

Q2: Is there evidence to suggest this compound has protective effects that are independent of ferroptosis inhibition?

A2: The majority of available data firmly establishes this compound as a specific inhibitor of ferroptosis. However, some studies present findings that could suggest protective effects extending beyond or parallel to direct ferroptosis inhibition. These potential ferroptosis-independent mechanisms are an active area of investigation. Evidence includes:

  • Modulation of Neuroinflammation: In a model of spinal cord injury (SCI), this compound was shown to reduce neuroinflammation by suppressing the activation of astrocytes and microglia/macrophages.[4] It also decreased the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and increased anti-inflammatory cytokines (IL-4, IL-10).[4]

  • Activation of the NRF2/HO-1 Pathway: The protective effects of this compound in SCI have been linked to the upregulation of the NRF2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[4] While this pathway is connected to ferroptosis, its activation can have broader protective effects against oxidative damage.

  • Observed "Off-Target" Effects: In a model of acetaminophen-induced liver injury without significant lipid peroxidation, this compound was suggested to provide partial protection through "off-target effects," implying a mechanism other than ferroptosis inhibition.[5]

Q3: My experiment is designed to test for ferroptosis, but I'm not seeing the expected level of protection with this compound. What could be the issue?

A3: If this compound is not providing the expected protection in a ferroptosis-driven model, consider the following troubleshooting steps:

  • Compound Stability and Solubility: While this compound is more stable than Fer-1, ensure it is properly solubilized and handled. For in vivo studies, the vehicle used can be critical. For instance, using a physiologic solvent like 0.9% NaCl (for which this compound has high solubility) was shown to be more effective than a DMSO-based vehicle in an iron overload model.[3]

  • Dosing and Timing: The effective concentration can be context-dependent. In vitro, concentrations around its IC50 of 10-12 nM are effective for inhibiting ferroptosis.[6][7] However, in some cell-based assays like wound healing, higher concentrations (e.g., 50 µM) can become toxic.[8] Review the literature for established dosing regimens in similar models.

  • Primary Cell Death Pathway: Confirm that ferroptosis is the predominant cell death modality in your specific experimental conditions. In models of TNF-induced systemic inflammation or CLP-induced septic shock, where ferroptosis is not the primary driver, this compound showed no protective effect.[3] Co-treatment with inhibitors of other cell death pathways (e.g., apoptosis, necroptosis) may be necessary to unmask the contribution of ferroptosis.

Q4: How can I specifically test if the protective effects I'm observing with this compound are independent of ferroptosis?

A4: To dissect ferroptosis-dependent vs. -independent effects, a multi-faceted approach is recommended:

  • Measure Ferroptosis Markers: In parallel with your primary outcome, quantify key markers of ferroptosis. If this compound shows protection without significantly altering levels of lipid peroxidation (e.g., MDA, 4-HNE, or using C11-BODIPY staining) or preserving GPX4 levels, this would suggest a ferroptosis-independent mechanism.[1][4]

  • Use a Mechanistic Inhibitor: Investigate pathways implicated in off-target effects. For example, to test the involvement of the NRF2 pathway, you can co-administer an NRF2 inhibitor like Brusatol.[4] If Brusatol reverses the protective effects of this compound, it indicates the NRF2 pathway is a key mediator.

  • Induce a Non-Ferroptotic Injury: Test this compound in a model where cell death is driven by a different, well-defined mechanism (e.g., apoptosis induced by staurosporine). Lack of protection would reinforce its specificity, while any observed benefit would point to broader, non-specific protective effects.

  • Compare with Other Antioxidants: Compare the efficacy of this compound with other antioxidants that do not specifically inhibit ferroptosis (e.g., N-acetylcysteine). A superior or qualitatively different effect from this compound could highlight its unique properties.

Troubleshooting Guides

Guide 1: Inconsistent In Vitro Efficacy
Issue Possible Cause Recommended Solution
High Cell Toxicity Concentration too high. Some cell types may be more sensitive.Perform a dose-response curve to determine the optimal non-toxic concentration. For HCE cells, concentrations of 10 µM and 50 µM reduced viability.[8]
Lack of Efficacy Concentration too low.The IC50 for ferroptosis inhibition is ~10-12 nM.[6][7] Ensure your working concentration is appropriate for this target.
Compound degradation.Prepare fresh stock solutions in an appropriate solvent like DMSO. Although more stable than Fer-1, prolonged storage in aqueous media at room temperature should be avoided.
Cell model is not susceptible to ferroptosis.Confirm your cell line is sensitive to ferroptosis inducers (e.g., erastin, RSL3) and that the injury stimulus you are using indeed triggers ferroptosis.
Guide 2: Unexpected In Vivo Results
Issue Possible Cause Recommended Solution
Poor Bioavailability/Efficacy Inappropriate vehicle.This compound's high solubility in 0.9% NaCl without DMSO has been shown to improve its life-saving potency in certain models.[3] Consider vehicle optimization.
Rapid metabolism.Pharmacokinetic profiles can vary between species. This compound is relatively less stable in murine microsomes compared to human or rat microsomes.[9] This may necessitate adjustments in dosing frequency or amount.
Adverse or Null Effects Off-target effects in a specific context.In a study on diabetic rats post-stroke, this compound preserved memory but worsened aversive learning, indicating complex, potentially undesirable off-target effects in certain neurological contexts.[10]
Model is not ferroptosis-driven.As demonstrated in models of sepsis, if iron-dependent lipid peroxidation is not a central pathogenic event, this compound is unlikely to be effective.[3] Ensure your disease model has a strong ferroptosis component.

Quantitative Data Summary

Table 1: In Vitro Potency and Cellular Effects of this compound

ParameterCell LineValueReference
IC50 (Ferroptosis Inhibition) Human IMR3210 nM - 12 nM[6][7]
Cell Viability (MTT Assay, 3h) HCE CellsNo toxicity at 10 nM, 1 µM[8]
Viability reduced to 75% at 10 µM[8]
Viability reduced to 39% at 50 µM[8]
Cell Migration (Scratch Assay, 72h) HCE Cells84.9% closure at 10 nM[8]
76.6% closure at 1 µM[8]
55.6% closure in control[8]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury

MarkerGroupResultReference
Pro-inflammatory Cytokines SCI + this compoundSignificant decrease in TNF-α and IL-1β vs. SCI group[4]
Anti-inflammatory Cytokines SCI + this compoundSignificant increase in IL-4 and IL-10 vs. SCI group[4]
Lipid Peroxidation SCI + this compoundSignificant decrease in MDA levels vs. SCI group[4]
Antioxidant Response SCI + this compoundSignificant increase in GSH levels vs. SCI group[4]
Upregulation of NRF2 and HO-1 proteins[4]

Experimental Protocols

Protocol 1: Assessing Anti-Inflammatory Effects in a Spinal Cord Injury (SCI) Model

This protocol is a summarized methodology based on the study by Du et al., 2024.[4]

  • Model Induction: A rat SCI model is constructed using a standardized impact method.

  • Treatment: Rats are administered this compound (e.g., via intraperitoneal injection) following the injury. A vehicle-treated group serves as the control. To test for NRF2 dependence, a separate group is co-treated with this compound and the NRF2 inhibitor Brusatol.

  • Tissue Collection: At a predetermined time point post-injury (e.g., 7 days), spinal cord tissues surrounding the lesion epicenter are collected.

  • Cytokine Analysis (ELISA): Tissue homogenates are prepared, and concentrations of inflammatory cytokines (TNF-α, IL-1β) and anti-inflammatory cytokines (IL-4, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Immunofluorescence: Tissue sections are stained with antibodies against GFAP (for astrocytes) and IBA-1 (for microglia/macrophages) to assess glial activation and neuroinflammation. Fluorescence intensity is quantified using imaging software.

Protocol 2: Dissecting Ferroptosis-Dependence vs. Independence

This protocol outlines a general workflow to investigate the underlying mechanism of this compound's protective effects.

  • Experimental Setup: Utilize an in vivo or in vitro model where this compound has shown a protective effect. Include four groups: (1) Control, (2) Injury/Stress, (3) Injury/Stress + this compound, (4) Injury/Stress + this compound + Mechanistic Inhibitor (e.g., Brusatol for NRF2).

  • Primary Endpoint Measurement: Measure the main protective outcome (e.g., functional recovery, cell viability, lesion size).

  • Ferroptosis Marker Analysis:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a TBARS assay or visualize lipid ROS using C11-BODIPY 581/591 staining and flow cytometry.

    • GPX4 Levels: Measure the protein expression of GPX4 via Western blot.

  • Alternative Pathway Analysis:

    • Western Blot: Measure the protein expression of key markers in the suspected alternative pathway (e.g., NRF2, HO-1).

  • Data Interpretation:

    • If this compound is protective (Step 2) AND reverses changes in ferroptosis markers (Step 3), the effect is likely ferroptosis-dependent.

    • If this compound is protective (Step 2) BUT does NOT significantly alter ferroptosis markers (Step 3), the effect may be ferroptosis-independent.

    • If the mechanistic inhibitor (e.g., Brusatol) blocks the protective effect of this compound (Step 2) AND prevents the upregulation of the alternative pathway markers (Step 4), it confirms the involvement of that pathway.

Visualizations

G cluster_0 Hypothesized Mechanisms of this compound cluster_1 Ferroptosis-Dependent Pathway cluster_2 Potential Ferroptosis-Independent Pathways UAMC This compound Radical_Trapping Radical Trapping UAMC->Radical_Trapping Directly Engages NRF2 NRF2/HO-1 Pathway UAMC->NRF2 Upregulates Inflammation Inflammation (Astrocyte/Microglia Activation) UAMC->Inflammation Suppresses Lipid_ROS Lipid ROS (Lipid Peroxidation) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Radical_Trapping->Lipid_ROS Inhibits Protection Cell Protection & Survival NRF2->Protection Inflammation->Protection

Caption: Hypothesized dual-mechanism action of this compound.

G cluster_workflow Experimental Workflow: Testing for Ferroptosis Independence start Induce Injury in vitro / in vivo treatment Treat with This compound start->treatment endpoint Measure Primary Protective Endpoint (e.g., Viability, Function) treatment->endpoint ferroptosis_markers Measure Ferroptosis Markers (Lipid ROS, GPX4) treatment->ferroptosis_markers alt_pathway Measure Alternative Pathway Markers (e.g., NRF2) treatment->alt_pathway analysis Analyze Data endpoint->analysis ferroptosis_markers->analysis alt_pathway->analysis dep Conclusion: Ferroptosis- Dependent analysis->dep Protection correlates with ↓ Lipid ROS & ↑ GPX4 indep Conclusion: Ferroptosis- Independent Mechanism Involved analysis->indep Protection occurs without change in ferroptosis markers OR correlates with NRF2 activation

Caption: Workflow to dissect this compound's mechanism.

References

Technical Support Center: Enhancing In Vivo Bioavailability of UAMC-3203

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of the ferroptosis inhibitor, UAMC-3203.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death.[1] It is a lipophilic compound, and while it demonstrates improved metabolic stability and solubility compared to its parent compound, Ferrostatin-1, its oral bioavailability can be a challenge.[2][3] Achieving adequate systemic exposure is crucial for its efficacy in various in vivo models of ferroptosis-driven diseases.

Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?

A2: this compound's aqueous solubility is pH-dependent. Its water solubility is approximately 3.5 times higher at pH 6.0 (127.9 ± 16.1 µM) and pH 7.4 (127.3 ± 17.3 µM) than at pH 5.0 (36.7 ± 5.7 µM).[4] This information is critical when considering its dissolution in different segments of the gastrointestinal (GI) tract.

Q3: Is good oral bioavailability achievable for compounds like this compound?

A3: Yes. A structural analog of this compound, designated as UAMC-5172, has been reported to have a high oral bioavailability of 85% in preclinical studies.[5] This suggests that with an appropriate formulation strategy, significant improvements in the oral bioavailability of this compound are attainable.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments aimed at improving the bioavailability of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no detectable plasma concentration of this compound after oral administration. Poor dissolution in the GI tract.- Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution.- Amorphous Solid Dispersion: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to enhance its dissolution rate and apparent solubility.- Lipid-Based Formulation: Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization in the gut.
High first-pass metabolism.While this compound has better metabolic stability than Fer-1, first-pass metabolism can still be a factor.[6] Consider co-administration with a known inhibitor of relevant metabolic enzymes (if known) in preclinical models to assess the impact of first-pass metabolism.
Formulation instability.- Vehicle Compatibility: Ensure this compound is stable in the chosen vehicle over the duration of the experiment. Perform stability studies of the formulation under relevant conditions (e.g., temperature, light).- Precipitation upon Dilution: For liquid formulations, assess for precipitation upon dilution in aqueous media simulating GI fluids.
High variability in plasma concentrations between subjects. Inconsistent oral gavage technique.Ensure proper and consistent administration technique to minimize variability in dosing.
Food effects.The presence of food can significantly alter the absorption of lipophilic compounds. Conduct pilot studies in both fasted and fed animals to assess the impact of food on this compound bioavailability.
Animal stress.Stress can affect GI motility and blood flow, leading to variable absorption. Acclimatize animals properly and handle them gently during experiments.
Difficulty in developing a robust bioanalytical method. Low analyte concentration in plasma.Develop a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
Matrix effects in plasma samples.Thoroughly validate the bioanalytical method for matrix effects from the specific biological matrix being used. Optimize sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize interference.
Analyte instability in biological matrix.Conduct stability studies of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) to ensure sample integrity.

Experimental Protocols

Protocol 1: Screening of Formulation Strategies for Improved this compound Solubility

Objective: To identify a suitable formulation approach to enhance the solubility of this compound.

Methodology:

  • Excipient Solubility Screening:

    • Prepare saturated solutions of this compound in a range of pharmaceutically acceptable excipients, including:

      • Co-solvents: PEG 400, Propylene Glycol, DMSO.

      • Surfactants: Tween 80, Kolliphor EL, Cremophor RH 40.

      • Oils: Corn oil, sesame oil, Capryol 90.

    • Equilibrate the solutions at 25°C for 48 hours with continuous shaking.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation and Characterization:

    • Based on the solubility data, prepare small-scale formulations:

      • Lipid-Based Formulation (SEDDS): Select an oil, surfactant, and co-surfactant with high solubilizing capacity for this compound. Prepare different ratios and assess their self-emulsification properties upon dilution in water. Characterize the resulting emulsion for droplet size and polydispersity index.

      • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, HPMC) using a suitable method like solvent evaporation or hot-melt extrusion. Characterize the solid state of the dispersion using techniques like DSC and XRD to confirm its amorphous nature.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a selected this compound formulation.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Dosing:

  • Intravenous (IV) Group (for bioavailability calculation): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) as a bolus injection via the tail vein.

  • Oral (PO) Group: Administer the optimized this compound formulation (e.g., 10 mg/kg) via oral gavage.

Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Data Analysis:

  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Aqueous Solubility (pH 5.0) 36.7 ± 5.7 µM[4]
Aqueous Solubility (pH 6.0) 127.9 ± 16.1 µM[4]
Aqueous Solubility (pH 7.4) 127.3 ± 17.3 µM[4]

Table 2: Example Pharmacokinetic Parameters of a this compound Analogue (UAMC-5172)

ParameterValueReference
Oral Bioavailability (F%) 85 ± 31.7[5]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep characterization In Vitro Characterization formulation_prep->characterization dosing Dosing (IV & PO) characterization->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_params PK Parameter Calculation bioanalysis->pk_params bioavailability Bioavailability Determination pk_params->bioavailability

Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.

troubleshooting_logic start Low Bioavailability Observed dissolution_issue Poor Dissolution? start->dissolution_issue metabolism_issue High First-Pass Metabolism? dissolution_issue->metabolism_issue No particle_size Reduce Particle Size dissolution_issue->particle_size Yes asd Amorphous Solid Dispersion dissolution_issue->asd Yes lipid_formulation Lipid-Based Formulation dissolution_issue->lipid_formulation Yes formulation_issue Formulation Instability? metabolism_issue->formulation_issue No metabolism_study Conduct Metabolism Studies metabolism_issue->metabolism_study Yes stability_check Check Formulation Stability formulation_issue->stability_check Yes

Caption: A logical flowchart for troubleshooting low bioavailability of this compound.

References

potential for UAMC-3203 degradation in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UAMC-3203. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the long-term stability and use of this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is recommended to keep the compound away from moisture and light.[1][3]

2. My this compound solution has been stored for a while. How can I check for potential degradation?

A study has shown that a 100 µM solution of this compound in PBS (pH 7.4) is relatively stable for up to 30 days at 4°C, room temperature (25°C), and 37°C, retaining about 90% of the initial concentration.[4] However, a slight increase in the pH of the solution (from 7.4 to 7.5-7.6) was observed over this period.[4] For long-term studies, it is advisable to prepare fresh working solutions from a frozen stock.[2][3] If you suspect degradation, you can perform analytical tests such as HPLC to check the purity and concentration of your sample, comparing it to a freshly prepared standard.[4]

3. I am observing decreased efficacy of this compound in my cell-based assays. Could this be due to degradation?

Yes, a decrease in efficacy could be related to compound degradation. This compound is a potent ferroptosis inhibitor with an IC50 value of approximately 10-12 nM.[1][2][3][5] If you are using significantly higher concentrations to achieve the expected effect, it may indicate that your stock solution has degraded. To troubleshoot this, prepare a fresh stock solution of this compound and compare its performance in your assay. Ensure that in vivo working solutions are prepared fresh on the day of use.[2][3]

4. What are the optimal concentrations for in vitro and in vivo experiments?

The optimal concentration of this compound can vary depending on the experimental model.

  • In vitro: The IC50 for ferroptosis inhibition is around 10 nM.[5] In human corneal epithelial (HCE) cells, concentrations of 10 nM and 1 µM were effective for promoting wound healing and did not cause toxicity.[4][6] However, concentrations of 10 µM and 50 µM showed reduced cell viability.[4][6]

  • In vivo: A dose of 20 µmol/kg has been used in mice without observed toxicity after chronic administration for four weeks.[2][5] A 100 µM solution was well-tolerated in rats when administered topically.[4][7]

5. I am observing unexpected cytotoxicity in my experiments. What could be the cause?

This compound has been shown to exhibit concentration-dependent cytotoxicity.[4] In HCE cells, concentrations of 10 µM and 50 µM significantly reduced cell viability after 3 hours of exposure.[4][6] If you are observing toxicity at lower concentrations, it could be due to issues with solution preparation, incorrect dosage calculations, or specific sensitivities of your cell line. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup.

Troubleshooting Guides

Issue: Inconsistent results in long-term studies.

  • Potential Cause: Degradation of this compound in working solutions.

  • Troubleshooting Steps:

    • Prepare fresh working solutions from a properly stored, frozen stock for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.

    • If using a buffered solution for your experiments, monitor the pH over the course of the study, as a slight increase has been reported.[4]

    • If possible, periodically check the concentration and purity of your this compound solution using a suitable analytical method like HPLC.

Issue: Poor solubility of this compound.

  • Potential Cause: Use of inappropriate solvents.

  • Troubleshooting Steps:

    • For stock solutions, this compound is soluble in DMSO at a concentration of 50 mg/mL (106.01 mM).[1] Sonication may be required to aid dissolution.[1]

    • For in vivo formulations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a concentration of 2 mg/mL (4.24 mM).[1]

    • The aqueous solubility of this compound is pH-dependent, with higher solubility at pH 6.0 and 7.4 compared to pH 5.0.[4] Ensure the pH of your aqueous buffer is in the optimal range.

Data Summary

Table 1: this compound Stability in PBS (pH 7.4) over 30 Days [4]

TemperatureLight ProtectionRemaining Concentration (%)
4°CYes~90%
25°C (Room Temp)Yes~90%
37°CYes~90%
25°C (Room Temp)No~90%

Table 2: this compound Solubility

Solvent/VehicleConcentrationNotesReference
DMSO50 mg/mL (106.01 mM)Sonication recommended[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.24 mM)Sonication recommended[1]
Water (pH 7.4)127.3 ± 17.3 µM[4]
Water (pH 6.0)127.9 ± 16.1 µM[4]
Water (pH 5.0)36.7 ± 5.7 µM[4]

Experimental Protocols

Protocol 1: Chemical Stability Assessment of this compound [4]

  • Prepare a 100 µM solution of this compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Aliquot the solution into triplicate batches for each storage condition.

  • Store the batches at 4°C, 25°C (with and without light protection), and 37°C.

  • At designated time points (e.g., day 0, 7, 14, 21, 30), collect samples from each batch.

  • Measure the pH of each collected sample.

  • Store the collected samples at -20°C until analysis.

  • Analyze the concentration of this compound in the samples using high-pressure liquid chromatography (HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [4][6]

  • Seed human corneal epithelial (HCE) cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare various concentrations of this compound (e.g., 10 nM, 1 µM, 10 µM, 50 µM) in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control group.

  • Incubate the cells for a specified period (e.g., 3 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Ferroptosis_Pathway_and_UAMC3203_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol PUFA-PLs Polyunsaturated Fatty Acids (PUFA-PLs) Lipid_Peroxidation Lipid Peroxidation PUFA-PLs->Lipid_Peroxidation L-ROS Lipid Reactive Oxygen Species (L-ROS) Lipid_Peroxidation->L-ROS Ferroptosis Ferroptosis L-ROS->Ferroptosis GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->Lipid_Peroxidation Inhibits GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 Cofactor UAMC3203 This compound UAMC3203->Lipid_Peroxidation Inhibits

Caption: Mechanism of this compound in inhibiting ferroptosis.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solution Is the this compound working solution fresh? start->check_solution prepare_fresh Prepare fresh solution from aliquoted stock check_solution->prepare_fresh No check_storage Was the stock solution stored correctly (-20°C or -80°C)? check_solution->check_storage Yes prepare_fresh->check_storage new_stock Use a new, properly stored stock aliquot check_storage->new_stock No check_concentration Is the concentration appropriate for the assay? check_storage->check_concentration Yes new_stock->check_concentration optimize_concentration Perform dose-response curve to find optimal non-toxic concentration check_concentration->optimize_concentration No consider_other Consider other experimental variables (cell line, reagents, etc.) check_concentration->consider_other Yes end Problem Resolved optimize_concentration->end consider_other->end

Caption: Troubleshooting workflow for inconsistent this compound results.

References

refining UAMC-3203 administration for CNS studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful administration and application of UAMC-3203 in Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs)

General Information

  • Q1: What is this compound and what is its mechanism of action? this compound is a third-generation, potent, and drug-like ferroptosis inhibitor.[1] It functions as a lipophilic radical-trapping antioxidant that halts the chain reaction of lipid peroxidation within cell membranes, thereby preventing ferroptotic cell death.[1] Increasing evidence suggests that ferroptosis is involved in the pathology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis.[2] The protective mechanism of this compound involves preserving the levels of Glutathione Peroxidase 4 (GPX4), a key enzyme that mitigates lipid peroxidation.[3][4]

  • Q2: What are the advantages of this compound over other ferroptosis inhibitors like Ferrostatin-1 (Fer-1)? this compound was developed as an analog of Fer-1 with superior properties. It demonstrates better solubility, metabolic stability, and pharmacokinetic profiles compared to Fer-1.[1][5] For instance, this compound has a significantly longer half-life in human microsomes (20 hours) compared to Fer-1 (0.1 hours).[6][7] This enhanced stability makes it more suitable for in vivo applications.[1][5]

  • Q3: What is the solubility and stability of this compound? this compound is soluble in DMSO up to 94 mg/mL.[8] Its aqueous solubility is pH-dependent, showing about 3.5 times higher solubility at pH 6.0 and 7.4 than at pH 5.0.[6] A 100 µM solution in PBS (pH 7.4) was found to be stable for up to 30 days at 4°C, room temperature, and 37°C.[6][9] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[10]

Troubleshooting Guide

In Vitro Studies

  • Q1: I am observing cytotoxicity in my cell cultures even at low concentrations. What could be the cause? While this compound is highly potent at inhibiting ferroptosis (IC50 of 10-12 nM), it can show cytotoxicity at higher concentrations.[8][10] For example, in human corneal epithelial (HCE) cells, significant toxicity was observed at concentrations of 10 µM and 50 µM after 3 hours of exposure.[6][7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Also, ensure that the final DMSO concentration in your culture medium is minimal and consistent across all conditions, as DMSO itself can be toxic to some cells.

  • Q2: My in vitro results are not consistent. What are some common pitfalls? Inconsistent results can arise from several factors:

    • Compound Stability: Ensure that your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

    • Cell Seeding Density: Variations in cell density can affect how cells respond to treatment. Ensure consistent seeding density across all wells and experiments.

    • Inducer Potency: The potency of the ferroptosis inducer (e.g., erastin, RSL3) can vary. Ensure the inducer is working as expected and use a consistent concentration and incubation time.

In Vivo CNS Studies

  • Q1: I am not observing the expected therapeutic effect in my animal model. What could be the issue? Several factors can contribute to a lack of efficacy in vivo:

    • Pharmacokinetics: this compound is rapidly cleared from the bloodstream and distributed to various tissues.[8] However, it is less stable in murine microsomes (t1/2 ≈ 3.46 h) compared to rat or human microsomes (t1/2 ≈ 16.5 h and 20.5 h, respectively).[8] This could necessitate more frequent dosing or a higher dose in mice.

    • Blood-Brain Barrier (BBB) Penetration: While this compound is lipophilic, which is generally favorable for BBB penetration, its efficacy can be limited if sufficient concentrations do not reach the target site in the CNS. Direct administration routes (e.g., intracerebroventricular) may need to be considered if systemic administration is ineffective.

    • Dosing and Timing: The timing of administration relative to the injury or disease onset is critical. In a spinal cord injury model, this compound was administered 30 minutes post-injury.[5] Review the literature for your specific model to determine the optimal therapeutic window.

  • Q2: What is an appropriate vehicle for in vivo administration of this compound? The choice of vehicle is critical for ensuring solubility and minimizing toxicity. Common vehicles used for this compound include:

    • For Intraperitoneal (IP) Injection: A solution containing 2% DMSO in 0.9% NaCl.[11]

    • For Intravenous (IV) Injection: A multi-component system is often required. One formulation consists of DMSO, PEG300, and Tween-80 in a saline or ddH2O solution.[8] Another option is using 20% SBE-β-CD in saline.[10] Always prepare these solutions fresh and mix thoroughly to ensure clarity before injection.[8]

  • Q3: How can I confirm that this compound is engaging its target in the CNS? To verify target engagement, you can measure key biomarkers of ferroptosis in CNS tissue samples from your experimental animals. This can include:

    • Western Blot: Measure the protein levels of GPX4. Treatment with this compound is expected to prevent the degradation of GPX4 that occurs during ferroptosis.[3][4]

    • Lipid Peroxidation Assays: Measure levels of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE) or malondialdehyde (MDA) in brain or spinal cord homogenates.[4][12] this compound should reduce the levels of these markers.

Quantitative Data Summary

Table 1: In Vitro Potency and Cytotoxicity of this compound

Cell LineAssayParameterValueReference
IMR-32 NeuroblastomaErastin-induced ferroptosisIC5010 nM[8]
IMR-32 NeuroblastomaFerrous ammonium (B1175870) sulphate-induced ferroptosisIC5012 nM[11]
HT-1080 FibrosarcomaML162-induced ferroptosisIC50Not specified, used for analogue comparison[2]
Human Corneal Epithelial (HCE)Cell Viability (MTT Assay, 3h)% Viability at 10 µM~75%[6][7]
Human Corneal Epithelial (HCE)Cell Viability (MTT Assay, 3h)% Viability at 50 µM~39%[6][7]

Table 2: Pharmacokinetic and In Vivo Dosing Information

SpeciesAdministration RouteDoseModelKey FindingReference
RatIntraperitoneal (IP)5 mg/kgSpinal Cord InjuryPromoted functional recovery, inhibited ferroptosis.[5]
RatNot SpecifiedNot SpecifiedStroke in DiabetesPreserved memory, prevented anxiety-like behavior.[4]
MouseIntravenous (IV)20 µmol/kgGpx4 knockoutLowered plasma LDH levels, indicating reduced cell death.[8]
MouseIntraperitoneal (IP)9.5 mg/kgAcetaminophen-induced liver injuryVehicle (2% DMSO) interfered with model, required higher APAP dose.[1]
MouseIntraperitoneal (IP)20 µmol/kg (daily for 4 weeks)Toxicity StudyNo toxicity observed.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials: this compound powder, high-purity DMSO (moisture-free).[8]

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 94 mg/mL).[8]

    • Vortex thoroughly until the powder is completely dissolved. Sonication may be used if needed.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or -80°C for up to six months.[10]

Protocol 2: Vehicle Preparation for In Vivo Intravenous (IV) Administration

  • Objective: To prepare a clear, injectable solution of this compound for IV administration. This protocol is based on a formulation that yields a final concentration of ≥2.08 mg/mL.[10]

  • Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (for 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • Mix the final solution thoroughly. It should be a clear solution.

    • This solution should be prepared fresh and used immediately for optimal results.[8]

Visualizations

Ferroptosis_Pathway PUFAs Membrane PUFAs LPO_init Lipid Peroxidation (LPO) PUFAs->LPO_init LPO_chain LPO Chain Reaction LPO_init->LPO_chain GPX4 GPX4 LPO_init->GPX4 prevents ROS Iron (Fe²⁺) + Reactive Oxygen Species (ROS) ROS->LPO_init initiates Ferroptosis Ferroptosis (Cell Death) LPO_chain->Ferroptosis PUFA_OH Non-lethal Lipid Alcohols GPX4->PUFA_OH reduces GSH GSH GSH->GPX4 cofactor UAMC3203 This compound UAMC3203->LPO_chain Inhibits (Radical Trapping)

Caption: this compound inhibits ferroptosis by trapping lipid radicals.

Experimental_Workflow start_end start_end step step treatment treatment analysis analysis decision decision A Start: Hypothesis B Animal Model Induction (e.g., SCI, Stroke) A->B C Randomization into Groups (Vehicle vs. This compound) B->C D This compound Administration (IP, IV, etc.) C->D E Behavioral & Functional Assessments D->E Therapeutic Window F Endpoint: Tissue Collection (Brain, Spinal Cord) E->F G Biochemical Analysis (Western Blot for GPX4, Lipid Peroxidation Assay) F->G H Histological Analysis (Immunohistochemistry) F->H I Data Analysis & Interpretation G->I H->I J Conclusion I->J

Caption: Workflow for a typical in vivo CNS study using this compound.

References

Validation & Comparative

UAMC-3203 vs. Ferrostatin-1: A Comparative Guide to In Vivo Efficacy in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent ferroptosis inhibitors: UAMC-3203 and Ferrostatin-1. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in a variety of pathological conditions, making its inhibitors promising therapeutic candidates. This document summarizes key experimental data, outlines methodologies from relevant studies, and visualizes the underlying biological and experimental frameworks to aid researchers in selecting the appropriate tool for their in vivo studies.

Executive Summary

Ferrostatin-1 was one of the first synthetic, potent inhibitors of ferroptosis identified.[1][2][3] It acts as a radical-trapping antioxidant (RTA) to prevent lipid peroxidation.[1][4] While highly effective in vitro, the in vivo application of Ferrostatin-1 has been limited by its poor metabolic stability, primarily due to the presence of an ester moiety.[5][6] To address this limitation, this compound was developed as an analog of Ferrostatin-1 with improved stability and, consequently, enhanced in vivo efficacy.[5][7][8] this compound has demonstrated superior protection in various in vivo models of ferroptosis-driven pathologies.[5][7][8]

Quantitative Data Comparison

The following table summarizes the in vivo efficacy of this compound and Ferrostatin-1 from comparative and individual studies.

ParameterThis compoundFerrostatin-1Animal ModelKey FindingsReference
Potency (IC50) 10-12 nM33-60 nMIn vitro (erastin-induced ferroptosis)This compound is more potent in vitro.[5][9]
Metabolic Stability (in human microsomes) t1/2 = 20 hourst1/2 = 0.1 hoursIn vitroThis compound exhibits significantly higher metabolic stability.[9]
Plasma Stability (human, recovery at 6h) 84%47%In vitroThis compound is more stable in plasma.[9]
In Vivo Efficacy Improved protectionLess effectiveMouse model of multi-organ injuryThis compound showed superior protection against multi-organ injury.[5][7][8]
Toxicity No toxicity observed after daily injection for 4 weeks-MiceThis compound appears well-tolerated with chronic dosing.[5][7][8]
Corneal Wound Healing Effective at 10 µM (ex vivo)Protective effects notedAlkali-induced corneal wound in mice (ex vivo) and rats (in vivo tolerability)This compound promotes corneal epithelial wound healing and is well-tolerated topically.[9][10]
Myocardial Dysfunction Alleviated post-resuscitation myocardial dysfunction-Rat model of cardiac arrestThis compound shows cardioprotective effects.[11][12]

Signaling Pathway and Mechanism of Action

Both this compound and Ferrostatin-1 are radical-trapping antioxidants that inhibit ferroptosis by preventing the accumulation of lipid reactive oxygen species (ROS). The core mechanism involves the suppression of lipid peroxidation, a key event in the ferroptosis cascade. The diagram below illustrates the ferroptosis pathway and the points of intervention for these inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides Lipid Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis Iron Iron (Fe2+) ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->Lipid_Peroxides Oxidation GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->PUFA Reduces Lipid Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor UAMC3203 This compound UAMC3203->Lipid_Peroxides Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxides Inhibits

Caption: Ferroptosis signaling pathway and inhibitor intervention.

Experimental Protocols

Below are generalized experimental protocols for assessing the in vivo efficacy of ferroptosis inhibitors, based on methodologies cited in the literature.

Animal Model of Multi-Organ Injury
  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Induction of Injury: A model of multi-organ injury can be induced by methods that trigger ferroptosis, such as administration of a GPX4 inhibitor (e.g., RSL3) or inducing ischemia-reperfusion injury in specific organs.

  • Inhibitor Administration:

    • This compound or Ferrostatin-1 is dissolved in a suitable vehicle (e.g., DMSO, then diluted in corn oil).

    • The inhibitor or vehicle control is administered to the animals via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose (e.g., 1-10 mg/kg).

    • The timing of administration is critical and depends on the injury model (e.g., pre-treatment, co-treatment, or post-treatment).

  • Efficacy Endpoints:

    • Survival Rate: Monitored over a defined period (e.g., 24-72 hours).

    • Biochemical Markers: Blood samples are collected to measure markers of organ damage (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney).

    • Histopathology: Organs of interest are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

    • Lipid Peroxidation Markers: Tissue homogenates are used to measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) as indicators of lipid peroxidation.

Corneal Wound Healing Model
  • Animals: Male Wistar rats or C57BL/6J mice.

  • Induction of Injury: An alkali burn is created on the cornea by applying a small piece of filter paper soaked in NaOH (e.g., 1N) to the central cornea for a short duration (e.g., 30 seconds), followed by immediate and thorough rinsing with saline.

  • Inhibitor Administration:

    • This compound or Ferrostatin-1 is formulated as a topical solution (e.g., in phosphate (B84403) buffer).

    • The solution is applied to the injured eye at specified concentrations (e.g., 10-100 µM) multiple times a day (e.g., twice daily) for a set period (e.g., 5 days).

  • Efficacy Endpoints:

    • Wound Area: The epithelial defect is stained with fluorescein (B123965) and imaged at regular intervals. The wound area is quantified using image analysis software.

    • Clinical Examination: The eye is examined for signs of inflammation, opacity, and neovascularization using a stereomicroscope and optical coherence tomography (OCT).

    • Histopathology: At the end of the experiment, eyes are enucleated for histological analysis to assess epithelial regeneration and stromal inflammation.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for a head-to-head comparison of this compound and Ferrostatin-1 in an in vivo model.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis Animal_Model Select In Vivo Model (e.g., Multi-organ injury, Corneal wound) Randomization Randomize Animals into Groups Animal_Model->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Ferrostatin-1 Randomization->Group2 Group3 This compound Randomization->Group3 Induce_Injury Induce Ferroptosis-related Injury Administer_Treatment Administer Treatments as per Protocol Induce_Injury->Administer_Treatment Monitor_Survival Monitor Survival Rates Administer_Treatment->Monitor_Survival Collect_Samples Collect Blood & Tissue Samples Administer_Treatment->Collect_Samples Statistical_Analysis Statistical Analysis Monitor_Survival->Statistical_Analysis Biochemical_Analysis Biochemical Assays (ALT, AST, MDA, etc.) Collect_Samples->Biochemical_Analysis Histology Histopathological Examination Collect_Samples->Histology Biochemical_Analysis->Statistical_Analysis Histology->Statistical_Analysis Conclusion Compare Efficacy & Draw Conclusions Statistical_Analysis->Conclusion

References

A Head-to-Head Comparison of Ferroptosis Inhibitors: UAMC-3203 vs. Liproxstatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. This guide provides an objective comparison of two leading ferroptosis inhibitors, UAMC-3203 and Liproxstatin-1, focusing on their relative potency and supported by experimental data and detailed protocols.

Executive Summary

Both this compound and Liproxstatin-1 are highly potent small molecule inhibitors of ferroptosis that function as radical-trapping antioxidants to suppress lipid peroxidation. Based on available in vitro data, This compound exhibits a slightly higher potency in inhibiting ferroptosis compared to Liproxstatin-1, as evidenced by its lower half-maximal inhibitory concentration (IC50). This compound, a Ferrostatin-1 analog, was developed to have improved metabolic stability and solubility, potentially offering advantages in in vivo applications.

Potency Comparison

CompoundReported IC50Cell Line / ModelInducerReference(s)
This compound 10 nMIMR-32 Neuroblastoma CellsErastin (B1684096)[1][2]
12 nMErastin-induced ferroptosis modelErastin[2]
Liproxstatin-1 22 nMGpx4-/- MEFsNot specified

Note: IC50 values can vary depending on the cell line, the method of ferroptosis induction, assay conditions, and other experimental parameters. The data presented here are for comparative purposes and are derived from different studies.

Mechanism of Action

Both this compound and Liproxstatin-1 share a common mechanism of action as radical-trapping antioxidants (RTAs). They interrupt the chain reaction of lipid peroxidation within cellular membranes, which is the ultimate executioner of ferroptotic cell death. By scavenging lipid peroxyl radicals, these inhibitors prevent the accumulation of cytotoxic lipid reactive oxygen species (ROS).

Ferroptosis Pathway Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Glutathione (GSH) Glutathione (GSH) System Xc-->Glutathione (GSH) promotes synthesis Lipid-PUFA Lipid-PUFA (Polyunsaturated Fatty Acids) Lipid Peroxyl Radicals Lipid Peroxyl Radicals (L-OO•) Lipid-PUFA->Lipid Peroxyl Radicals oxidized to Lipid Peroxidation Lipid Peroxidation Chain Reaction Lipid Peroxyl Radicals->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis GPX4 Glutathione Peroxidase 4 Glutathione (GSH)->GPX4 is a cofactor for GPX4->Lipid Peroxidation Iron (Fe2+) Iron (Fe2+) Iron (Fe2+)->Lipid Peroxidation catalyzes Erastin Erastin Erastin->System Xc- inhibits RSL3 RSL3 RSL3->GPX4 inhibits This compound / Liproxstatin-1 This compound & Liproxstatin-1 This compound / Liproxstatin-1->Lipid Peroxyl Radicals scavenge

Ferroptosis pathway and inhibitor targets.

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of ferroptosis inhibitors.

Cell Viability Assay for IC50 Determination (CCK-8/MTT Assay)

This protocol is used to determine the concentration of an inhibitor that reduces the viability of cells undergoing ferroptosis by 50%.

Materials:

  • Cell line of interest (e.g., HT-1080 fibrosarcoma, IMR-32 neuroblastoma)

  • Complete cell culture medium

  • 96-well plates

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • This compound and Liproxstatin-1

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Inhibitor Treatment: Prepare serial dilutions of this compound and Liproxstatin-1 in culture medium. Pre-treat the cells by replacing the medium with fresh medium containing the desired concentrations of the inhibitors. Incubate for 1-2 hours.

  • Induction of Ferroptosis: Add a pre-determined concentration of a ferroptosis inducer (e.g., 10 µM erastin or 1 µM RSL3) to the wells.[3] Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with the inhibitors alone.

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[3][4]

  • Viability Measurement (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO) and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Measure the absorbance at 570 nm.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve to determine the IC50 value for each inhibitor.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay directly measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Treated cells in a multi-well plate or on coverslips

  • C11-BODIPY 581/591 fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Culture and treat cells with a ferroptosis inducer in the presence or absence of this compound or Liproxstatin-1 as described in the cell viability protocol.

  • Staining:

    • At the end of the treatment period, remove the culture medium.

    • Add fresh medium containing 1-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis by Flow Cytometry:

    • Harvest the cells by trypsinization and resuspend them in PBS.

    • Analyze the cells using a flow cytometer with excitation at 488 nm. The shift from red to green fluorescence indicates lipid peroxidation.

  • Analysis by Fluorescence Microscopy:

    • Mount the coverslips on a slide.

    • Visualize the cells using a fluorescence microscope. The oxidized form of the probe fluoresces green, while the reduced form fluoresces red. A higher green-to-red fluorescence ratio indicates increased lipid peroxidation.

Experimental Workflow

A standardized workflow is essential for the accurate head-to-head comparison of ferroptosis inhibitors.

Experimental Workflow Generalized Workflow for Comparative Evaluation of Ferroptosis Inhibitors Cell_Culture 1. Cell Culture (e.g., HT-1080, IMR-32) Induction 2. Induce Ferroptosis (e.g., Erastin, RSL3) Cell_Culture->Induction Treatment 3. Treat with Inhibitors (this compound vs. Liproxstatin-1) Induction->Treatment Assays 4. Perform Assays Treatment->Assays Viability Cell Viability Assay (CCK-8 / MTT) Assays->Viability Lipid_ROS Lipid Peroxidation Assay (C11-BODIPY) Assays->Lipid_ROS Analysis 5. Data Analysis (IC50 Determination, Statistical Analysis) Viability->Analysis Lipid_ROS->Analysis Comparison 6. Comparative Evaluation of Potency Analysis->Comparison

A generalized workflow for comparative evaluation.

Conclusion

Both this compound and Liproxstatin-1 are highly effective inhibitors of ferroptosis. The available data suggest that this compound may be slightly more potent in vitro. Furthermore, the enhanced stability and solubility of this compound may confer advantages for in vivo studies. The choice between these inhibitors will ultimately depend on the specific experimental context, including the cell or animal model, the desired therapeutic application, and pharmacokinetic considerations. For a definitive comparison, a head-to-head study in the same experimental system is recommended.

References

A Head-to-Head Comparison of UAMC-3203 and Deferoxamine in the Inhibition of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of UAMC-3203 and Deferoxamine, two inhibitors of ferroptosis, a form of iron-dependent regulated cell death. The information is tailored for researchers, scientists, and drug development professionals, with a focus on their respective mechanisms, performance in head-to-head experimental settings, and the protocols underlying these findings.

Introduction and Overview

This compound is a potent and selective, drug-like ferroptosis inhibitor developed as an improvement upon the first generation of ferroptosis inhibitors like ferrostatin-1.[1][2] It functions as a radical-trapping antioxidant within the cell membrane, thereby preventing the lipid peroxidation that is a hallmark of ferroptosis.[1] It has demonstrated efficacy in various in vivo models of organ injury.[1][3]

Deferoxamine (DFO) , also known as desferrioxamine, is a well-established iron-chelating agent that has been in clinical use for decades to treat iron overload conditions.[4][5] Its role as a ferroptosis inhibitor stems from its primary mechanism of action: binding and removing excess free iron, which is an essential catalyst for the Fenton reaction that generates lipid reactive oxygen species (ROS) leading to ferroptosis.[1][6]

Mechanism of Action

The two compounds inhibit ferroptosis through distinct mechanisms, as illustrated in the signaling pathway below. This compound acts downstream by intercepting lipid radicals, while Deferoxamine acts upstream by reducing the availability of the iron catalyst.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) PUFA->PUFA_PL_OOH Lipid Peroxidation Ferroptosis Ferroptosis (Cell Death) PUFA_PL_OOH->Ferroptosis GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->PUFA Reduces Peroxides GSH GSH GSSG GSSG GSH->GSSG UAMC3203 This compound UAMC3203->PUFA_PL_OOH Traps lipid radicals Fe2 Fe²⁺ (Ferrous Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction Fe3 Fe³⁺ (Ferric Iron) Ferrioxamine Ferrioxamine (Excreted) H2O2 H₂O₂ OH_radical->PUFA Initiates Peroxidation DFO Deferoxamine DFO->Fe3 Chelates Iron

Caption: Ferroptosis signaling pathway and inhibitor targets.

Head-to-Head Performance Data

A key study directly compared the efficacy of this compound and Deferoxamine in a rat model of post-resuscitation myocardial dysfunction (PRMD), a condition where ferroptosis is implicated.[1][7] The data below summarizes the findings from this research.

Table 1: In Vitro Potency

CompoundTargetAssayIC₅₀Source
This compound FerroptosisErastin-induced ferroptosis in IMR-32 Neuroblastoma Cells10-12 nM[2][8]
Deferoxamine Iron ChelationVaries with cell type and iron loadNot applicable[9]

Table 2: In Vivo Efficacy in a Rat Model of Post-Resuscitation Myocardial Dysfunction [1]

ParameterTime Post-ROSC*Control GroupThis compound GroupDeferoxamine Group
Ejection Fraction (%) 6hSignificantly ImpairedSignificantly ImprovedSignificantly Improved
Cardiac Output (mL/min) 6hSignificantly ImpairedSignificantly ImprovedImproved (less than this compound)
Myocardial Performance Index 6hSignificantly ImpairedSignificantly ImprovedSignificantly Improved
GPX4 Expression (relative) 6h0.021 ± 0.0160.187 ± 0.0430.203 ± 0.025
4-HNE (relative) 6h3.338 ± 0.2212.848 ± 0.1692.683 ± 0.273
Non-Heme Iron (µg/g) 6h70.500 ± 3.15872.43 ± 4.920 (no effect)55.95 ± 2.497 (reduced)

*ROSC: Return of Spontaneous Circulation

Summary of Findings:

  • Both this compound and Deferoxamine significantly improved cardiac function (Ejection Fraction, Cardiac Output, Myocardial Performance Index) following cardiac arrest and resuscitation.[1]

  • This compound showed a superior effect on improving Cardiac Output compared to Deferoxamine.[1]

  • Both treatments suppressed ferroptosis, evidenced by the upregulation of the key ferroptosis regulator Glutathione Peroxidase 4 (GPX4) and a decrease in the lipid peroxidation marker 4-hydroxynonenal (B163490) (4-HNE).[1]

  • As expected from their mechanisms, Deferoxamine significantly reduced the accumulation of non-heme iron in the myocardium, whereas this compound had no effect on iron levels.[1]

Experimental Protocols

The data presented above was generated using the following key methodologies, as described in the comparative study by Yin et al. (2022).[1]

Experimental Workflow Diagram

G cluster_setup Animal Model and Treatment cluster_analysis Data Collection and Analysis A Rat Model of Cardiac Arrest (Ventricular Fibrillation) B Cardiopulmonary Resuscitation (CPR) and ROSC A->B C Randomization into Groups: 1. Control (Saline) 2. This compound 3. Deferoxamine (DFO) 4. This compound + DFO B->C D Intravenous Drug Administration C->D E Echocardiography Assessment (EF, CO, MPI) at 1, 3, 6h post-ROSC D->E Post-Treatment Monitoring F Sublingual Microcirculation Monitoring D->F Post-Treatment Monitoring G Tissue Harvesting (6h post-ROSC) D->G Post-Treatment Monitoring H Western Blot Analysis (GPX4, 4-HNE) G->H Biochemical Analysis I Non-Heme Iron Assay G->I Biochemical Analysis

Caption: Experimental workflow for the comparative study.

A. Animal Model and Drug Administration

  • Model: A rat model of cardiac arrest was established through ventricular fibrillation induced by programmed electrical stimulation.[1]

  • Resuscitation: Cardiopulmonary resuscitation (CPR) was performed to achieve the return of spontaneous circulation (ROSC).[1]

  • Treatment Groups: Following ROSC, rats were randomized to receive intravenous injections of:

    • Control (saline)

    • This compound

    • Deferoxamine (DFO)

    • A combination of this compound and DFO.[1]

B. Assessment of Cardiac Function (Echocardiography)

  • Procedure: Transthoracic echocardiography was performed at baseline and at 1, 3, and 6 hours post-ROSC.[1]

  • Parameters Measured:

    • Ejection Fraction (EF%): A measure of the heart's pumping efficiency.

    • Cardiac Output (CO): The volume of blood pumped by the heart per minute.

    • Myocardial Performance Index (MPI): An index of global ventricular function.[1]

C. Western Blot Analysis for Ferroptosis Markers

  • Objective: To quantify the protein levels of GPX4 and 4-HNE in myocardial tissue.

  • Protocol:

    • Myocardial tissue samples were harvested 6 hours post-ROSC.

    • Proteins were extracted, separated by SDS-PAGE, and transferred to a PVDF membrane.

    • Membranes were incubated with primary antibodies against GPX4 and 4-HNE.

    • Following incubation with secondary antibodies, protein bands were visualized and quantified using an imaging system.[1]

D. Non-Heme Iron Assay

  • Objective: To measure the concentration of non-heme iron in the cardiac tissue.

  • Protocol:

    • Myocardial tissue was harvested at 6 hours post-ROSC.

    • The iron concentration was determined using a commercial iron assay kit according to the manufacturer's instructions. This typically involves the acid reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and subsequent colorimetric detection with an iron-chelating probe.[1]

Conclusion

Both this compound and Deferoxamine are effective inhibitors of ferroptosis that show significant therapeutic potential in an in vivo model of ischemia-reperfusion injury.

  • This compound acts as a highly potent, direct antioxidant that prevents lipid peroxidation without affecting cellular iron levels. Its drug-like properties and high potency make it a promising candidate for conditions where acute inhibition of ferroptosis is required.[1][3]

  • Deferoxamine mitigates ferroptosis by reducing the catalytic iron pool. Its established clinical safety profile is a significant advantage, though its efficacy in improving certain functional outcomes, such as cardiac output in the cited study, may be less pronounced than that of this compound.[1][6]

The choice between these two agents in a research or therapeutic context depends on the specific pathological condition, the desired mechanism of intervention (radical trapping vs. iron chelation), and the required potency and pharmacokinetics.

References

A Comparative Analysis of UAMC-3203 and Other Ferrostatin-1 Analogs as Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of UAMC-3203 with other notable Ferrostatin-1 (Fer-1) analogs, a class of potent inhibitors of ferroptosis. Ferroptosis is a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, and its modulation holds therapeutic promise for a range of diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and cancer. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the most appropriate research tools.

Performance Comparison of Ferroptosis Inhibitors

This compound has emerged as a promising Fer-1 analog with superior physicochemical and pharmacological properties. The following table summarizes the in vitro potency and metabolic stability of this compound in comparison to Fer-1 and other analogs.

CompoundMechanism of ActionIn Vitro Potency (IC50/EC50)Cell Line/ModelMetabolic Stability (t1/2 in human liver microsomes)Key Advantages
This compound Radical-Trapping Antioxidant10-12 nMIMR-32 Neuroblastoma / Erastin-induced ferroptosis~20.5 hoursHigh potency, improved solubility, and metabolic stability.[1]
Ferrostatin-1 (Fer-1) Radical-Trapping Antioxidant~60 nMHT-1080~0.1 hoursWell-characterized benchmark inhibitor.[1]
Liproxstatin-1 Radical-Trapping Antioxidant~22 nMGpx4-/- MEFsData not readily availablePotent inhibitor, widely used in in vivo studies.
SRS 11-92 Radical-Trapping Antioxidant6 nMHT-1080Data not readily availableHigh in vitro potency.[2][3][4]
SRS 16-86 Radical-Trapping AntioxidantNot specified (effective at 1 µM)HT-1080 and NIH3T3More stable than Fer-1Demonstrated in vivo efficacy in renal and spinal cord injury models.[5][6][7]

Mechanism of Action: Inhibition of Lipid Peroxidation

Fer-1 and its analogs, including this compound, function as radical-trapping antioxidants (RTAs). They act within cellular membranes to intercept and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This mechanism is independent of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway, which is often compromised in ferroptosis-sensitive conditions.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Inhibitor Action inducers Ferroptosis Inducers (e.g., Erastin, RSL3) system_xc System Xc- inducers->system_xc inhibit gpx4 GPX4 inducers->gpx4 inhibit (RSL3) gsh Glutathione (GSH) system_xc->gsh promotes synthesis gsh->gpx4 is a cofactor for lipid_ros Lipid ROS (Lipid Peroxidation) gpx4->lipid_ros detoxifies ferroptosis Ferroptosis lipid_ros->ferroptosis fer1_analogs This compound & Fer-1 Analogs (Radical-Trapping Antioxidants) fer1_analogs->lipid_ros inhibit

Caption: Simplified signaling pathway of ferroptosis induction and the inhibitory mechanism of Fer-1 analogs.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed protocols for key assays are provided below.

Cell Viability Assay (CCK-8 Method)

This protocol outlines the measurement of cell viability in response to ferroptosis inducers and inhibitors using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cells of interest (e.g., HT-1080)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., Erastin or RSL3)

  • Ferroptosis inhibitors (this compound, Fer-1, etc.)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the ferroptosis inhibitors (e.g., this compound, Fer-1) in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Incubate for 1-2 hours.

  • Ferroptosis Induction: Add a pre-determined concentration of a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3) to the wells. Include appropriate controls: vehicle-only, inducer-only, and inhibitor-only wells. Incubate for 24-48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Lipid Reactive Oxygen Species (ROS) Assay (C11-BODIPY 581/591)

This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591 and flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Ferroptosis inducer and inhibitors

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Accutase or trypsin for cell detachment

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with ferroptosis inhibitors and inducers as described in the cell viability assay protocol.

  • Probe Staining: 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM. Incubate at 37°C.

  • Cell Harvesting: Wash the cells twice with PBS. Detach the cells using Accutase or trypsin, then neutralize and collect them in FACS tubes.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized C11-BODIPY fluoresces red (e.g., excitation at 561 nm, emission at ~590 nm), while the oxidized form fluoresces green (e.g., excitation at 488 nm, emission at ~510 nm).

  • Data Analysis: Determine the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a method to assess the metabolic stability of compounds using liver microsomes.

Materials:

  • Test compounds (this compound, Fer-1 analogs)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) with an internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in potassium phosphate buffer.

  • Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k.

Experimental_Workflow General Experimental Workflow for Comparing Ferroptosis Inhibitors cell_seeding 1. Cell Seeding (e.g., 96-well or 6-well plates) inhibitor_treatment 2. Inhibitor Pre-treatment (this compound, Fer-1 analogs) cell_seeding->inhibitor_treatment inducer_treatment 3. Ferroptosis Induction (Erastin or RSL3) inhibitor_treatment->inducer_treatment viability_assay 4a. Cell Viability Assay (CCK-8) inducer_treatment->viability_assay ros_assay 4b. Lipid ROS Assay (C11-BODIPY) inducer_treatment->ros_assay data_analysis 5. Data Analysis and Comparison viability_assay->data_analysis ros_assay->data_analysis

Caption: A typical experimental workflow for the comparative evaluation of ferroptosis inhibitors in vitro.

Conclusion

The available data strongly suggest that this compound is a superior Fer-1 analog for the inhibition of ferroptosis, offering significantly higher potency and metabolic stability compared to the parent compound. While other analogs like SRS 11-92 also exhibit high potency, the comprehensive characterization of this compound's stability and solubility makes it a robust tool for both in vitro and in vivo studies. The selection of an appropriate inhibitor will ultimately depend on the specific experimental context, including the cell or animal model and the desired therapeutic application. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making for researchers in the field of ferroptosis.

References

Assessing the Specificity of UAMC-3203 as a Ferroptosis Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathological conditions, creating a demand for specific and potent inhibitors. UAMC-3203, a derivative of the first-generation ferroptosis inhibitor Ferrostatin-1, has shown promise with improved potency and metabolic stability. This guide provides an objective comparison of this compound with other established ferroptosis inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of Ferroptosis Inhibitors

The following table summarizes the key characteristics and performance metrics of this compound against other widely used ferroptosis inhibitors: Ferrostatin-1, Liproxstatin-1, and Deferoxamine.

InhibitorMechanism of ActionTargetPotency (IC50/EC50)Known Off-Target Effects & Toxicities
This compound Radical-Trapping Antioxidant (RTA)Lipid peroxyl radicals~10-12 nM (in IMR-32 neuroblastoma cells)[1][2][3][4][5]Potential off-target effect on the mitochondrial anchor protein Sab.[6] No toxicity observed in mice after 4 weeks of daily high-dose injections.[2][5]
Ferrostatin-1 Radical-Trapping Antioxidant (RTA)Lipid peroxyl radicals~60 nM (in HT-1080 fibrosarcoma cells)[7][8]Potential for liver toxicity at high doses.[9] Can induce autophagy.[9] May affect other cellular pathways beyond lipid peroxidation.[9]
Liproxstatin-1 Radical-Trapping Antioxidant (RTA)Lipid peroxyl radicals~22 nM (in Gpx4-/- cells)[10][11][12][13][14]Generally considered highly specific for ferroptosis. Fails to rescue cell death induced by staurosporine (B1682477) or H2O2.[11][14]
Deferoxamine (DFO) Iron ChelatorFree intracellular iron (Fe3+)Varies with cell type and iron load (µM range)[15][16]Chronic use can lead to hearing loss and ocular toxicity.[17][18] Can cause localized irritation at the injection site and allergic reactions.[18]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the core ferroptosis signaling pathway and the points of intervention for the compared inhibitors.

Ferroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Cysteine Cysteine System Xc-->Cysteine GPX4 GPX4 PUFA-PL-OOH PUFA-PL-OOH GPX4->PUFA-PL-OOH Reduces PUFA-PL PUFA-PL PUFA-PL->PUFA-PL-OOH Oxidation Ferroptosis Ferroptosis PUFA-PL-OOH->Ferroptosis Glutamate Glutamate Glutamate->System Xc- Inhibits Cystine Cystine Cystine->System Xc- Uptake GSH GSH Cysteine->GSH Synthesis GSH->GPX4 Cofactor Fe2+ Fe2+ Fe2+->PUFA-PL-OOH Catalyzes Oxidation ROS ROS Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->PUFA-PL-OOH Traps Radicals Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->PUFA-PL-OOH Traps Radicals Deferoxamine Deferoxamine Deferoxamine->Fe2+ Chelates This compound This compound This compound->PUFA-PL-OOH Traps Radicals

Caption: Ferroptosis pathway and inhibitor targets.

Experimental Workflows

A generalized workflow for assessing the specificity and efficacy of a ferroptosis inhibitor is depicted below.

Experimental_Workflow Start Start Cell_Culture Seed cells (e.g., HT-1080, IMR-32) Start->Cell_Culture Induce_Ferroptosis Induce Ferroptosis (e.g., Erastin or RSL3) Cell_Culture->Induce_Ferroptosis Treat_with_Inhibitor Treat with Inhibitor (this compound or comparator) Induce_Ferroptosis->Treat_with_Inhibitor Assess_Cell_Viability Assess Cell Viability (e.g., CCK-8, MTT) Treat_with_Inhibitor->Assess_Cell_Viability Measure_Lipid_Peroxidation Measure Lipid Peroxidation (e.g., C11-BODIPY) Treat_with_Inhibitor->Measure_Lipid_Peroxidation Assess_Specificity Assess Specificity (vs. other cell death pathways) Treat_with_Inhibitor->Assess_Specificity Data_Analysis Data Analysis and Comparison Assess_Cell_Viability->Data_Analysis Measure_Lipid_Peroxidation->Data_Analysis Assess_Specificity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ferroptosis inhibitor evaluation.

Detailed Experimental Protocols

Erastin-Induced Ferroptosis Assay

This protocol outlines the steps to induce ferroptosis using Erastin, an inhibitor of the cystine/glutamate antiporter System Xc-.

Materials:

  • Cell line of interest (e.g., HT-1080, HeLa)

  • Complete cell culture medium

  • Erastin stock solution (in DMSO)

  • Ferroptosis inhibitor stock solutions (this compound, Ferrostatin-1, Liproxstatin-1, Deferoxamine in appropriate solvent)

  • 96-well plates

  • Cell viability assay reagent (e.g., Cell Counting Kit-8, CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment and incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of the ferroptosis inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Ferroptosis Induction: Add Erastin to the wells at a pre-determined optimal concentration (e.g., 7-10 µM) to induce ferroptosis.

  • Incubation: Incubate the plate for the desired time period (e.g., 12-24 hours).

  • Cell Viability Assessment: Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value of the inhibitor.

RSL3-Induced Ferroptosis Assay

This protocol uses RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), to induce ferroptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • RSL3 stock solution (in DMSO)

  • Ferroptosis inhibitor stock solutions

  • 96-well plates

  • Cell viability assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the Erastin-induced assay.

  • Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of the ferroptosis inhibitors for 1-2 hours, including a vehicle control.

  • Ferroptosis Induction: Add RSL3 to the wells at a pre-determined optimal concentration.

  • Incubation: Incubate for the desired time (e.g., 6-24 hours).

  • Cell Viability Assessment: Perform the cell viability assay as described above.

  • Data Analysis: Calculate cell viability and determine the IC50 of the inhibitor.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay quantitatively measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Treated cells in a culture plate

  • C11-BODIPY 581/591 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with a ferroptosis inducer and the inhibitor of interest as described in the protocols above.

  • Probe Incubation: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-2 µM. Incubate for 30 minutes at 37°C.[19][20]

  • Washing: Wash the cells twice with PBS or HBSS to remove the excess probe.[20]

  • Imaging/Analysis:

    • Fluorescence Microscopy: Examine the cells under a fluorescence microscope. The non-oxidized probe emits red fluorescence (~591 nm), while the oxidized probe emits green fluorescence (~510 nm).[20]

    • Flow Cytometry: Dissociate adherent cells (if applicable) and analyze them using a flow cytometer to quantify the green and red fluorescence signals.

  • Data Analysis: Calculate the ratio of green to red fluorescence intensity. A decrease in this ratio in inhibitor-treated cells compared to inducer-only treated cells indicates inhibition of lipid peroxidation.

Assessing Inhibitor Specificity

To assess whether an inhibitor is specific to ferroptosis, it is crucial to test its effect on other forms of regulated cell death.

Procedure:

  • Induce other forms of cell death, such as apoptosis (e.g., with staurosporine) or necroptosis (e.g., with TNF-α, SMAC mimetics, and a pan-caspase inhibitor).

  • Treat the cells with the ferroptosis inhibitor being tested (e.g., this compound) at a concentration known to be effective against ferroptosis.

  • Assess cell viability. A specific ferroptosis inhibitor should not rescue cells from apoptosis or necroptosis. For example, Liproxstatin-1 has been shown to not rescue cell death induced by staurosporine.[11][14]

By utilizing these protocols and comparative data, researchers can make informed decisions about the most suitable ferroptosis inhibitor for their specific experimental needs, with this compound presenting a potent and stable option for both in vitro and in vivo studies.

References

Unraveling the Ferroptosis Shield: A Comparative Guide to UAMC-3203's Mechanism Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of UAMC-3203, a next-generation ferroptosis inhibitor. We delve into its mechanism of action, cross-validated across various cell lines, and benchmark its performance against other known ferroptosis inhibitors, supported by experimental data and detailed protocols.

Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This compound has been developed as a potent and metabolically stable inhibitor of ferroptosis, showing significant promise as a therapeutic agent and a research tool. This guide offers a comprehensive analysis of its activity, mechanism, and comparative efficacy.

Performance Comparison of Ferroptosis Inhibitors

This compound demonstrates superior potency and metabolic stability compared to the first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1). The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors in various cell lines and experimental conditions.

InhibitorCell LineAssay ConditionsIC50/EC50Reference
This compound IMR-32 (Human Neuroblastoma)Erastin-induced ferroptosis10 nM[1]
This compound IMR-32 (Human Neuroblastoma)Erastin-induced ferroptosis12 nM[2]
This compound Human Corneal Epithelial (HCE) CellsIn vitro wound healing10 nM (optimal for healing)[3][4]
Ferrostatin-1IMR-32 (Human Neuroblastoma)Erastin-induced ferroptosis33 nM[5]
Ferrostatin-1HT-1080 (Human Fibrosarcoma)-~60 nM[2]
Liproxstatin-1Gpx4-/- MEFs-22 nM[2]

Table 1: Comparative Potency of Ferroptosis Inhibitors. This table highlights the IC50/EC50 values of this compound and other inhibitors in different cell lines. Lower values indicate higher potency.

Cell LineThis compound ConcentrationEffectReference
Human Corneal Epithelial (HCE) Cells10 nM - 1 µMNo cytotoxicity, promotes cell migration[3]
Human Corneal Epithelial (HCE) Cells10 µMReduced cell viability to 75%[3]
Human Corneal Epithelial (HCE) Cells50 µMReduced cell viability to 39.2%[3]
PANC-1 (Human Pancreatic Cancer) Xenografts9.5 mg/kg (in vivo)Attenuated gemcitabine-induced lipid peroxidation[1]
Bone Marrow-Derived Macrophages (BMDMs)1 µMInhibited RSL3- and erythrophagocytosis-induced ferroptosis[6]

Table 2: Activity of this compound in Various Cell Models. This table summarizes the observed effects of this compound at different concentrations in various cell lines and models.

Deciphering the Mechanism: The Ferroptosis Signaling Pathway

This compound functions as a potent radical-trapping antioxidant. It inhibits the propagation of lipid peroxidation within cellular membranes, a hallmark of ferroptosis. This process is intricately linked to the glutathione (B108866) peroxidase 4 (GPX4) pathway, which is a central regulator of ferroptosis.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL LOX Lipoxygenases PUFA->LOX Oxidation LPO Lipid Peroxides (L-OOH) Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis LOX->LPO UAMC3203 This compound UAMC3203->LPO Inhibits (Radical Trapping) GPX4 GPX4 GPX4->LPO Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Imports Glutamate Glutamate SystemXc->Glutamate Exports Cystine Cystine Cystine->SystemXc Cysteine->GSH Synthesis Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: The ferroptosis signaling pathway and points of inhibition.

Experimental Validation: A Workflow for Comparative Analysis

To ensure objective and reproducible comparisons of ferroptosis inhibitors, a standardized experimental workflow is crucial. The following diagram outlines a typical process for evaluating the efficacy of compounds like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis A1 1. Cell Seeding (e.g., IMR-32, HCE) A2 2. Pre-treatment with Inhibitors (this compound, Fer-1, etc.) A1->A2 A3 3. Induction of Ferroptosis (e.g., Erastin, RSL3) A2->A3 B1 4a. Cell Viability Assay (e.g., MTT Assay) A3->B1 B2 4b. Lipid Peroxidation Assay (e.g., C11-BODIPY Staining) A3->B2 B3 4c. Protein Expression Analysis (e.g., Western Blot for GPX4) A3->B3 C1 5. Quantitative Analysis (IC50 Calculation, Fluorescence Intensity) B1->C1 B2->C1 B3->C1 C2 6. Comparative Evaluation C1->C2

Caption: A generalized workflow for the comparative evaluation of ferroptosis inhibitors.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assessment: MTT Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of ferroptosis inhibitors (e.g., this compound) for 1-2 hours.

  • Induction of Ferroptosis: Add a ferroptosis inducer, such as Erastin or RSL3, to the wells and incubate for the desired time (e.g., 24 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[7][8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Lipid Peroxidation Measurement: C11-BODIPY 581/591 Staining

This protocol utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes or in 96-well plates and treat with inhibitors and ferroptosis inducers as described above.

  • Staining: Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[][10]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.[]

  • Imaging: Acquire fluorescent images using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.

  • Quantification: Measure the ratio of green to red fluorescence intensity to quantify the level of lipid peroxidation.

Protein Expression Analysis: Western Blot for GPX4

This protocol is used to determine the levels of the key ferroptosis-regulating protein, GPX4.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Analysis of UAMC-3203 and SRS11-92 in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neuroprotective agent development, two compounds, UAMC-3203 and SRS11-92, have emerged as promising candidates, primarily through their roles as potent inhibitors of ferroptosis, a form of iron-dependent regulated cell death implicated in a range of neurological disorders. This guide provides a comprehensive comparison of their performance in preclinical neuroprotection studies, offering researchers, scientists, and drug development professionals a side-by-side analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

At a Glance: this compound vs. SRS11-92

Both this compound and SRS11-92 are analogs of the first-generation ferroptosis inhibitor, Ferrostatin-1, and have demonstrated significant neuroprotective effects in various models of neurological injury. While this compound has been noted for its improved stability and in vivo efficacy, SRS11-92 has been extensively characterized for its modulation of the Nrf2 signaling pathway. The following sections delve into the quantitative data from key studies, detail the experimental protocols, and illustrate the signaling pathways associated with each compound.

Quantitative Data Summary

The neuroprotective effects of this compound and SRS11-92 have been quantified in several preclinical models. The tables below summarize the key findings from studies on stroke and spinal cord injury.

Table 1: Neuroprotective Efficacy of this compound in a Diabetic Rat Stroke Model

ParameterModelTreatmentOutcomeReference
Memory FunctionMiddle Cerebral Artery Occlusion (MCAO) in diabetic rats2 mg/kg this compound for 2 weeksPrevented the decline in episodic and spatial memory[1]
Anxiety-like BehaviorMCAO in diabetic rats2 mg/kg this compound for 2 weeksReversed anxiety-like behavior[1]
Lipid Peroxidation (4-HNE levels)MCAO in diabetic rats2 mg/kg this compound for 2 weeksPrevented the increase in 4-HNE levels[1]
GPX-4 Protein LevelsMCAO in diabetic rats2 mg/kg this compound for 2 weeksPreserved GPX-4 protein levels[1]

Table 2: Neuroprotective Efficacy of SRS11-92 in a Mouse Stroke Model

ParameterModelTreatmentOutcomeReference
Brain Infarct SizeMiddle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in miceSRS11-92Improved brain infarct size[2]
Neurological DeficitsMCAO/R in miceSRS11-92Improved neurological deficits[2]
Neuronal DamageMCAO/R in miceSRS11-92Reduced neuronal damage[2]
Oxidative StressMCAO/R in miceSRS11-92Inhibited ROS accumulation[2]
NeuroinflammationMCAO/R in miceSRS11-92Suppressed neuroinflammation[2]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and SRS11-92 are rooted in their ability to inhibit ferroptosis, albeit with potentially different primary upstream regulatory mechanisms.

This compound: This compound acts as a potent radical-trapping antioxidant, directly interfering with the process of lipid peroxidation, a key event in ferroptosis. By preserving the function of Glutathione Peroxidase 4 (GPX4), this compound maintains cellular redox homeostasis and prevents the accumulation of toxic lipid peroxides. Some evidence also suggests a potential, though less characterized, link to the Nrf2/HO-1 pathway.

UAMC_3203_Pathway UAMC3203 This compound Lipid_Peroxidation Lipid Peroxidation UAMC3203->Lipid_Peroxidation Inhibits GPX4 GPX4 UAMC3203->GPX4 Preserves Neuroprotection Neuroprotection UAMC3203->Neuroprotection Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces GPX4->Lipid_Peroxidation Inhibits SRS11_92_Pathway SRS1192 SRS11-92 Nrf2 Nrf2 SRS1192->Nrf2 Activates NFkB NF-κB SRS1192->NFkB Inhibits Neuroprotection Neuroprotection SRS1192->Neuroprotection Promotes HO1 HO-1 Nrf2->HO1 Upregulates GPX4 GPX4 Nrf2->GPX4 Upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Inhibits Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Oxidative_Stress->Ferroptosis Induces Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes MCAO_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Incision Neck Incision Anesthesia->Incision Occlusion MCA Occlusion (Filament) Incision->Occlusion Reperfusion Reperfusion (Filament Withdrawal) Occlusion->Reperfusion Treatment Drug Administration (this compound or SRS11-92) Reperfusion->Treatment Assessment Outcome Assessment (Neurological Score, Infarct Volume, Behavioral Tests, Molecular Analysis) Treatment->Assessment End End Assessment->End

References

Evaluating the Therapeutic Window of UAMC-3203: A Comparative Guide to Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of inhibitors targeting this pathway, each with distinct efficacy, stability, and safety profiles. This guide provides an objective comparison of UAMC-3203 with other notable ferroptosis inhibitors, supported by experimental data to inform preclinical research and therapeutic development.

Quantitative Comparison of Ferroptosis Inhibitor Efficacy

The therapeutic window of a drug is determined by its efficacy at a therapeutic dose versus its toxicity at higher doses. For ferroptosis inhibitors, in vitro potency is a key indicator of potential efficacy. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a standard measure of this potency.

InhibitorTarget/MechanismIC50/EC50 (nM)Cell LineInducerReference
This compound Radical-Trapping Antioxidant10 - 12IMR-32 NeuroblastomaErastin[1][2][3]
Ferrostatin-1 (Fer-1)Radical-Trapping Antioxidant33 - 60IMR-32, HT-1080Erastin[4]
Liproxstatin-1Radical-Trapping Antioxidant22Gpx4-/- MEFsRSL3[4]
SRS11-92Radical-Trapping Antioxidant6HT-1080Erastin[5]
FIN56GPX4 degradation inducer2600 - 4200U-118 MG, LN-229-[6][7]
iFSP1FSP1 inhibitor103GPX4-knockout cells-[1][2][8][9]

Note: IC50 and EC50 values can vary depending on the cell line, induction method, and experimental conditions. The data presented here are for comparative purposes.

In Vitro and In Vivo Performance of this compound

This compound, a derivative of Ferrostatin-1, was developed to overcome the poor metabolic stability and solubility of its parent compound.[10]

Key Advantages of this compound:

  • Potency: this compound consistently demonstrates a lower IC50 value compared to Ferrostatin-1, indicating higher potency in inhibiting ferroptosis.[10]

  • Metabolic Stability: this compound exhibits significantly improved stability in both human and rat microsomes and plasma compared to Ferrostatin-1.[11] In human microsomes, the half-life of this compound is approximately 20 hours, whereas Ferrostatin-1's half-life is only 0.1 hours.[11]

  • Solubility: this compound has enhanced aqueous solubility compared to Ferrostatin-1.[11]

  • In Vivo Efficacy and Safety: In mouse models of multi-organ injury, this compound has shown superior protection compared to Ferrostatin-1.[10][12] Importantly, no toxicity was observed in mice after daily injections of this compound for four weeks, suggesting a favorable therapeutic window.[10][12] Topical administration of this compound in rats was also well-tolerated with no signs of toxicity.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate ferroptosis inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Ferroptosis inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Pre-incubate cells with various concentrations of the ferroptosis inhibitor for 1-2 hours.

  • Induction of Ferroptosis: Add the ferroptosis inducer to the wells (except for the control group) and incubate for the desired time (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay utilizes a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells of interest

  • Ferroptosis inducer and inhibitor

  • BODIPY™ 581/591 C11 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer and inhibitor as described in the cell viability assay.

  • Dye Loading: Incubate the cells with BODIPY™ 581/591 C11 (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the green and red fluorescence.

  • Data Analysis: An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

  • Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizing the Landscape of Ferroptosis Inhibition

Ferroptosis Signaling Pathway

The ferroptosis pathway is a complex network involving iron metabolism, lipid metabolism, and the antioxidant defense system. Inhibitors can intervene at various points within this pathway.

Ferroptosis_Pathway Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors System Xc- System Xc- Cystine Cystine System Xc-->Cystine Uptake Lipid Peroxidation Lipid Peroxidation PUFA PUFA-PL PUFA->Lipid Peroxidation Oxidation Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid Peroxidation Inhibits Iron Fe2+ Iron->Lipid Peroxidation Catalyzes FSP1 FSP1 CoQ10 Coenzyme Q10 FSP1->CoQ10 Reduces CoQ10->Lipid Peroxidation Inhibits UAMC3203 This compound Ferrostatin-1 Liproxstatin-1 UAMC3203->Lipid Peroxidation Radical Trapping FIN56 FIN56 FIN56->GPX4 Degradation iFSP1 iFSP1 iFSP1->FSP1 Inhibition

Caption: The ferroptosis pathway and points of intervention for various inhibitors.

Experimental Workflow: Evaluating a Novel Ferroptosis Inhibitor

The following diagram outlines a typical workflow for the initial evaluation of a novel ferroptosis inhibitor.

Experimental_Workflow Workflow for Evaluating a Novel Ferroptosis Inhibitor A Synthesize/Acquire Novel Inhibitor B In Vitro Screening: Cell Viability Assay (e.g., MTT) A->B C Determine IC50/EC50 B->C D Confirm Mechanism: Lipid Peroxidation Assay (C11-BODIPY) C->D E Assess Physicochemical Properties: Solubility, Stability (Microsomal Assay) D->E F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F G Lead Optimization F->G

Caption: A streamlined workflow for the preclinical evaluation of new ferroptosis inhibitors.

References

literature review comparing third-generation ferroptosis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical pathway in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of increasingly potent and specific inhibitors. This guide provides an objective, data-driven comparison of select third-generation ferroptosis inhibitors, focusing on their efficacy, mechanism of action, and experimental validation.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro potency of several third-generation ferroptosis inhibitors, as determined by their half-maximal effective concentration (EC50) in preventing ferroptotic cell death. Lower EC50 values indicate higher potency.

InhibitorChemical ClassEC50 (nM)Cell LineInducerKey Features
SRS11-92 Ferrostatin-1 analog6HT-1080ErastinHigh potency in vitro.
UAMC-3203 Ferrostatin-1 analog10 - 12IMR-32ErastinHigh potency, improved solubility, and metabolic stability compared to Fer-1; proven in vivo efficacy.
Compound 25 4-Hydroxyl Pyrazole Derivative8.6 ± 2.2HT-1080RSL3More potent than Ferrostatin-1; acts as a radical-trapping antioxidant.
SRS16-86 Ferrostatin-1 analogNot specified (Effective at 1 µM)HT-1080, NIH 3T3ErastinDescribed as a potent inhibitor with improved plasma stability and in vivo efficacy.

Signaling Pathways and Inhibitor Intervention

Ferroptosis is a complex process involving multiple interconnected pathways. Third-generation inhibitors primarily act as potent radical-trapping antioxidants (RTAs), directly neutralizing lipid peroxyl radicals within cell membranes to halt the chain reaction of lipid peroxidation. The following diagram illustrates the core ferroptosis signaling pathway and the point of intervention for these inhibitors.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL LPO Lipid Peroxides (PUFA-PL-OOH) PUFA->LPO ACSL4 LPCAT3 L_radical Lipid Radicals (PUFA-PL-OO•) LPO->L_radical L_radical->L_radical Ferroptosis Ferroptosis L_radical->Ferroptosis ThirdGen Third-Generation Inhibitors (RTAs) ThirdGen->L_radical Inhibits SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Cystine Cystine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 GPX4->PUFA Reduces Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits Iron Fe²⁺ Iron->LPO Fenton Reaction

Caption: Mechanism of ferroptosis and intervention by third-generation inhibitors.

Experimental Protocols

Reproducible and standardized methods are crucial for the comparative evaluation of ferroptosis inhibitors. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Cells of interest seeded in opaque-walled 96-well plates

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Test inhibitors (e.g., SRS11-92, this compound, etc.)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the ferroptosis inducer and co-treat with various concentrations of the test inhibitors. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the EC50 value for each inhibitor by fitting the data to a dose-response curve.

Lipid Peroxidation Assay (Using C11-BODIPY 581/591)

This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • Cells of interest seeded in 6-well plates or other suitable culture vessels

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Test inhibitors

  • C11-BODIPY 581/591 fluorescent probe

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the ferroptosis inducer and test inhibitors as described for the cell viability assay.

  • Staining: a. Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. b. Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting: a. Wash the cells with PBS. b. Harvest the cells using trypsin or another appropriate dissociation reagent. c. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

  • Flow Cytometry: a. Analyze the cells on a flow cytometer. b. Excite the dye at ~488 nm and collect emission in both the green (~510-530 nm) and red (~580-610 nm) channels.

  • Data Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. A higher green/red ratio indicates increased lipid peroxidation. Compare the ratios across different treatment groups to assess the inhibitory effect of the compounds.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and validation of novel ferroptosis inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Primary Screening: Cell Viability Assay B Validation: Lipid Peroxidation Assay A->B Hit Compounds C Mechanism of Action Studies: - Target Engagement - Radical Scavenging Assays B->C Validated Hits D Pharmacokinetic Profiling: (ADME/Tox) C->D Lead Candidates E Efficacy Studies in Disease Models D->E F Biomarker Analysis: (e.g., 4-HNE staining) E->F

Caption: A general experimental workflow for comparing ferroptosis inhibitors.

In Vivo Efficacy and Improved Properties

A significant advantage of third-generation ferroptosis inhibitors is their improved pharmacokinetic properties and in vivo efficacy compared to first-generation compounds like Ferrostatin-1.

  • This compound has demonstrated superior protection against multi-organ injury in mice compared to Ferrostatin-1. It exhibits improved metabolic stability, a critical factor for in vivo applications. No toxicity was observed in mice after daily injections over four weeks.

  • SRS16-86 is another third-generation inhibitor with enhanced stability in plasma and during metabolism, making it suitable for in vivo studies. It has shown protective effects in animal models of renal ischemia-reperfusion injury and spinal cord injury.

While direct comparative in vivo studies across all third-generation inhibitors are limited, the available data suggest a significant advancement in developing drug-like candidates for treating ferroptosis-related diseases.

Comparative Guide: UAMC-3203 and its Efficacy in Mitigating Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of UAMC-3203, a potent ferroptosis inhibitor, with other relevant compounds in its class. The focus is on the quantifiable effects on key markers of lipid peroxidation, namely malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). This document is intended for researchers, scientists, and professionals in drug development interested in the mechanisms of ferroptosis and the therapeutic potential of its inhibitors.

Introduction to this compound and Lipid Peroxidation

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is a key driver of pathology in a range of conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and organ damage.[1][2] A central event in ferroptosis is lipid peroxidation, a chain reaction where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to the formation of cytotoxic aldehydes like MDA and 4-HNE.

This compound is a third-generation ferrostatin analogue designed for improved stability and solubility compared to its predecessor, Ferrostatin-1 (Fer-1).[3][4] It functions as a lipophilic radical-trapping antioxidant, inserting into lipid bilayers to halt the propagation of lipid peroxidation, thereby inhibiting ferroptosis.[4] Its enhanced pharmacokinetic profile makes it a promising candidate for in vivo applications.[5][6]

This guide compares the performance of this compound against other ferroptosis inhibitors:

  • Ferrostatin-1 (Fer-1): A first-generation radical-trapping antioxidant and the parent compound of this compound.[3]

  • Liproxstatin-1 (Lip-1): Another potent radical-trapping antioxidant that inhibits ferroptosis.[7]

  • Deferoxamine (DFO): An iron chelator that inhibits ferroptosis by removing the catalytic iron required for the initiation of lipid peroxidation.[1]

Data Presentation: Comparative Efficacy on Lipid Peroxidation Markers

The following table summarizes the quantitative effects of this compound and alternative compounds on MDA and 4-HNE levels across various experimental models.

CompoundExperimental ModelMarkerTreatment Concentration/DoseObserved Effect on Marker LevelReference
This compound Rat Spinal Cord Injury (SCI)MDA5 mg/kgEffectively inhibited the increase in MDA post-injury.[3]
This compound Mouse Iron OverloadMDA9.5 mg/kgSuperior dampening of tissue MDA levels compared to Fer-1.[5]
This compound Rat Cardiac Arrest & Resuscitation4-HNENot specifiedMarkedly decreased 4-HNE modified proteins.[1]
This compound Mouse Spinal Cord Injury (SCI)4-HNENot specifiedTreatment led to a 2-fold reduction in 4-HNE labeled axons.[8]
Ferrostatin-1 Sepsis-induced Lung Injury (Mouse)MDANot specifiedMDA levels decreased by 26.19% .[9]
Ferrostatin-1 Sepsis-induced Intestinal Injury (Mouse)MDANot specifiedMDA levels decreased by 30.64% .[9]
Ferrostatin-1 Glutamate-induced Oxidative Toxicity (HT-22 cells)MDA3-12 µMPrevented the increase in intracellular MDA concentration.[10][11]
Liproxstatin-1 LPS-induced Cognitive Impairment (Mouse)MDANot specifiedAlleviated the increase in MDA levels.[12]
Liproxstatin-1 RSL-3-induced Ferroptosis (Oligodendrocytes)MDANot specifiedReduced MDA levels .[13]
Deferoxamine Rat Cardiac Arrest & Resuscitation4-HNENot specifiedMarkedly decreased 4-HNE modified proteins.[1]
Deferoxamine Acute Hepatic Ischemia (Pigs)MDA150 mg/kgCompletely blocked the increase in lipid peroxidation.[14]
Deferoxamine Experimental Uveitis (Rats)TBARS (MDA)Not specifiedSignificantly decreased thiobarbituric acid reactive substances.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on common practices in the field.

This protocol measures MDA, a key end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

a. Sample Preparation (Tissue):

  • Excise and weigh the tissue of interest. To prevent interference from hemoglobin, perfuse the tissue with a suitable buffer (e.g., heparinized phosphate-buffered saline) prior to excision.

  • Prepare a 10% (w/v) homogenate in a cold lysis buffer (e.g., RIPA buffer) containing a BHT (butylated hydroxytoluene) solution to prevent ex vivo oxidation.[16]

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[16]

  • Carefully collect the supernatant for analysis.

b. TBARS Reaction:

  • Prepare MDA standards with concentrations ranging from 0 to 100 µM.[16]

  • Add 200 µL of the sample supernatant or standard to a microcentrifuge tube.

  • Add 600 µL of TBA reagent (typically a solution of thiobarbituric acid in glacial acetic acid) to each tube.[16]

  • Vortex the tubes vigorously and incubate at 95-100°C for 60 minutes.[16]

  • Following incubation, immediately cool the tubes in an ice bath for 10 minutes to stop the reaction.[16]

c. Quantification:

  • Transfer 200 µL of the reaction mixture from each tube to a 96-well plate.

  • Measure the absorbance on a microplate reader at 532 nm.[16][17]

  • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

  • Normalize the results to the protein concentration of the initial homogenate, typically expressed as nmol MDA/mg protein.[17]

This protocol allows for the semi-quantitative analysis of proteins modified by 4-HNE, a toxic aldehyde produced during lipid peroxidation.

a. Protein Extraction and Quantification:

  • Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

b. SDS-PAGE and Electrotransfer:

  • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.[18]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

c. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for 4-HNE-protein adducts overnight at 4°C, following the manufacturer's recommended dilution.[19]

  • Wash the membrane three times with washing buffer (TBST).

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with washing buffer.

d. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometry analysis on the resulting bands to quantify the relative levels of 4-HNE-modified proteins. Normalize the results to a loading control protein, such as β-actin or GAPDH.[19]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) L_radical Lipid Radical (L•) PUFA->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LOO_radical->PUFA Propagation (Chain Reaction) LOOH Lipid Peroxide (LOOH) LOO_radical->LOOH LOH Non-toxic Lipid Alcohol (LOH) LOOH->LOH Markers Lipid Peroxidation Markers (MDA, 4-HNE) LOOH->Markers Degradation Fe2 Fe²⁺ ROS Reactive Oxygen Species (ROS) Fe2->ROS Fenton Reaction ROS->PUFA Initiation GPX4 GPX4 GPX4->LOOH Detoxification GPX4->LOH UAMC3203 This compound (Radical Trap) UAMC3203->LOO_radical Termination

Caption: Ferroptosis signaling pathway and points of inhibition.

G cluster_assays 6. Biomarker Quantification Induce 1. Induce Ferroptosis (e.g., RSL3, Erastin, Iron Overload) in cell culture or animal model Treat 2. Administer Treatment - Vehicle Control - this compound - Ferrostatin-1 - Liproxstatin-1 - Deferoxamine Induce->Treat Incubate 3. Incubation / Treatment Period Treat->Incubate Collect 4. Sample Collection (Cells or Tissues) Incubate->Collect Prepare 5. Sample Preparation (Lysis / Homogenization) Collect->Prepare MDA_Assay MDA Assay (TBARS) Prepare->MDA_Assay HNE_WB 4-HNE Western Blot Prepare->HNE_WB Analyze 7. Data Analysis & Comparison MDA_Assay->Analyze HNE_WB->Analyze

Caption: Experimental workflow for comparing ferroptosis inhibitors.

References

A Head-to-Head Comparison: UAMC-3203 Versus Novel Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Ferroptosis Inhibitor

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical player in a range of pathologies, from neurodegenerative diseases to cancer. This has spurred the development of a diverse arsenal (B13267) of inhibitors, each with unique mechanisms and properties. This guide provides a comprehensive, data-driven comparison of UAMC-3203, a next-generation ferroptosis inhibitor, against other notable contenders in the field.

At a Glance: Performance Showdown

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and other key ferroptosis inhibitors. It is crucial to note that these values can vary based on the cell line, the method of ferroptosis induction, and the specific assay used.

InhibitorMechanism of ActionCell LineFerroptosis InducerIC50/EC50Reference
This compound Radical-Trapping AntioxidantIMR-32 NeuroblastomaErastinIC50: 10 nM[1][2]
This compound Radical-Trapping AntioxidantErastin-induced modelErastinIC50: 12 nM[3]
Ferrostatin-1 (Fer-1) Radical-Trapping AntioxidantHT-1080ErastinEC50: 60 nM[4]
Ferrostatin-1 (Fer-1) Radical-Trapping AntioxidantIMR-32 NeuroblastomaErastinIC50: 18 nM[5]
Ferrostatin-1 (Fer-1) Radical-Trapping AntioxidantHT-1080ErastinIC50: 95 nM[5]
Liproxstatin-1 Radical-Trapping AntioxidantGpx4-/- MEFsNot ApplicableIC50: 22 nM[3]
Liproxstatin-1 Radical-Trapping AntioxidantFibroblastsNot ApplicableEC50: 22 nM[6]
Deferoxamine (DFO) Iron ChelatorSK-N-MCNot ApplicableIC50: 4.51 µM[7]

Key Insights: this compound consistently demonstrates high potency, with IC50 values in the low nanomolar range, positioning it as a more potent inhibitor than its parent compound, Ferrostatin-1.[8] Liproxstatin-1 also exhibits strong inhibitory activity. Deferoxamine, acting through a distinct mechanism of iron chelation, shows efficacy at micromolar concentrations.

Visualizing the Battleground: Ferroptosis Signaling Pathway

The following diagram illustrates the core pathways of ferroptosis and highlights the points of intervention for different classes of inhibitors.

Ferroptosis Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors SystemXc System Xc- Cystine Cystine SystemXc->Cystine Imports PUFA_PL PUFA-PLs Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Substrate Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Glutamate Glutamate Glutamate->SystemXc Inhibits Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid_Peroxidation Inhibits Iron_Pool Labile Iron Pool (Fe2+) Iron_Pool->Lipid_Peroxidation Catalyzes (Fenton Reaction) ACSL4 ACSL4 ACSL4->PUFA_PL LPCAT3 LPCAT3 LPCAT3->PUFA_PL Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits UAMC3203 This compound / Fer-1 / Lip-1 UAMC3203->Lipid_Peroxidation Inhibits (Radical Trapping) DFO Deferoxamine (DFO) DFO->Iron_Pool Chelates

Caption: Ferroptosis pathway showing key molecular players and targets of inhibitors.

Experimental Blueprint: A Workflow for Comparative Analysis

To rigorously evaluate and compare ferroptosis inhibitors, a standardized experimental workflow is essential. The following diagram outlines a logical sequence of key assays.

Experimental Workflow for Comparing Ferroptosis Inhibitors start Start: Select Cell Line and Ferroptosis Inducer treatment Treat cells with varying concentrations of inhibitors (this compound, Fer-1, etc.) + inducer start->treatment cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability lipid_peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->lipid_peroxidation gpx4_activity GPX4 Activity Assay treatment->gpx4_activity ic50 Determine IC50 values cell_viability->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis lipid_peroxidation->data_analysis gpx4_activity->data_analysis conclusion Conclusion: Rank inhibitor potency and efficacy data_analysis->conclusion

Caption: A streamlined workflow for the comparative evaluation of ferroptosis inhibitors.

In-Depth Methodologies: Key Experimental Protocols

Reproducibility and accuracy are paramount in comparative studies. Provided below are detailed protocols for the essential assays mentioned in the workflow.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Ferroptosis inhibitors (this compound, Ferrostatin-1, etc.)

  • MTT or CCK-8 reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of treatment. Incubate overnight.

  • Treatment: Prepare serial dilutions of the ferroptosis inhibitors in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. After a pre-incubation period (e.g., 1 hour), add the ferroptosis inducer at a pre-determined concentration (e.g., its IC50). Include appropriate controls (untreated, inducer only, vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.

    • For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC50 value for each inhibitor.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to quantify lipid peroxidation in live cells.

Materials:

  • Cells treated as described in the cell viability assay

  • C11-BODIPY 581/591 fluorescent dye

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer and inhibitors as described previously.

  • Staining: At the end of the treatment period, harvest the cells and wash them with PBS. Resuspend the cells in a solution containing C11-BODIPY 581/591 (typically 1-5 µM) and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe fluoresces green (e.g., detected in the FITC channel), while the reduced form fluoresces red (e.g., detected in the PE-Texas Red channel). An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

Cellular Glutathione Peroxidase 4 (GPX4) Activity Assay

This assay measures the enzymatic activity of GPX4, a key regulator of ferroptosis.

Materials:

  • Cell lysates from treated and control cells

  • GPX4 activity assay kit (commercial kits are available and recommended for standardized results)

  • The kit typically includes:

    • Assay Buffer

    • Glutathione (GSH)

    • Glutathione Reductase (GR)

    • NADPH

    • Cumene (B47948) hydroperoxide (substrate)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell lysates from cells treated with the ferroptosis inducer and inhibitors. Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer.

  • Initiation: Add a reaction mixture containing GSH, GR, and NADPH to each well.

  • Substrate Addition: Initiate the enzymatic reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.

  • Data Analysis: Calculate the GPX4 activity for each sample, normalizing to the protein concentration. Compare the activity in inhibitor-treated samples to the control samples.

By employing these standardized protocols and considering the comparative data presented, researchers can make informed decisions in selecting the most appropriate ferroptosis inhibitor for their specific experimental needs, ultimately advancing our understanding and therapeutic targeting of this critical cell death pathway.

References

Safety Operating Guide

Proper Disposal Procedures for UAMC-3203: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of UAMC-3203, a potent and selective ferroptosis inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with waste management regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care, following standard laboratory safety protocols.[1] This material should be considered potentially hazardous until further information is available.[2]

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Although the Safety Data Sheet (SDS) for this compound hydrochloride states that eye protection is not required and that it generally does not irritate the skin, it is best practice to always wear gloves and safety glasses when handling any chemical.[1]

In Case of Exposure:

  • Inhalation: Move to fresh air. If you experience any discomfort, consult a doctor.[1]

  • Skin Contact: While the product is generally not considered a skin irritant, it is recommended to wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[1]

  • Ingestion: If symptoms persist, seek medical attention.[1]

Disposal of Pure, Unused this compound

This compound is supplied as a crystalline solid.[2] For the disposal of small quantities of pure, unused this compound that is not contaminated with other hazardous materials, follow the procedures for non-hazardous solid chemical waste.

Step-by-Step Procedure:

  • Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.[1][2]

  • Packaging:

    • Ensure the this compound is in a securely sealed, well-labeled container.

    • The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.

  • Disposal:

    • In many jurisdictions, small quantities of non-hazardous solid chemicals can be disposed of in the regular laboratory trash.[1][2]

    • Do not dispose of chemical containers in a manner that could lead to custodial staff handling unknown chemical waste.[2] It is best practice to place the sealed container in a designated non-hazardous solid waste stream as directed by your EHS department.

Disposal of this compound Solutions

This compound is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) for experimental use. The disposal of these solutions is dictated by the hazards associated with the solvent.

Disposal of this compound in DMSO or Ethanol:

  • Waste Classification: Solutions of this compound in flammable organic solvents like DMSO or ethanol must be treated as hazardous chemical waste.

  • Collection:

    • Designate a specific, properly labeled waste container for organic solvent waste.

    • The container must be chemically compatible with the solvent and have a secure, leak-proof lid.[3]

    • The label should clearly state "Hazardous Waste," list all components (e.g., "this compound in DMSO"), and display the appropriate hazard pictograms for the solvent (e.g., flammable).[3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is well-ventilated and away from sources of ignition.[3]

  • Disposal:

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[5] Do not pour solutions containing organic solvents down the drain.[6]

Quantitative Data Summary

PropertyValueSource
Formulation Crystalline solid[2]
Solubility Soluble in Ethanol and DMSO[2]
Storage Temperature -20°C[2]
Stability ≥1 year at -20°C[2]
GHS Hazard Classification Not classified as hazardous[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the preparation of a this compound stock solution in DMSO, a common procedure in research settings.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound crystalline solid into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to the pre-weighed this compound.

  • Dissolution: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Disposal Decision Pathway

G This compound Disposal Decision Pathway start Start: this compound Waste is_pure Is the this compound in pure, solid form? start->is_pure is_contaminated Is it contaminated with hazardous material? is_pure->is_contaminated Yes in_solvent Is the this compound dissolved in a solvent? is_pure->in_solvent No non_hazardous_solid Dispose as non-hazardous solid waste per institutional guidelines. is_contaminated->non_hazardous_solid No hazardous_waste Dispose as hazardous chemical waste. is_contaminated->hazardous_waste Yes solvent_type What is the solvent? in_solvent->solvent_type Yes organic_solvent Collect in a designated organic solvent waste container for hazardous waste disposal. solvent_type->organic_solvent Organic (e.g., DMSO, Ethanol) aqueous_solution Consult EHS for guidance on disposal of non-hazardous aqueous solutions. solvent_type->aqueous_solution Aqueous

Caption: Decision pathway for the proper disposal of this compound.

References

Personal protective equipment for handling UAMC-3203

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of UAMC-3203. this compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death.[1] As a research chemical, it is crucial to handle this compound with appropriate safety measures to minimize exposure and ensure a safe laboratory environment. This guide offers a direct, procedural approach to its handling, from receipt to disposal.

Personal Protective Equipment and Safety Measures

While the Safety Data Sheet (SDS) for this compound hydrochloride states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and that no special personal protective equipment is required, it is prudent to follow standard laboratory safety practices when handling any chemical compound.[2] The product information sheet from Cayman Chemical advises that the material should be considered hazardous until further information becomes available and recommends avoiding ingestion, inhalation, and contact with eyes, skin, or clothing.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Body Protection Laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research and supplier information.

ParameterValueSource
IC₅₀ (Erastin-induced ferroptosis in IMR-32 cells) 10 nMCayman Chemical[2]
IC₅₀ (Ferroptosis inhibitor) 12 nMMedchemExpress[1]
Storage Temperature (Powder) -20°CCayman Chemical, MedchemExpress[1][3]
Storage Temperature (in Solvent) -80°C (6 months), -20°C (1 month)MedchemExpress[1]
Solubility in DMSO ~25 mg/mLCayman Chemical[3]
Solubility in Dimethyl Formamide ~10 mg/mLCayman Chemical[3]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to this workflow is critical for minimizing risk and ensuring procedural consistency.

UAMC3203_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal start Receipt of this compound ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe 1. workspace Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) ppe->workspace 2. weigh Weigh this compound workspace->weigh 3. dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve 4. experiment Perform Experiment dissolve->experiment 5. decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate 6. waste Dispose of Contaminated Waste (Gloves, Tubes, etc.) in Designated Chemical Waste decontaminate->waste 7. end End of Procedure waste->end 8.

Safe handling and disposal workflow for this compound.

Detailed Protocols

First Aid Measures:

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Flush eyes with water as a precaution.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spill and Disposal Procedures:

In the event of a spill, wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal. Avoid generating dust.

Dispose of this compound and its contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

By adhering to these guidelines, researchers can safely handle this compound while advancing their scientific endeavors. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.